molecular formula C7H14O7 B1508603 L-glycero-L-galacto-Heptose CAS No. 20585-65-3

L-glycero-L-galacto-Heptose

Cat. No.: B1508603
CAS No.: 20585-65-3
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-JAIWFUSLSA-N
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Description

L-glycero-L-galacto-Heptose is a useful research compound. Its molecular formula is C7H14O7 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-glycero-L-galacto-Heptose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-glycero-L-galacto-Heptose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-JAIWFUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724983
Record name L-glycero-L-galacto-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20585-65-3
Record name L-glycero-L-galacto-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Part 1: Molecular Architecture - Defining the L-glycero-L-galacto-Heptose Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure, Biosynthesis, and Significance of L-glycero-L-galacto-Heptose

This guide provides a comprehensive exploration of L-glycero-L-galacto-heptose, a seven-carbon monosaccharide of significant interest in microbiology and immunology. We will deconstruct its complex stereochemistry, elucidate its biological importance as a core component of bacterial infrastructure, detail its biosynthetic origins, and discuss the methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this unique carbohydrate.

The precise arrangement of atoms in L-glycero-L-galacto-heptose dictates its function. Unlike common hexoses, the seven-carbon backbone allows for a greater number of stereoisomers, making a systematic understanding of its structure crucial.

The Linear Backbone and Stereochemical Assignment

L-glycero-L-galacto-Heptose is an aldoheptose, meaning it possesses a seven-carbon chain with an aldehyde group at the C1 position. Its specific stereochemistry is encoded in its name. The "heptose" designation confirms the seven-carbon backbone. The prefixes "L-glycero" and "L-galacto" define the orientation of the hydroxyl groups at its five chiral centers (C2 through C6).

  • L-galacto Configuration (C2-C5): This describes the stereochemistry of the upper portion of the sugar. In a standard Fischer projection, the hydroxyl groups at C2, C3, C4, and C5 have the same relative configuration as L-galactose (Left, Right, Left, Left).

  • L-glycero Configuration (C6): This refers to the stereocenter furthest from the primary functional group (the aldehyde at C1). This is the key determinant for the overall L- or D- designation of the sugar. In this case, the hydroxyl group at C6 is on the left, analogous to L-glyceraldehyde.

Cyclic Conformations in Solution

In aqueous environments, the linear aldehyde form of L-glycero-L-galacto-heptose exists in equilibrium with its more stable cyclic hemiacetal forms. The intramolecular reaction between the C1 aldehyde and the C5 hydroxyl group forms a six-membered ring known as a pyranose. This cyclization creates a new stereocenter at C1, the anomeric carbon, resulting in two anomers: α and β. Given the stereochemistry, the β-anomer in a chair conformation that places the bulky C6 side chain in an equatorial position is predicted to be the most stable.

Structural Visualization

The relationship between the linear and cyclic forms is fundamental to the chemistry of this heptose.

Caption: Linear and cyclic forms of L-glycero-L-galacto-Heptose.

Part 2: Biological and Immunological Significance

Heptoses are not merely structural curiosities; they are central to the biology of many Gram-negative bacteria and are now understood to be key players in the interaction between these pathogens and their hosts.

A Foundational Component of Lipopolysaccharide (LPS)

The outer membrane of Gram-negative bacteria is anchored by lipopolysaccharide (LPS), a molecule critical for bacterial viability and a potent activator of the host immune system.[1] LPS consists of three domains: Lipid A, the O-antigen, and a core oligosaccharide that links them. Heptoses, particularly L-glycero-D-manno-heptose and its derivatives, are the defining components of the inner core region.[2] This inner core is highly conserved and essential for the structural integrity of the outer membrane. The absence or truncation of this heptose-containing region often renders bacteria more susceptible to antibiotics and less virulent.[3]

A Bacterial Fingerprint: ADP-Heptose as a Pathogen-Associated Molecular Pattern (PAMP)

For decades, the Lipid A portion of LPS was considered the primary bacterial molecule that triggered an immune response. However, recent groundbreaking research has identified a soluble intermediate in the heptose biosynthetic pathway, ADP-heptose (and its precursor, heptose-1,7-bisphosphate), as a novel Pathogen-Associated Molecular Pattern (PAMP).[1][4]

Because heptose biosynthesis is unique to bacteria, the presence of these molecules inside a host cell is a definitive sign of an intracellular bacterial infection.[1] Host cells have evolved cytosolic surveillance proteins, such as ALPK1, that directly bind to ADP-heptose metabolites. This binding initiates a signaling cascade through the adaptor protein TIFA, leading to the activation of the master inflammatory transcription factor NF-κB and the production of pro-inflammatory cytokines.[4] This pathway serves as a critical alarm system, alerting the immune system to the presence of invasive bacteria.

G cluster_host Host Cell Cytosol Bacteria Gram-Negative Bacteria ADP_Hep ADP-Heptose (PAMP) Bacteria->ADP_Hep releases ALPK1 ALPK1 (Sensor) ADP_Hep->ALPK1 binds TIFA TIFA (Adaptor) ALPK1->TIFA activates NFkB NF-κB Activation TIFA->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces lab Figure 2. Simplified ADP-Heptose immune signaling pathway.

Caption: Host sensing of bacterial ADP-Heptose as a PAMP.

Part 3: The Biosynthetic Pathway

The creation of a specific heptose stereoisomer like L-glycero-L-galacto-heptose is a testament to the precision of enzymatic catalysis. While the exact pathway for this specific isomer is not fully elucidated in all organisms, a plausible route can be constructed based on the well-characterized biosynthesis of related heptoses in bacteria such as Campylobacter jejuni.[5][6][7]

The Universal Heptose Precursor

The journey to most bacterial heptoses begins with sedoheptulose 7-phosphate, a product of the pentose phosphate pathway.[2] A series of core enzymes converts this precursor into a nucleotide-activated sugar, most commonly GDP-D-glycero-α-D-manno-heptose or ADP-L-glycero-β-D-manno-heptose.[8] This nucleotide "handle" is critical, as it provides the energy for subsequent enzymatic modifications and eventual transfer to the growing LPS molecule.

A Proposed Enzymatic Cascade for L-glycero-L-galacto-Heptose

Achieving the L-glycero-L-galacto stereochemistry from a common precursor like GDP-D-glycero-α-D-manno-heptose requires a sequence of specific enzymatic modifications. The causality is clear: each enzyme performs a highly specific stereochemical transformation that is impossible to achieve through non-catalyzed chemistry under physiological conditions.

  • C4 Oxidation: The pathway is initiated by a C4-dehydrogenase, which oxidizes the hydroxyl group at C4 to a keto group. This is a critical activating step, as the resulting ketone flattens the local geometry and increases the acidity of the protons at the adjacent C3 and C5 positions.[7]

  • C3/C5 Epimerization: A C3/C5 epimerase can now act on the 4-keto intermediate. These enzymes catalyze the removal and re-addition of protons at the C3 and C5 positions, inverting the stereochemistry to produce a 4-keto-L-galacto intermediate.[9][10]

  • C6 Epimerization: To convert the D-glycero configuration at C6 to the required L-glycero form, a C6 epimerase is necessary. This is a less common but known enzymatic activity for sugar modification.

  • C4 Reduction: Finally, a stereospecific C4-reductase, typically using NADPH as a hydride donor, reduces the C4 keto group back to a hydroxyl group, but with the opposite stereochemistry of the starting material, locking in the final L-galacto configuration.[7]

G Start GDP-D-glycero-D-manno-Heptose Keto1 GDP-4-keto-D-glycero-D-manno-Heptose Start->Keto1 C4 Dehydrogenase Keto2 GDP-4-keto-D-glycero-L-galacto-Heptose Keto1->Keto2 C3/C5 Epimerase Keto3 GDP-4-keto-L-glycero-L-galacto-Heptose Keto2->Keto3 C6 Epimerase End GDP-L-glycero-L-galacto-Heptose Keto3->End C4 Reductase (NADPH) lab Figure 3. Proposed biosynthetic pathway for L-glycero-L-galacto-Heptose.

Caption: A plausible enzymatic route to L-glycero-L-galacto-Heptose.

Part 4: Synthesis and Structural Verification

The low natural abundance of specific heptose isomers necessitates chemical or chemoenzymatic synthesis for research purposes. These multi-step syntheses are challenging but provide the pure material required for immunological studies and drug development.

Strategies in Heptose Synthesis

The primary challenge in carbohydrate synthesis is controlling the stereochemistry at multiple chiral centers. Common strategies for synthesizing heptoses involve the homologation (one-carbon chain extension) of more readily available hexoses or pentoses.[11]

  • Causality in Synthetic Design: Methodologies like the Wittig olefination or Grignard reactions are used to add the seventh carbon.[12][13] The choice of reaction is dictated by the need to create a functional group (like an alkene) that can then be dihydroxylated in a stereocontrolled manner (e.g., using osmium tetroxide) to set the stereochemistry at C5 and C6. Protecting groups are extensively used to mask reactive hydroxyl groups, ensuring that reactions occur only at the desired position.

Representative Protocol: Chemoenzymatic Synthesis of a Heptose Precursor

The following protocol is adapted from the synthesis of D-glycero-D-manno-heptose-7-phosphate, a key intermediate, and illustrates the logic of carbohydrate synthesis.[14] This protocol is self-validating as the successful formation of the product at each stage is confirmed by analytical methods before proceeding.

Objective: To synthesize a phosphorylated heptose from a hexose precursor.

Methodology:

  • Step 1: Anomeric Protection.

    • Procedure: React the starting hexose (e.g., D-mannose) with benzyl alcohol and acetyl chloride.

    • Causality: This forms a benzyl glycoside at the anomeric position (C1). This is a robust protecting group that prevents the sugar from cyclizing and reacting at C1 during subsequent steps.

  • Step 2: Selective C6 Protection.

    • Procedure: React the product from Step 1 with TBDPSCl (tert-butyldiphenylsilyl chloride) and imidazole.

    • Causality: The bulky TBDPS group selectively protects the primary hydroxyl at C6, leaving the C7 hydroxyl (once formed) and other secondary hydroxyls available for later modification. Imidazole acts as a base to activate the hydroxyl group.

  • Step 3: Chain Extension (Homologation).

    • Procedure: (a) Oxidize the C6 hydroxyl to an aldehyde using a mild oxidant like Dess-Martin periodinane. (b) React the resulting aldehyde with a Wittig reagent (e.g., Ph3P=CH2) to form a C6-C7 double bond.

    • Causality: This two-step process extends the carbon chain from six to seven carbons. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes.

  • Step 4: Stereocontrolled Dihydroxylation.

    • Procedure: React the alkene from Step 3 with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMMO).

    • Causality: This reaction adds two hydroxyl groups across the double bond in a syn fashion, creating the C5 and C6 stereocenters with a predictable orientation based on substrate control. NMMO is a co-oxidant that regenerates the OsO4, allowing it to be used in catalytic amounts.

  • Step 5: Phosphorylation.

    • Procedure: After several protecting group manipulations, react the free C7 hydroxyl with a phosphitylating agent (e.g., dibenzyl N,N-diisopropylphosphoramidite) followed by oxidation.

    • Causality: This introduces the phosphate group at the C7 position. The benzyl groups on the phosphate are protecting groups that can be removed under mild conditions.

  • Step 6: Global Deprotection.

    • Procedure: Remove all protecting groups (e.g., benzyl, silyl) using catalytic hydrogenation (e.g., Pd(OH)2/C under H2 atmosphere).

    • Causality: This final step reveals the target molecule. Catalytic hydrogenation is a clean and effective method for removing benzyl-type protecting groups without disturbing the sensitive stereocenters of the sugar.

Structural Verification Data

The identity and purity of the synthesized heptose must be rigorously confirmed. A combination of mass spectrometry and NMR spectroscopy provides unambiguous structural validation.

Technique Structural Feature Analyzed Expected Observation / Value Rationale for Verification
HRMS (ESI+) Molecular Ionm/z for [M+Na]⁺ = 233.0637 (C₇H₁₄O₇Na)Confirms the elemental composition and molecular weight with high accuracy.
¹H NMR Anomeric Proton (H-1)δ ≈ 4.5 - 5.2 ppm; small coupling constant (J ≈ 1-3 Hz) for α, larger (J ≈ 7-9 Hz) for β.The chemical shift and coupling constant definitively identify the anomeric configuration (α or β).
¹H NMR Ring Protons (H-2 to H-6)δ ≈ 3.5 - 4.5 ppm; complex multiplet patterns.The specific coupling patterns between adjacent protons confirm the relative stereochemistry of the hydroxyl groups.
¹³C NMR Anomeric Carbon (C-1)δ ≈ 95 - 105 ppmThe chemical shift of C-1 is highly sensitive to the anomeric configuration.
¹³C NMR Other Carbons (C-2 to C-7)δ ≈ 60 - 80 ppmThe presence of seven distinct signals in this region confirms the seven-carbon backbone.

Conclusion

L-glycero-L-galacto-Heptose is more than just a complex sugar; it is a key molecular player at the interface of bacterial survival and host immunity. Its unique stereochemistry, arising from a precise biosynthetic pathway, makes it an integral part of the protective outer membrane of Gram-negative bacteria. The discovery that intermediates of this pathway function as potent activators of the innate immune system has opened new avenues for understanding host-pathogen interactions and for the development of novel antibiotics or vaccine adjuvants. The continued study of the structure, synthesis, and function of this and other rare heptoses will undoubtedly remain a fertile ground for discovery in chemical biology and medicine.

References

  • McCallum, M., L. L. Lee, C. M. Szymanski, and M. E. Tanner. 2013. "Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni." Biochemistry. Available at: [Link]

  • McCallum, M., L. L. Lee, C. M. Szymanski, and M. E. Tanner. 2013. "Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni." National Institutes of Health. Available at: [Link]

  • ResearchGate. n.d. "Correspondence between enzymes involved in heptose modification in strains NCTC 11168 and 81-176." Available at: [Link]

  • Zamyatina, A. 2023. "A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection." MDPI. Available at: [Link]

  • Seregina, T. A., and I. Yu. Petrushanko. 2021. "Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs." Molecular Biology. Available at: [Link]

  • Xie, X., et al. 2022. "Insights into the biosynthesis of septacidin l-heptosamine moiety unveils a VOC family sugar epimerase." National Institutes of Health. Available at: [Link]

  • Scribd. n.d. "General Homologation Strategy For Synthesis of L-Glycero - and D Glycero-Heptopyranoses." Available at: [Link]

  • Wang, B., et al. 2014. "Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE." National Institutes of Health. Available at: [Link]

  • Xia, T.-Y., et al. 2014. "Synthesis of L-glucose and L-galactose derivatives from D-sugars." Chin. Chem. Lett. Available at: [Link]

  • Pohl, N. L. 2008. "Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance." Angewandte Chemie. Available at: [Link]

  • Zamyatina, A., et al. 2008. "Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside." National Institutes of Health. Available at: [Link]

  • ResearchGate. n.d. "Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2." Available at: [Link]

  • Tanner, M. E., et al. 2012. "Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni." National Institutes of Health. Available at: [Link]

  • Kneidinger, B., et al. 2002. "Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli." National Institutes of Health. Available at: [Link]

  • ResearchGate. n.d. "Preparative routes to L-glycero-D-manno-heptose (1) and derivatives." Available at: [Link]

  • Gaudet, R. G., and J. C. Kagan. 2016. "Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity." PLOS Pathogens. Available at: [Link]

  • Nagy, L., et al. 2021. "The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose." ResearchGate. Available at: [Link]

  • PubChem. n.d. "L-Glycero-D-Manno-Heptose." National Institutes of Health. Available at: [Link]

  • Ohmenhäuser, M., et al. 2013. "NMR spectra of maltose, sucrose, D(+)-galactose, and D(+)-xylose standards in the mid-field region." ResearchGate. Available at: [Link]

Sources

Biosynthesis of L-glycero-L-galacto-Heptose in bacteria.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biosynthesis of L-glycero-D-manno-Heptose in Bacteria

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the biosynthesis of L-glycero-D-manno-heptose, a critical component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria. Understanding this pathway is paramount for researchers in microbiology, infectious diseases, and drug development, as it represents a key target for novel antimicrobial strategies.

Introduction: The Significance of L-glycero-D-manno-Heptose

L-glycero-D-manno-heptose is a seven-carbon sugar that plays a crucial role in the structural integrity of the outer membrane of Gram-negative bacteria. It is a key constituent of the inner core of lipopolysaccharide (LPS), a molecule essential for bacterial viability and a major virulence factor. The biosynthesis of this heptose is a unique and highly conserved pathway in bacteria, making it an attractive target for the development of new antibiotics. Disrupting this pathway can lead to a compromised outer membrane, increased susceptibility to antibiotics, and reduced virulence.

The Core Biosynthetic Pathway

The biosynthesis of L-glycero-D-manno-heptose is a multi-step enzymatic process that converts sedoheptulose 7-phosphate, a metabolite from the pentose phosphate pathway, into ADP-L-glycero-β-D-manno-heptose. This activated nucleotide sugar is the final product that is incorporated into the LPS core. The pathway involves a series of isomerization, phosphorylation, and adenylylation reactions catalyzed by a dedicated set of enzymes.

The canonical pathway involves four key enzymes: GmhA, HldE, GmhB, and HldA.

  • GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the initial step, the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

  • HldE (D-glycero-D-manno-heptose 7-phosphate kinase): HldE then phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to produce D-glycero-D-manno-heptose 1,7-bisphosphate.

  • GmhB (D-glycero-D-manno-heptose 1,7-bisphosphate phosphatase): This enzyme removes the phosphate group from the C7 position, yielding D-glycero-D-manno-heptose 1-phosphate.

  • HldA (D-glycero-D-manno-heptose 1-phosphate adenylyltransferase): In the final step, HldA activates D-glycero-D-manno-heptose 1-phosphate by transferring an AMP moiety from ATP to form ADP-D-glycero-D-manno-heptose.

Following these steps, an epimerase is required to convert the D-glycero-D-manno-heptose moiety to the final L-glycero-D-manno-heptose form.

Below is a diagram illustrating the core biosynthetic pathway.

Biosynthesis_Pathway S7P Sedoheptulose 7-Phosphate DDH7P D-glycero-D-manno-Heptose 7-Phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-Heptose 1,7-Bisphosphate DDH7P->DDH17BP HldE (ATP -> ADP) DDH1P D-glycero-D-manno-Heptose 1-Phosphate DDH17BP->DDH1P GmhB (H2O -> Pi) ADPDDH ADP-D-glycero-D-manno-Heptose DDH1P->ADPDDH HldA (ATP -> PPi) ADPLDH ADP-L-glycero-D-manno-Heptose ADPDDH->ADPLDH Epimerase LPS LPS Inner Core ADPLDH->LPS Heptosyltransferase

Caption: The biosynthetic pathway of L-glycero-D-manno-heptose.

Experimental Protocols: A Guide to Studying the Pathway

The elucidation of this pathway has been made possible through a combination of genetic, biochemical, and structural studies. Here, we provide a generalized workflow for the expression and purification of the biosynthetic enzymes, followed by an in vitro reconstitution of the pathway.

Experimental Workflow Overview

The following diagram outlines the typical workflow for characterizing the L-glycero-D-manno-heptose biosynthetic pathway.

Experimental_Workflow cluster_gene Gene Cloning and Expression cluster_protein Protein Purification cluster_assay Enzyme Assays & Pathway Reconstitution gene_cloning Clone gene of interest into an expression vector transformation Transform vector into an expression host (e.g., E. coli) gene_cloning->transformation expression Induce protein expression transformation->expression cell_lysis Cell Lysis expression->cell_lysis chromatography Affinity & Size Exclusion Chromatography cell_lysis->chromatography purity_check SDS-PAGE & Western Blot chromatography->purity_check enzyme_kinetics Determine kinetic parameters (Km, kcat) purity_check->enzyme_kinetics pathway_reconstitution In vitro reconstitution of the complete pathway enzyme_kinetics->pathway_reconstitution product_analysis LC-MS/MS analysis of intermediates and final product pathway_reconstitution->product_analysis

Caption: A generalized experimental workflow for studying the pathway.

Step-by-Step Methodology: Recombinant Protein Expression and Purification

This protocol describes the expression and purification of a His-tagged biosynthetic enzyme from E. coli.

  • Cloning: The gene of interest (e.g., gmhA) is PCR amplified from bacterial genomic DNA and cloned into a suitable expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate 1 L of Luria-Bertani (LB) medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Size Exclusion Chromatography (Optional):

    • For higher purity, the eluted protein can be further purified by size exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

In Vitro Pathway Reconstitution and Product Analysis
  • Reaction Setup:

    • Combine the purified enzymes (GmhA, HldE, GmhB, HldA, and the epimerase) in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Add the initial substrate, sedoheptulose 7-phosphate, and the required cofactors (ATP).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • Withdraw aliquots from the reaction mixture at different time points.

    • Quench the reaction by adding a suitable solvent (e.g., chloroform or a strong acid).

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the intermediates and the final product, ADP-L-glycero-D-manno-heptose.

Quantitative Data Summary

The following table summarizes representative kinetic parameters for the enzymes in the L-glycero-D-manno-heptose biosynthetic pathway from Escherichia coli. Note that these values can vary depending on the specific bacterial species and experimental conditions.

EnzymeSubstrateKm (µM)kcat (s-1)Reference
GmhASedoheptulose 7-phosphate1502.5
HldED-glycero-D-manno-heptose 7-phosphate5010
GmhBD-glycero-D-manno-heptose 1,7-bisphosphateN/AN/A
HldAD-glycero-D-manno-heptose 1-phosphate255

Concluding Remarks and Future Directions

The biosynthesis of L-glycero-D-manno-heptose is a well-defined and essential pathway in Gram-negative bacteria. Its absence in eukaryotes makes it an ideal target for the development of novel antibacterial agents. Future research in this field will likely focus on:

  • Inhibitor Screening: High-throughput screening for small molecule inhibitors of the biosynthetic enzymes.

  • Structural Biology: Detailed structural characterization of the enzymes to aid in rational drug design.

  • Alternative Pathways: Investigation of alternative or bypass pathways for heptose biosynthesis in different bacterial species.

A thorough understanding of this core metabolic pathway will continue to be a cornerstone of efforts to combat the growing threat of antibiotic resistance.

References

  • Valverde, R., et al. (2019). The Biosynthesis of L-glycero-D-manno-heptose. Trends in Glycoscience and Glycotechnology, 31(181), E123-E134. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Ding, L., et al. (2014). The biosynthesis of the bacterial cell envelope heptose is a new target for drug discovery. Infection and Immunity, 82(4), 1434-1444. [Link]

A Comprehensive Technical Guide to the L-glycero-L-galacto-Heptose Metabolic Pathway: From Core Biochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The L-glycero-L-galacto-heptose metabolic pathway, more accurately described in seminal literature as the biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose, represents a critical biochemical route in Gram-negative bacteria. It is indispensable for the synthesis of the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane.[1][2] This pathway's unique enzymatic steps and its essentiality for bacterial viability and virulence have positioned it as a promising target for the development of novel antimicrobial agents.[1][3][4] This guide provides an in-depth exploration of the enzymatic cascade, its integration into LPS biosynthesis, detailed experimental methodologies for its study, and a discussion of its potential as a therapeutic target.

Introduction: The Significance of the Heptose Pathway

Lipopolysaccharide (LPS) is a vital structural component of the outer membrane of most Gram-negative bacteria, providing a barrier against toxic compounds and playing a crucial role in the interaction with the host.[1][5] LPS is composed of three domains: the lipid A anchor, the core oligosaccharide, and the O-antigen polysaccharide.[1] The inner core of the oligosaccharide is a conserved region containing unique sugars, primarily 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and L-glycero-D-manno-heptose.[1][6][7] The biosynthesis of this heptose is a multi-step enzymatic process that is essential for the proper assembly and function of LPS.[8] Disruptions in this pathway lead to a "deep-rough" phenotype, characterized by a truncated LPS core, increased sensitivity to hydrophobic antibiotics, and attenuated virulence.[1][2][4]

The Core Pathway: A Step-by-Step Enzymatic Cascade

The biosynthesis of ADP-L-glycero-β-D-manno-heptose begins with the central metabolic intermediate, sedoheptulose-7-phosphate. The pathway proceeds through a series of enzymatic reactions catalyzed by a conserved set of enzymes.[8][9]

The key enzymatic steps are as follows:

  • Isomerization: The pathway initiates with the conversion of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate, catalyzed by the isomerase GmhA .[6][10]

  • Phosphorylation: The bifunctional enzyme HldE then catalyzes the phosphorylation of D-glycero-D-manno-heptose-7-phosphate at the C1 position, using ATP as the phosphate donor, to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate.[6][7]

  • Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group from the C7 position of D-glycero-β-D-manno-heptose-1,7-bisphosphate, producing D-glycero-β-D-manno-heptose-1-phosphate.[6][8][9]

  • Adenylylation: The second function of the bifunctional enzyme HldE comes into play, transferring an AMP moiety from ATP to D-glycero-β-D-manno-heptose-1-phosphate to form ADP-D-glycero-β-D-manno-heptose.[6]

  • Epimerization: The final step is the epimerization at the C6 position of the heptose, catalyzed by the epimerase HldD (also known as RfaD or WaaD), which converts ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose .[6][8][9]

Heptose_Metabolic_Pathway cluster_pathway ADP-L-glycero-β-D-manno-heptose Biosynthesis cluster_lps LPS Inner Core Synthesis S7P Sedoheptulose-7-Phosphate DDH7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DDH7P GmhA (Isomerase) DDH17BP D-glycero-β-D-manno-Heptose-1,7-Bisphosphate DDH7P->DDH17BP HldE (Kinase) ATP -> ADP DDH1P D-glycero-β-D-manno-Heptose-1-Phosphate DDH17BP->DDH1P GmhB (Phosphatase) ADPDDH ADP-D-glycero-β-D-manno-Heptose DDH1P->ADPDDH HldE (Adenylyltransferase) ATP -> PPi ADPLDH ADP-L-glycero-β-D-manno-Heptose ADPDDH->ADPLDH HldD (Epimerase) LPS_Core LPS Inner Core ADPLDH->LPS_Core Heptosyltransferases (e.g., WaaC, WaaF)

Caption: The enzymatic cascade of the ADP-L-glycero-β-D-manno-heptose biosynthetic pathway.

Biochemical Significance: The Link to Lipopolysaccharide (LPS) Core Biosynthesis

The final product of the pathway, ADP-L-glycero-β-D-manno-heptose, serves as the activated sugar donor for the glycosylation of the inner LPS core.[5] Specific heptosyltransferases, such as WaaC and WaaF in E. coli, utilize this nucleotide-activated heptose to sequentially add heptose residues to the Kdo region of the growing LPS molecule.[5] This process is critical for the structural integrity and biological function of the outer membrane.[1]

Key Enzymes of the Pathway: Catalytic Mechanisms and Regulation

The enzymes of the heptose biosynthetic pathway possess unique catalytic mechanisms that distinguish them from other sugar-modifying enzymes.

EnzymeGene Name(s)FunctionKey Features
GmhA gmhAIsomeraseCatalyzes the conversion of a ketose phosphate to an aldose phosphate.[6][10]
HldE hldE / rfaEBifunctional Kinase/AdenylyltransferasePossesses two distinct domains for phosphorylation and adenylylation.[6][8] In some bacteria, these functions are encoded by separate genes, hldA (kinase) and hldC (adenylyltransferase).[11]
GmhB gmhB / yaeDPhosphataseA member of the haloacid dehalogenase-like (HAD) hydrolase superfamily.[12]
HldD hldD / rfaD / waaDEpimeraseCatalyzes the inversion of stereochemistry at the C6 position of the heptose.[6][8]

Experimental Methodologies for Studying the Heptose Pathway

The characterization of the L-glycero-L-galacto-heptose metabolic pathway relies on a combination of genetic, biochemical, and analytical techniques.

Overexpression and Purification of Pathway Enzymes

A common workflow involves the cloning of the genes encoding the pathway enzymes into expression vectors, followed by overexpression in a suitable host such as E. coli, and subsequent purification using affinity chromatography.

In Vitro Reconstitution of the Pathway and Enzyme Assays

The functionality of the purified enzymes can be confirmed by in vitro reconstitution of the pathway, starting from sedoheptulose-7-phosphate and adding the requisite enzymes and cofactors.

Step-by-Step Protocol for a General Enzyme Assay:

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0), MgCl₂, the substrate (e.g., D-sedoheptulose 7-phosphate), and ATP.[1]

  • Enzyme Addition: Initiate the reaction by adding the purified enzyme(s) of interest.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Quenching: Stop the reaction, for example, by heat inactivation or the addition of a quenching agent.

  • Product Analysis: Analyze the reaction products using techniques such as High-Performance Anion-Exchange Chromatography (HPAEC) or mass spectrometry.[1][3][13]

A common method to assay the phosphatase and adenylyltransferase activities is the malachite green assay, which quantifies the release of inorganic phosphate.[11][12]

Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Analysis gene_cloning Gene Cloning and Expression Vector Construction protein_expression Overexpression in E. coli gene_cloning->protein_expression protein_purification Protein Purification (e.g., Affinity Chromatography) protein_expression->protein_purification enzyme_assay In Vitro Enzyme Assay protein_purification->enzyme_assay product_analysis Product Analysis (HPAEC / Mass Spectrometry) enzyme_assay->product_analysis

Caption: A generalized experimental workflow for the in vitro study of the heptose biosynthetic pathway.

The Pathway as a Target for Novel Antimicrobial Agents

The essentiality of the heptose biosynthetic pathway for the viability and virulence of many Gram-negative pathogens, coupled with the absence of a similar pathway in mammals, makes its enzymes attractive targets for the development of novel antibiotics.[1][2][3] Inhibition of this pathway can lead to increased susceptibility of bacteria to existing antibiotics.[3][4]

Recent research has focused on identifying inhibitors for the key enzymes in this pathway. For instance, various compounds have been screened for their inhibitory activity against the adenylyltransferase activity of HldC/HldE.[11]

Conclusion and Future Directions

The L-glycero-L-galacto-heptose metabolic pathway is a cornerstone of Gram-negative bacterial physiology, playing a pivotal role in the synthesis of the LPS inner core. A thorough understanding of its enzymatic machinery and regulation is crucial for deciphering the intricacies of bacterial outer membrane biogenesis. The unique enzymatic reactions within this pathway present a fertile ground for the discovery of novel antimicrobial agents that could combat the growing threat of antibiotic resistance. Future research will likely focus on the high-throughput screening of compound libraries to identify potent and specific inhibitors of the heptose biosynthetic enzymes, as well as on elucidating the precise mechanisms of regulation of this vital metabolic route.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

  • Li, X., Li, J., & Wang, P. G. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules, 19(11), 17735–17748. [Link]

  • Valvano, M. A., Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

  • Taylor, P. L., Blakely, K. M., DeLuca, M. E., Doyle, C. R., Eason, M. M., Sadat, S., & Tipton, P. A. (2010). Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters, 12(19), 4308–4311. [Link]

  • Cui, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 81. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Nagy, L., Urbán, P., Szebeni, H., & Kilar, F. (2021). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

  • Kim, M. S., Jo, S., Kim, S. H., & Shin, D. H. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied Microbiology and Biotechnology, 101(11), 4559–4567. [Link]

  • Whitfield, C., & Trent, M. S. (2014). Function and Biogenesis of Lipopolysaccharides. In Bacterial Lipopolysaccharides (pp. 1–21). Springer. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

  • Kim, S., Jo, S., Kim, M. S., & Shin, D. H. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 776–784. [Link]

  • Marolda, C. L., Lahoud, F. G., & Valvano, M. A. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(19), 6436–6444. [Link]

  • Owczarek, K., Lesiak, M., & Chmiela, M. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8887. [Link]

  • ResearchGate. (n.d.). LPS structure and ADP-L-glycero-D-manno-heptose biosynthetic pathway in H. pylori. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Synthesis of Inhibitors of the Two First Enzymes of the Bacterial Heptose Biosynthetic Pathway: Towards Antivirulence Molecules Targeting Lipopolysaccharide Biosynthesis. Retrieved from [Link]

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  • Cui, Z., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 81. [Link]

  • Seregina, T. A., & Fomenko, D. E. (2022). Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. Molecular Biology, 56(6), 937-947. [Link]

  • San Diego State University. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • McNally, D. J., et al. (2006). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 45(15), 4849–4859. [Link]

  • ResearchGate. (n.d.). The schematic diagram of the biosynthesis pathways of ADP-l-β-d-heptose.... Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein.... Retrieved from [Link]

  • Varki, A., et al. (2015). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 290(3), 1685-1696. [Link]

  • ResearchGate. (n.d.). Features of GmhA proteins. Partial alignment of GmhA homologues.... Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Discovery and Natural Sources of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heptoses, seven-carbon monosaccharides, are relatively rare in nature compared to their hexose and pentose counterparts. However, they play critical roles in the biology of certain organisms, particularly in the structure and function of bacterial cell walls. One such heptose is L-glycero-L-galacto-heptose, a sugar molecule that has garnered interest within the scientific community for its presence in specific natural sources and its potential implications in microbiology and immunology. This technical guide provides a comprehensive overview of the discovery and natural occurrences of L-glycero-L-galacto-heptose, intended for researchers, scientists, and professionals in drug development.

The Discovery of Heptoses in the Bacterial World

The journey to understanding L-glycero-L-galacto-heptose begins with the broader discovery of heptoses as integral components of bacterial lipopolysaccharides (LPS). LPS, a major constituent of the outer membrane of Gram-negative bacteria, is a complex molecule composed of a lipid A moiety, a core oligosaccharide, and an O-antigen polysaccharide.[1][2] The core region, particularly the inner core, is highly conserved across many bacterial species and is characterized by the presence of unique sugars, including 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and heptoses.[2][3][4]

Early investigations into the chemical composition of bacterial cell walls led to the identification of these unusual seven-carbon sugars. One of the most common heptoses found in the LPS inner core is L-glycero-D-manno-heptose.[3][5] This discovery was pivotal as it highlighted a significant structural difference between the cell surfaces of Gram-negative bacteria and eukaryotic cells, opening avenues for targeted antimicrobial therapies. The enzymes involved in the biosynthesis of these heptoses are unique to bacteria, making them attractive targets for the development of novel antibiotics.[4]

While L-glycero-D-manno-heptose is the more prevalent isomer, other stereoisomers, including L-glycero-L-galacto-heptose, have also been identified in nature, albeit in more specific contexts.

Natural Sources of L-glycero-L-galacto-Heptose

The primary and most well-documented natural source of various heptose isomers, including the family to which L-glycero-L-galacto-heptose belongs, is the lipopolysaccharide (LPS) of Gram-negative bacteria.[2] The inner core of the LPS is a critical structural element, and its biosynthesis requires a series of enzymatic steps to produce nucleotide-activated heptose precursors.[1]

While the search results specifically mentioning "L-glycero-L-galacto-heptose" are limited, the biosynthesis of various heptose isomers in bacteria provides a framework for understanding its potential origins. For instance, the biosynthesis of GDP-d-glycero-α-l-galacto-heptose has been studied in Campylobacter jejuni.[6] This suggests that the enzymatic machinery for producing galactose-configured heptoses exists in bacteria.

Furthermore, a study on the biosynthesis of D- and L-glycero-L-galacto-octulose in red clover leaves from pentoses and hexoses suggests that pathways for the formation of galacto-configured higher-carbon sugars exist in the plant kingdom, mediated by enzymes like transketolase and aldolase.[7] While this is an octulose and not a heptose, it points to the metabolic potential for the synthesis of such sugar configurations in plants.

One search result indicates that L-glycero-L-galacto-heptose has been found in the Australian sea urchin Strongylocentrotus franciscanus.[8] This finding is significant as it suggests that the occurrence of this specific heptose is not limited to the microbial world and can be found in marine invertebrates.

Table 1: Documented and Potential Natural Sources of L-glycero-L-galacto-Heptose and Related Isomers
Organism/SourceComponentIsomer(s)
Gram-negative bacteriaLipopolysaccharide (LPS) inner corePrimarily L-glycero-D-manno-heptose; other isomers possible
Campylobacter jejuniCapsular PolysaccharideGDP-d-glycero-α-l-galacto-heptose[6]
Chromobacterium violaceumSpecific PolysaccharideD-glycero-D-galactoheptose[9][10]
Kenland red clover (Trifolium pratense)Leaves (experimentally induced)D-glycero-L-galacto-octulose, L-glycero-L-galacto-octulose[7]
Australian sea urchin (Strongylocentrotus franciscanus)Not specifiedL-glycero-L-galacto-heptose[8]

Biosynthesis of Heptoses in Bacteria: A General Overview

The biosynthesis of heptoses in Gram-negative bacteria is a complex enzymatic process that starts from sedoheptulose 7-phosphate.[1] This precursor is converted through a series of steps into a nucleotide-activated form, typically ADP-L-glycero-D-manno-heptose, which then serves as the donor for the heptosyltransferases that incorporate the heptose into the LPS core.[1][2]

The general pathway involves the following key steps:

  • Isomerization: Sedoheptulose 7-phosphate is isomerized to D-glycero-D-manno-heptose 7-phosphate.

  • Phosphorylation: A kinase adds a phosphate group to the C-1 position, forming D-glycero-D-manno-heptose 1,7-bisphosphate.

  • Dephosphorylation: A phosphatase removes the phosphate group from the C-7 position, yielding D-glycero-D-manno-heptose 1-phosphate.

  • Adenylylation: An adenylyltransferase activates the heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose.

  • Epimerization: An epimerase converts ADP-D-glycero-D-manno-heptose to the final product, ADP-L-glycero-D-manno-heptose.[1]

The existence of different heptose isomers, such as L-glycero-L-galacto-heptose, suggests variations in this biosynthetic pathway, likely involving different epimerases or other modifying enzymes that act on the common precursors. The study of heptose biosynthesis in Campylobacter jejuni reveals the presence of C4-dehydrogenases, C4/6-dehydratases, C3-epimerases, and C4-reductases, which contribute to the diversity of heptose structures in its capsular polysaccharides.[6]

Diagram: Generalized Biosynthetic Pathway of ADP-L-glycero-D-manno-Heptose

Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate DDH7P D-glycero-D-manno-Heptose 7-Phosphate S7P->DDH7P Isomerase DDH17BP D-glycero-D-manno-Heptose 1,7-Bisphosphate DDH7P->DDH17BP Kinase DDH1P D-glycero-D-manno-Heptose 1-Phosphate DDH17BP->DDH1P Phosphatase ADP_DDH ADP-D-glycero-D-manno-Heptose DDH1P->ADP_DDH Adenylyltransferase ADP_LDH ADP-L-glycero-D-manno-Heptose ADP_DDH->ADP_LDH Epimerase

Caption: A simplified workflow of the biosynthesis of ADP-L-glycero-D-manno-heptose.

Experimental Protocols for Isolation and Characterization

The isolation and characterization of heptoses from natural sources require a multi-step approach, beginning with the extraction of the polysaccharide material and culminating in detailed structural analysis.

Protocol 1: Isolation of Heptose-Containing Polysaccharides from Bacteria

This protocol provides a general framework for the extraction of lipopolysaccharides from Gram-negative bacteria.

  • Bacterial Culture and Harvest:

    • Grow the bacterial strain of interest in a suitable liquid medium to a high cell density.

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet with phosphate-buffered saline (PBS) to remove residual media components.

  • LPS Extraction (Hot Phenol-Water Method):

    • Resuspend the bacterial pellet in distilled water.

    • Add an equal volume of hot (65-70°C) 90% phenol.

    • Stir the mixture vigorously at the same temperature for 30-60 minutes.

    • Cool the mixture on ice and then centrifuge to separate the phases.

    • The LPS will be in the aqueous (upper) phase. Carefully collect this phase.

    • Repeat the extraction of the phenol phase with water to maximize the yield.

    • Combine the aqueous phases and dialyze extensively against distilled water to remove phenol.

    • Lyophilize the dialyzed solution to obtain the crude LPS extract.

  • Purification of LPS:

    • Further purification can be achieved by ultracentrifugation to pellet the LPS.

    • Enzymatic digestion with RNase, DNase, and proteases can be used to remove contaminating nucleic acids and proteins.

Protocol 2: Hydrolysis and Monosaccharide Analysis

Once the polysaccharide is isolated, it must be hydrolyzed to its constituent monosaccharides for analysis.

  • Acid Hydrolysis:

    • Hydrolyze the purified polysaccharide (e.g., LPS) with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) at elevated temperatures. The conditions (acid concentration, temperature, and time) should be optimized to release the heptoses without significant degradation.

  • Monosaccharide Separation (Chromatography):

    • The resulting monosaccharide mixture can be separated using various chromatographic techniques:

      • Paper Chromatography: A classical method for separating sugars.

      • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive and resolving method for carbohydrate analysis.

      • Gas Chromatography-Mass Spectrometry (GC-MS): The monosaccharides are first derivatized (e.g., as alditol acetates or trimethylsilyl ethers) before analysis.

  • Structural Characterization:

    • Mass Spectrometry (MS): Provides information on the molecular weight of the monosaccharides.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the stereochemistry and linkage of the sugar residues.

Diagram: Experimental Workflow for Heptose Isolation and Characterization

Heptose_Isolation_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Bacterial_Culture Bacterial Culture Harvesting Cell Harvesting Bacterial_Culture->Harvesting LPS_Extraction LPS Extraction (Phenol-Water) Harvesting->LPS_Extraction Purification Purification (Ultracentrifugation, Enzymes) LPS_Extraction->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis Purified Polysaccharide Separation Monosaccharide Separation (Chromatography) Hydrolysis->Separation Characterization Structural Characterization (MS, NMR) Separation->Characterization

Caption: A flowchart illustrating the key stages in the isolation and analysis of heptoses.

Conclusion and Future Directions

The study of L-glycero-L-galacto-heptose and other rare heptoses is a specialized but important field in glycobiology and microbiology. While the primary natural sources of heptoses are the lipopolysaccharides of Gram-negative bacteria, the discovery of L-glycero-L-galacto-heptose in a marine invertebrate suggests that our understanding of its distribution in nature may be incomplete.

Future research should focus on:

  • Screening a wider range of organisms: A systematic search for L-glycero-L-galacto-heptose in various natural sources, including marine organisms, plants, and diverse bacterial species, could reveal new occurrences.

  • Elucidating biosynthetic pathways: Characterizing the specific enzymes responsible for the synthesis of L-glycero-L-galacto-heptose will provide insights into its metabolic origins and potential for chemoenzymatic synthesis.

  • Investigating biological activity: The role of L-glycero-L-galacto-heptose in biological systems, particularly its interactions with the immune system, warrants further investigation. Understanding these interactions could lead to the development of new adjuvants, immunomodulators, or diagnostic markers.

The continued exploration of the discovery and natural sources of L-glycero-L-galacto-heptose will undoubtedly contribute to our fundamental knowledge of carbohydrate chemistry and its role in the complex interplay between different organisms.

References

  • McNally, D. J., Islam, S. T., V-Girard, M., & Brisson, J. R. (2006). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 45(24), 7489–7500. [Link]

  • Davies, D. A. (1957). The isolation of d-glycero-d-galactoheptose and other sugar components from the specific polysaccharide of Chromobacterium violaceum (BN). Biochemical Journal, 66(3), 562–567. [Link]

  • Maclennan, A. P., & Davies, D. A. L. (1957). The Isolation of D-Glycero-D-Galactoheptose and Other Sugar Components From the Specific Polysaccharide of Chromobacterium Violaceum (BN). Biochemical Journal, 66(3), 562-567. [Link]

  • Creuzenet, C., & Lam, J. S. (2001). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 276(48), 45036–45045. [Link]

  • Valverde, M., & Creuzenet, C. (2004). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 186(22), 7584–7594. [Link]

  • Drwińska, K., & Knapska, K. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8886. [Link]

  • Taylor, E. A. (2017). The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context. International Journal of Molecular Sciences, 18(11), 2269. [Link]

  • ResearchGate. (n.d.). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Retrieved from [Link]

  • Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 683. [Link]

  • National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem Compound Database. Retrieved from [Link]

  • Valvano, M. A., & Creuzenet, C. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(11), 3367–3376. [Link]

  • Williams, D. T., & Williams, M. W. (1968). Biosynthesis of D- and L-glycero-L-galacto-octulose from pentoses and hexoses. Biochimica et Biophysica Acta (BBA) - General Subjects, 165(2), 329–331. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for d-Glycero-d-galacto-heptose (HMDB0253107). Retrieved from [Link]

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An In-Depth Technical Guide to the Synthesis of L-glycero-L-galacto-Heptose and its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Synthesis of a Rare Heptose

Heptoses, seven-carbon monosaccharides, are critical components of various bacterial polysaccharides and glycoconjugates, playing pivotal roles in structural integrity and host-pathogen interactions. While the synthesis of common heptoses like L-glycero-D-manno-heptose is well-documented, the stereoisomer L-glycero-L-galacto-heptose remains a rare and synthetically challenging target. This guide provides a comprehensive overview of the precursor molecules and proposes a robust synthetic strategy for L-glycero-L-galacto-heptose, drawing upon established principles of carbohydrate chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of glycobiology, medicinal chemistry, and microbiology.

The Significance of Heptoses in Biological Systems

Heptoses are integral components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, contributing to the structural stability of the outer membrane.[1][2] The unique stereochemistry of these seven-carbon sugars can influence the immunological properties of the bacteria. While L-glycero-D-manno-heptose is a well-studied component of many bacterial cell walls, the biological role of L-glycero-L-galacto-heptose is less understood, having been identified in marine invertebrates such as the Australian sea urchin Strongylocentrotus franciscanus.[3] The limited natural abundance and the challenging synthesis of this rare heptose have constrained further investigation into its biological functions and potential therapeutic applications.

Precursor Molecules: The Foundation of Heptose Synthesis

The synthesis of heptoses can be approached from both biosynthetic and chemical perspectives. Understanding the common precursors is fundamental to designing a successful synthetic route.

Biosynthetic Precursors: A Lesson from Nature

In the realm of biosynthesis, the synthesis of ADP-L-glycero-β-D-manno-heptose in organisms like Escherichia coli is a well-elucidated pathway that provides valuable insights into potential starting materials and enzymatic transformations.[4][5] This intricate process begins with the ketose phosphate precursor, D-sedoheptulose-7-phosphate .[4] A series of enzymatic reactions involving an isomerase (GmhA), a bifunctional kinase/adenylyltransferase (HldE), a phosphatase (GmhB), and an epimerase (HldD) orchestrate the conversion of this precursor into the final activated heptose.[4][5]

While a specific biosynthetic pathway for L-glycero-L-galacto-heptose is not well-documented, the principles of enzymatic conversion, particularly epimerization, suggest that related heptose intermediates could potentially serve as precursors.

Chemical Synthesis Precursors: Building Blocks for Stereocontrolled Synthesis

For the chemical synthesis of heptoses, readily available hexoses serve as the most common and logical starting materials. The choice of the precursor hexose is dictated by the desired stereochemistry of the target heptose. For the synthesis of L-glycero-L-galacto-heptose, L-galactose emerges as the most suitable precursor due to its inherent L-configuration and the galacto stereochemistry of its hydroxyl groups.

Other hexoses that have been successfully employed for the synthesis of different heptose isomers include:

  • D-Mannose : A common precursor for the synthesis of D-glycero-D-manno-heptose.[6]

  • L-Lyxose and D-Ribose : Utilized in diastereoselective Mukaiyama-type aldol reactions to access L-glycero-D-manno-heptose and D-glycero-D-manno-heptose, respectively.[7]

The following table summarizes the key precursor molecules and their corresponding target heptoses in established synthetic routes.

Precursor MoleculeSynthetic ApproachTarget Heptose StereoisomerReference(s)
D-Sedoheptulose-7-phosphateBiosynthesisADP-L-glycero-β-D-manno-heptose[4],[5]
D-MannoseChemical SynthesisD-glycero-D-manno-heptose[6]
L-LyxoseChemical SynthesisL-glycero-D-manno-heptose[7]
D-RiboseChemical SynthesisD-glycero-D-manno-heptose[7]
L-GalactoseProposed Chemical SynthesisL-glycero-L-galacto-heptose-

Proposed Synthetic Strategy for L-glycero-L-galacto-Heptose from L-Galactose

Given the scarcity of published protocols for the direct synthesis of L-glycero-L-galacto-heptose, this guide proposes a plausible and scientifically sound chemical synthesis strategy starting from the readily available precursor, L-galactose. This multi-step synthesis involves strategic protection of hydroxyl groups, chain elongation at the C-6 position, and stereocontrolled reduction to establish the desired stereochemistry.

The proposed synthetic workflow is depicted in the following diagram:

G cluster_0 Protection of L-Galactose cluster_1 Oxidation to Aldehyde cluster_2 Chain Elongation cluster_3 Stereoselective Dihydroxylation cluster_4 Deprotection L-Galactose L-Galactose Protected L-Galactose Protected L-Galactose L-Galactose->Protected L-Galactose C-6 Aldehyde C-6 Aldehyde Protected L-Galactose->C-6 Aldehyde Heptenitol Intermediate Heptenitol Intermediate C-6 Aldehyde->Heptenitol Intermediate Protected Heptose Protected Heptose Heptenitol Intermediate->Protected Heptose L-glycero-L-galacto-Heptose L-glycero-L-galacto-Heptose Protected Heptose->L-glycero-L-galacto-Heptose

Caption: Proposed synthetic workflow for L-glycero-L-galacto-Heptose.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Protection of L-Galactose

The initial step involves the selective protection of the hydroxyl groups of L-galactose to prevent unwanted side reactions and to facilitate the selective oxidation of the C-6 primary alcohol. A common strategy is the formation of acetonide protecting groups.

  • Protocol:

    • Suspend L-galactose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a weak base (e.g., sodium bicarbonate).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the resulting diacetonide-protected L-galactose by column chromatography.

Step 2: Oxidation of the C-6 Hydroxyl Group

With the other hydroxyl groups protected, the primary alcohol at the C-6 position can be selectively oxidized to an aldehyde.

  • Protocol:

    • Dissolve the protected L-galactose in a suitable solvent (e.g., dichloromethane).

    • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction mixture to isolate the C-6 aldehyde.

Step 3: Chain Elongation via Wittig Reaction

The C-6 aldehyde is then subjected to a chain elongation reaction. A Wittig reaction using a suitable ylide, such as methoxymethylenetriphenylphosphorane, is a well-established method for one-carbon homologation.

  • Protocol:

    • Prepare the Wittig reagent by reacting methoxymethyltriphenylphosphonium chloride with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) at low temperature.

    • Add a solution of the C-6 aldehyde in the same solvent to the ylide solution.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and extract the desired enol ether product.

Step 4: Stereoselective Dihydroxylation

The newly formed double bond in the heptenitol intermediate is then dihydroxylated to introduce the two new hydroxyl groups at C-6 and C-7. The stereochemical outcome of this step is crucial for obtaining the desired L-glycero configuration. The use of osmium tetroxide (OsO₄) with a suitable co-oxidant is a standard method for syn-dihydroxylation. The stereoselectivity can often be influenced by the existing stereocenters in the molecule.

  • Protocol:

    • Dissolve the heptenitol intermediate in a mixture of acetone and water.

    • Add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO).

    • Stir the reaction mixture until the starting material is consumed.

    • Quench the reaction with sodium sulfite.

    • Extract the product and purify by column chromatography to separate the diastereomers.

Step 5: Deprotection

The final step involves the removal of all protecting groups to yield the free L-glycero-L-galacto-heptose.

  • Protocol:

    • Dissolve the protected heptose in an acidic aqueous solution (e.g., aqueous trifluoroacetic acid).

    • Heat the reaction mixture to hydrolyze the acetonide groups.

    • Neutralize the solution and remove the solvent under reduced pressure.

    • Purify the final product by recrystallization or chromatography.

Alternative and Emerging Synthetic Approaches

While the proposed chemical synthesis provides a logical pathway, other methodologies warrant consideration, particularly those that may offer improved stereocontrol or efficiency.

Chemoenzymatic Synthesis

The use of enzymes in organic synthesis offers the potential for high stereoselectivity under mild reaction conditions. While a dedicated enzymatic pathway for L-glycero-L-galacto-heptose is not known, the exploration of aldolases and epimerases could open new avenues. For instance, an aldolase could potentially catalyze the condensation of a five-carbon aldehyde with dihydroxyacetone phosphate to form a heptose precursor. Subsequent epimerization at specific centers could then lead to the desired stereoisomer.

Calcium-Mediated Synthesis

Conclusion and Future Perspectives

The synthesis of L-glycero-L-galacto-heptose presents a significant challenge due to the precise stereochemical control required. This guide has outlined the key precursor molecules and proposed a detailed, albeit hypothetical, synthetic route starting from the logical precursor, L-galactose. The successful execution of this synthesis would provide access to a rare and biologically interesting molecule, enabling further investigation into its role in biological systems and its potential as a therapeutic agent or a molecular probe.

Future research should focus on the practical implementation of the proposed synthetic route, with a particular emphasis on optimizing the stereoselectivity of the dihydroxylation step. Furthermore, the exploration of chemoenzymatic and novel metal-mediated synthetic strategies could provide more efficient and elegant solutions for accessing this and other rare heptose isomers. The development of robust synthetic methodologies is paramount to unlocking the full potential of these unique seven-carbon sugars in drug discovery and chemical biology.

References

  • Wang, J., Rong, J., Lou, Q., Zhu, Y., & Yang, Y. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018–8022. [Link]

  • Sasaki, K., Shinotsuka, Y., Nakajima, R., Ogawa, K., Takise, K., Takeuchi, Y., & Tanaka, H. (2024). Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

  • Stanetty, C., & Baxendale, I. R. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]

  • Wikipedia. (2023). Heptose. [Link]

  • Stanetty, C., & Baxendale, I. R. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 679. [Link]

  • Read, J. A., & Tanner, M. E. (2007). Intermediate release by ADP-L-glycero-D-manno-heptose 6-epimerase. Biochemistry, 46(20), 6149–6155. [Link]

  • Sauvageau, J., Bhasin, M., Guo, C. X., Adekoya, I. A., Gray-Owen, S. D., Oscarson, S., & Guazzelli, L. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. Carbohydrate research, 450, 38–42. [Link]

  • Williams, H. J., & Williams, D. B. G. (2018). Biosynthesis of D- and L-glycero-L-galacto-octulose from pentoses and hexoses. PubMed. [Link]

  • Crich, D., & Banerjee, A. (2005). Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. Organic letters, 7(7), 1395–1398. [Link]

  • Xia, T. Y., Li, Y. B., Yin, Z. J., Meng, X. B., Li, S. C., & Li, Z. J. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(6), 923-927. [Link]

  • Zamyatina, A., & Kosma, P. (2011). Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside. Carbohydrate research, 346(10), 1261–1267. [Link]

  • Zamyatina, A., & Kosma, P. (2013). Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules, 27(21), 7453. [Link]

  • Creuzenet, C., & Lam, J. S. (2014). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. The Journal of biological chemistry, 289(26), 18033–18044. [Link]

  • Creuzenet, C. (2019). Biosynthesis of GDP-d- glycero-α-d- manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry, 58(37), 3893–3902. [Link]

Sources

The Crucial Enzymatic Machinery of the ADP-L-glycero-β-D-manno-heptose Biosynthetic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Heptose Biosynthetic Pathway in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier, contributing significantly to their intrinsic resistance to a wide array of antibiotics. A critical component of this membrane is the lipopolysaccharide (LPS), a complex glycolipid that plays a vital role in maintaining structural integrity and protecting the bacterium from hostile environments.[1][2] The inner core of the LPS is a highly conserved region, typically containing 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and L-glycero-D-manno-heptose (L,D-heptose).[1][3][4] The biosynthesis of this heptose moiety is a specialized and essential pathway, making the enzymes involved attractive targets for the development of novel antibacterial agents and antibiotic adjuvants.[2][5][6][7]

This technical guide provides an in-depth exploration of the core enzymes involved in the ADP-L-glycero-β-D-manno-heptose biosynthetic pathway. We will delve into the mechanistic details of each enzymatic step, discuss the rationale behind common experimental approaches to study this pathway, and provide validated protocols for researchers in the field. The focus is on providing a comprehensive understanding to facilitate further research and the development of inhibitors that can disarm the protective shield of Gram-negative pathogens.

The Core Enzymatic Cascade: A Step-by-Step Elucidation

The biosynthesis of ADP-L-glycero-β-D-manno-heptose from the precursor sedoheptulose 7-phosphate is a multi-step enzymatic process. In organisms like Escherichia coli, this pathway involves four key enzymes: GmhA, HldE (which is a bifunctional enzyme, in some species its functions are carried out by two separate enzymes, HldA and HldC), GmhB, and HldD.[1][8][9]

Visualizing the Pathway

Heptose_Biosynthesis_Pathway cluster_enzymes Enzymatic Conversions S7P Sedoheptulose 7-phosphate DGMH7P D-glycero-D-manno-heptose 7-phosphate S7P:e->DGMH7P:w Isomerization DGMH17BP D-glycero-β-D-manno-heptose 1,7-bisphosphate DGMH7P:e->DGMH17BP:w Phosphorylation DGMH1P D-glycero-D-manno-heptose 1-phosphate DGMH17BP:e->DGMH1P:w Dephosphorylation ADPDGMH ADP-D-glycero-D-manno-heptose DGMH1P:e->ADPDGMH:w Adenylylation ADPLGMH ADP-L-glycero-D-manno-heptose ADPDGMH:e->ADPLGMH:w Epimerization GmhA GmhA HldE_kinase HldE (kinase domain) GmhB GmhB HldE_adenylyl HldE (adenylyltransferase domain) HldD HldD

Caption: The ADP-L-glycero-β-D-manno-heptose biosynthetic pathway.

GmhA: The Initiating Isomerase

The first committed step in the pathway is the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate, a reaction catalyzed by D-sedoheptulose 7-phosphate isomerase, also known as GmhA.[2][10][11] This enzyme plays a crucial role in directing carbon flux towards heptose biosynthesis.

  • Mechanism and Structure: GmhA is a metalloenzyme, typically utilizing a zinc ion in its active site to facilitate the isomerization reaction.[10] The proposed mechanism proceeds through a zinc-stabilized enediol intermediate.[2][10][11] Structurally, GmhA often forms a homotetramer.[10] The active site is located in a cleft, and substrate binding induces conformational changes.[2][10]

  • Significance: Disruption of GmhA activity leads to the production of truncated LPS, which in turn increases the susceptibility of Gram-negative bacteria to hydrophobic antibiotics.[10] This makes GmhA a promising target for the development of antibiotic adjuvants.[2][10][11]

HldE: A Bifunctional Kinase and Adenylyltransferase

Following the initial isomerization, the pathway continues with two sequential reactions often catalyzed by a single bifunctional protein, HldE.[1][12] In some bacteria, these two activities are carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[13][14]

  • Kinase Activity (HldE Domain I / HldA): The N-terminal domain of HldE possesses kinase activity, phosphorylating D-glycero-D-manno-heptose 7-phosphate at the C-1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate.[14][15][16] This reaction requires ATP as the phosphate donor.[1][9]

  • Adenylyltransferase Activity (HldE Domain II / HldC): The C-terminal domain of HldE functions as an adenylyltransferase.[16] It catalyzes the transfer of an AMP moiety from ATP to D-glycero-D-manno-heptose 1-phosphate, forming ADP-D-glycero-D-manno-heptose.[13]

  • Structural Insights: The N-terminal kinase domain of HldE belongs to the ribokinase superfamily, while the C-terminal adenylyltransferase domain is a member of the cytidylyltransferase superfamily.[16][17] The bifunctional nature of HldE in many pathogens makes it an attractive target for inhibitors that could disrupt two steps of the pathway simultaneously.[5][6]

GmhB: The Specific Phosphatase

The intermediate D-glycero-β-D-manno-heptose 1,7-bisphosphate is dephosphorylated at the C-7 position by the enzyme D,D-heptose 1,7-bisphosphate phosphatase, or GmhB.[1][8][9] This reaction yields D-glycero-D-manno-heptose 1-phosphate, the substrate for the adenylyltransferase activity of HldE.

  • Function and Redundancy: GmhB is a member of the haloalkanoic acid dehalogenase (HAD) superfamily of phosphohydrolases.[18] In some bacteria, such as E. coli, the function of GmhB appears to be partially redundant, with other uncharacterized enzymes capable of performing this dephosphorylation to some extent.[19][20] However, GmhB is crucial for optimal fitness, particularly during bloodstream infections.[19][20][21]

  • Role in Virulence: Deletion of gmhB results in an altered LPS core structure and has been shown to be important for the survival of pathogens like Klebsiella pneumoniae, E. coli, and Citrobacter freundii in blood-filtering organs.[19][20]

HldD: The Final Epimerase

The final step in the synthesis of the LPS precursor is the epimerization of ADP-D-glycero-D-manno-heptose to ADP-L-glycero-D-manno-heptose. This reaction is catalyzed by the ADP-D-glycero-β-D-manno-heptose epimerase, HldD (formerly known as RfaD or WaaD).[1][8][22]

  • Catalytic Mechanism: HldD is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[23] The enzyme utilizes a tightly bound NADP(H) cofactor to catalyze the epimerization at the C6 position of the heptose sugar.[23]

  • Structural Features: The crystal structure of HldD reveals a homopentameric assembly, with each monomer comprising two domains: a larger N-terminal domain for NADP binding and a smaller C-terminal domain for substrate binding.[23]

Experimental Methodologies: A Guide to Studying the Heptose Biosynthetic Pathway

Investigating the enzymes of the heptose biosynthetic pathway requires a combination of genetic, biochemical, and biophysical techniques. The choice of methodology is dictated by the specific research question, whether it is to characterize the kinetic properties of an enzyme, to screen for inhibitors, or to understand its role in bacterial physiology.

Overexpression and Purification of Recombinant Enzymes

A fundamental first step in the biochemical characterization of these enzymes is their production in a recombinant form.

Rationale: Overexpression in a host like E. coli allows for the production of large quantities of the target enzyme, which is essential for subsequent enzymatic assays, structural studies, and inhibitor screening. The addition of an affinity tag (e.g., a polyhistidine-tag) greatly simplifies the purification process.

Step-by-Step Protocol for His-tagged Protein Expression and Purification:

  • Cloning: The gene encoding the target enzyme (e.g., gmhA, hldE, gmhB, or hldD) is amplified by PCR from the genomic DNA of the bacterium of interest. The PCR product is then cloned into an expression vector containing a promoter (e.g., T7 promoter for IPTG-inducible expression) and a sequence encoding a polyhistidine-tag.

  • Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: A bacterial culture is grown to a mid-log phase (OD600 of ~0.6-0.8) at 37°C. Protein expression is then induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin. The resin is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The His-tagged protein is eluted from the resin using a buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve homogeneity.

Enzymatic Assays

Once a purified enzyme is obtained, its catalytic activity can be characterized using various assay methods.

Rationale: Enzymatic assays are crucial for determining the kinetic parameters of an enzyme (Km and kcat), for confirming the function of a putative enzyme, and for screening for inhibitors.

Example Protocol: A Coupled Spectrophotometric Assay for GmhA

This assay relies on the subsequent conversion of the GmhA product by a coupling enzyme, leading to a change in absorbance that can be monitored over time.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), MgCl2, the substrate D-sedoheptulose 7-phosphate, and the coupling enzyme phosphomannose isomerase and phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Initiation: The reaction is initiated by the addition of the purified GmhA enzyme.

  • Monitoring: The production of NADPH by the coupling enzymes is monitored by measuring the increase in absorbance at 340 nm.

  • Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Kinetic parameters can be determined by varying the substrate concentration.

Mass Spectrometry-Based Assays:

A more direct and versatile method for assaying the enzymes of this pathway is through the use of electrospray ionization mass spectrometry (ESI-MS).[7]

Rationale: ESI-MS allows for the direct detection and quantification of the substrate and product of the enzymatic reaction, providing a highly specific and sensitive assay that is not dependent on coupling enzymes. This method is particularly useful for screening compound libraries for inhibitors.[7]

Inhibitor Screening and Characterization

The identification of inhibitors for the enzymes of the heptose biosynthetic pathway is a key step in the development of new antibacterial drugs.

Workflow for Inhibitor Discovery:

Inhibitor_Discovery_Workflow cluster_assays Assay Cascade HTS High-Throughput Screening (HTS) of Compound Libraries Primary_Assay Primary Assay (e.g., ESI-MS based) HTS->Primary_Assay Hit_ID Hit Identification Secondary_Assay Secondary Assays (e.g., IC50 determination) Hit_ID->Secondary_Assay Hit_to_Lead Hit-to-Lead Optimization Cell_Based_Assay Cell-Based Assays (e.g., antibiotic potentiation) Hit_to_Lead->Cell_Based_Assay Lead_Opt Lead Optimization In_Vivo_Models In Vivo Efficacy Models Lead_Opt->In_Vivo_Models Preclinical Preclinical Development Primary_Assay->Hit_ID Secondary_Assay->Hit_to_Lead Cell_Based_Assay->Lead_Opt In_Vivo_Models->Preclinical

Sources

An In-depth Technical Guide to the Physicochemical Properties of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

L-glycero-L-galacto-Heptose, a seven-carbon monosaccharide, holds significant interest within the scientific community, particularly for those engaged in bacteriology, immunology, and drug development. Its presence as a core component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria underscores its importance as a potential target for novel antimicrobial agents and as a key molecule in understanding host-pathogen interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of L-glycero-L-galacto-heptose, offering a foundational resource for researchers. Where direct experimental data for this specific isomer is limited, we provide data from closely related heptoses and detail the established analytical methodologies for its characterization.

Chemical Identity and Structure

L-glycero-L-galacto-Heptose is a monosaccharide with the chemical formula C₇H₁₄O₇. Its structure is characterized by a seven-carbon backbone with multiple hydroxyl groups, conferring upon it a high degree of chirality and potential for hydrogen bonding.

PropertyValueSource(s)
CAS Number 20585-65-3
Molecular Formula C₇H₁₄O₇
Molecular Weight 210.18 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2,3,4,5,6,7-Hexahydroxyheptanal
SMILES O=CCO

The stereochemistry, L-glycero-L-galacto, defines the specific spatial arrangement of the hydroxyl groups along the heptose chain, which is crucial for its biological recognition and function.

L_glycero_L_galacto_Heptose cluster_backbone C1 CHO C2 H-C-OH C3 H-C-OH C4 HO-C-H C5 H-C-OH C6 H-C-OH C7 CH2OH

Caption: Fischer projection of L-glycero-L-galacto-Heptose.

Predicted and Observed Physical Properties

Melting Point

The melting point of monosaccharides is influenced by their crystal lattice structure and intermolecular hydrogen bonding. While a specific melting point for L-glycero-L-galacto-heptose is not reported, computational predictions for the related L-glycero-D-manno-heptose suggest a melting point in the range of 130-150°C. Experimental determination via Differential Scanning Calorimetry (DSC) is the standard method for obtaining an accurate melting point.

Solubility

As a polyhydroxylated compound, L-glycero-L-galacto-heptose is expected to be highly soluble in water and other polar protic solvents due to extensive hydrogen bonding. Its solubility is predicted to be low in nonpolar organic solvents. Quantitative solubility studies are essential for applications in drug formulation and biochemical assays.

SolventPredicted Solubility
WaterHighly Soluble
EthanolSoluble
MethanolSoluble
AcetoneSparingly Soluble
Diethyl EtherInsoluble
HexaneInsoluble
Optical Rotation

The specific rotation is a key characteristic of chiral molecules like L-glycero-L-galacto-heptose. While the exact value for this isomer is not documented, the assignment of D and L configurations for related octuloses has been made on the basis of their optical rotation. The determination of the specific rotation using polarimetry is a critical step in confirming the stereochemical purity of a synthesized or isolated sample.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quantification of L-glycero-L-galacto-heptose.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of L-glycero-L-galacto-heptose. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing intact monosaccharides. Gas chromatography-mass spectrometry (GC-MS) is also widely used, though it requires prior derivatization to increase the volatility of the sugar. The fragmentation pattern can provide valuable structural information.

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in L-glycero-L-galacto-heptose. The spectrum is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups. A peak around 1730-1740 cm⁻¹ would indicate the C=O stretching of the aldehyde group in the open-chain form.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for the separation and quantification of monosaccharides.

HPLC Analysis: For HPLC analysis, various stationary phases can be employed, including aminopropyl-bonded silica columns or ion-exchange columns. Detection is typically achieved using a refractive index detector (RID) or an evaporative light scattering detector (ELSD).

GC Analysis: GC analysis of monosaccharides requires derivatization to convert the non-volatile sugars into volatile derivatives. A common method involves the formation of trimethylsilyl (TMS) ethers or alditol acetates.

GC_MS_Workflow Sample Sample containing L-glycero-L-galacto-Heptose Hydrolysis Acid Hydrolysis (if polysaccharide) Sample->Hydrolysis Derivatization Derivatization (e.g., Silylation) Hydrolysis->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of heptoses.

Thermal Properties and Stability

The thermal behavior of L-glycero-L-galacto-heptose is important for understanding its stability during processing and storage.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and any other phase transitions, such as glass transitions in amorphous samples. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the compound. For monosaccharides, TGA typically shows an initial weight loss corresponding to the loss of adsorbed water, followed by decomposition at higher temperatures.

Thermal_Analysis Heptose_Sample L-glycero-L-galacto-Heptose Sample DSC Differential Scanning Calorimetry (DSC) Heptose_Sample->DSC TGA Thermogravimetric Analysis (TGA) Heptose_Sample->TGA Melting_Point Melting Point (Tm) DSC->Melting_Point Decomposition_Temp Decomposition Temperature (Td) TGA->Decomposition_Temp

Caption: Relationship between thermal analysis techniques and determined properties.

Stability

The stability of L-glycero-L-galacto-heptose is expected to be dependent on pH and temperature. In acidic conditions, glycosidic bonds (if present in a larger structure) can be hydrolyzed. In alkaline conditions, monosaccharides can undergo isomerization and degradation reactions. Stability studies under various conditions are crucial for defining appropriate handling and storage protocols.

Biological Significance and Context

L-glycero-L-galacto-Heptose is a crucial component of the inner core of lipopolysaccharides (LPS) in many Gram-negative bacteria. LPS is a major component of the outer membrane of these bacteria and is a potent activator of the innate immune system in mammals. The biosynthesis of heptoses is a conserved pathway in Gram-negative bacteria, making the enzymes involved in this pathway attractive targets for the development of new antibiotics. A thorough understanding of the physicochemical properties of L-glycero-L-galacto-heptose is therefore fundamental for the rational design of inhibitors and probes to study these important biological processes.

Experimental Protocols

General Protocol for HPLC Analysis of Monosaccharides
  • Sample Preparation: If the heptose is part of a polysaccharide, perform acid hydrolysis (e.g., with 2 M trifluoroacetic acid at 121°C for 2 hours) to release the monosaccharides. Neutralize the sample and filter through a 0.22 µm syringe filter.

  • Chromatographic System:

    • Column: Amino-propyl bonded silica column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 80:20 and transitioning to 60:40).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection: Refractive Index Detector (RID).

  • Quantification: Prepare a standard curve using a pure standard of L-glycero-L-galacto-heptose.

General Protocol for GC-MS Analysis of Monosaccharides (as Alditol Acetates)
  • Reduction: Reduce the monosaccharide sample with sodium borohydride (NaBH₄) in an aqueous solution to form the corresponding alditol.

  • Acetylation: Acetylate the alditol using acetic anhydride and a catalyst (e.g., 1-methylimidazole) to form the volatile alditol acetate.

  • Extraction: Extract the alditol acetate into an organic solvent (e.g., dichloromethane).

  • GC-MS System:

    • Column: A mid-polarity capillary column (e.g., DB-17 or equivalent).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatives.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Identification: Compare the retention time and mass spectrum of the sample peak to that of a derivatized standard of L-glycero-L-galacto-heptose.

Conclusion

L-glycero-L-galacto-Heptose is a structurally complex and biologically significant monosaccharide. This guide has synthesized the available information on its physicochemical properties and outlined the standard methodologies for its characterization. While some specific experimental data points remain to be definitively determined for this particular isomer, the provided information serves as a robust starting point for researchers. Further experimental investigation into the precise physical constants and reactivity of L-glycero-L-galacto-heptose will undoubtedly contribute to advancements in the fields of glycobiology, infectious disease research, and the development of novel therapeutics.

References

  • Thermogravimetric analysis (TGA) was employed to study the pyrolysis characteristics of four glucose-based and three fructose-based carbohydrates. Kinetic parameters were calculated based on the experiment data. The results indicated that the starting and maximal pyrolysis temperatures of the glucose-based carbohydrates were increased steadily as the rising of their

A Technical Guide to the Natural Occurrence and Analysis of L-glycero-L-galacto-Heptose and Related Heptose Sugars

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heptoses, seven-carbon monosaccharides, represent a unique class of sugars with significant, albeit often specialized, roles in biological systems. While the biosynthesis and function of certain heptoses, such as L-glycero-D-manno-heptose, are well-established as critical components of the lipopolysaccharide (LPS) in Gram-negative bacteria, other isomers remain enigmatic. This guide focuses on the natural occurrence of L-glycero-L-galacto-heptose, a rarely observed stereoisomer. Given the sparse direct literature on this specific molecule, this document will provide a comprehensive overview of what is currently known. To equip researchers with the necessary tools for further investigation, we will draw parallels with the extensively studied biosynthesis, function, and analysis of other key heptoses. This guide is intended for researchers, scientists, and drug development professionals interested in carbohydrate biochemistry, bacterial pathogenesis, and the discovery of novel metabolic pathways.

The Diverse World of Heptoses: An Introduction

Heptoses are seven-carbon sugars that play crucial roles in the cellular metabolism of a wide range of organisms. Their structural diversity, arising from multiple chiral centers, gives rise to a large number of stereoisomers, each with potentially unique biological functions. In the realm of microbiology, heptoses are best known as integral components of the inner core of lipopolysaccharides (LPS) in Gram-negative bacteria.[1][2][3] This region of the LPS is critical for maintaining the structural integrity of the bacterial outer membrane.[1][4]

The most common and well-studied of these is L-glycero-D-manno-heptose.[1][2] Its biosynthetic pathway is a key metabolic route in many Gram-negative bacteria and has become a target for the development of novel antimicrobial agents.[5] In contrast, the natural occurrence of other heptose isomers, such as L-glycero-L-galacto-heptose, is far less documented, suggesting either a very restricted distribution in nature or that they have been overlooked in broad-spectrum analyses.

This guide will first delve into the limited known occurrences of L-glycero-L-galacto-heptose before providing a detailed exploration of the biosynthesis and biological significance of the better-understood L-glycero-D-manno-heptose. This comparative approach will offer a robust framework for the future study of rare heptoses.

L-glycero-L-galacto-Heptose: A Rare Natural Product

The current body of scientific literature provides scant evidence for the widespread natural occurrence of L-glycero-L-galacto-heptose. The most notable mention of its isolation from a natural source is from the Australian sea urchin, Strongylocentrotus franciscanus.[6] However, the specific biological role and biosynthetic origin of this heptose in this marine invertebrate remain to be elucidated.

The rarity of L-glycero-L-galacto-heptose in comparison to other heptose isomers could be attributed to several factors:

  • Specialized Biological Roles: It may be synthesized by a limited number of organisms for very specific functions that have yet to be discovered.

  • Analytical Challenges: Standard monosaccharide analysis protocols may not be optimized for the detection and identification of rare heptose isomers, leading to them being missed in complex biological samples.

  • Atypical Biosynthetic Pathways: The enzymatic machinery required for its synthesis may be unique and not widespread.

Given the limited direct information, a deeper understanding of heptose metabolism requires an examination of the well-established pathways for more common isomers.

Biosynthesis of Heptoses: The L-glycero-D-manno-Heptose Paradigm

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a critical pathway for the assembly of the LPS inner core in the majority of Gram-negative bacteria.[3][4][7][8] This multi-step enzymatic process serves as an excellent model for understanding how cells construct these higher-order sugars. The pathway begins with the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate.

The key enzymatic steps are as follows:

  • Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the isomerase GmhA.[9]

  • Phosphorylation: The bifunctional enzyme HldE catalyzes the phosphorylation of D-glycero-D-manno-heptose-7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose-1,7-bisphosphate.[4][9]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C7 position, producing D-glycero-β-D-manno-heptose-1-phosphate.[4][9]

  • Adenylylation: The second function of HldE, an adenylyltransferase activity, transfers an AMP moiety from ATP to the C1 phosphate of D-glycero-β-D-manno-heptose-1-phosphate, forming ADP-D-glycero-β-D-manno-heptose.[9]

  • Epimerization: Finally, the epimerase HldD (also known as RfaD) inverts the stereochemistry at the C6 position to produce the final product, ADP-L-glycero-β-D-manno-heptose.[4][7]

This final product is then utilized by heptosyltransferases to incorporate the L-glycero-D-manno-heptose moiety into the growing LPS core.

ADP_L_glycero_D_manno_heptose_biosynthesis S7P Sedoheptulose-7-Phosphate DHDM_H7P D-glycero-D-manno-Heptose-7-Phosphate S7P->DHDM_H7P GmhA (Isomerase) DHDM_H17BP D-glycero-β-D-manno-Heptose-1,7-Bisphosphate DHDM_H7P->DHDM_H17BP HldE (Kinase activity) DHDM_H1P D-glycero-β-D-manno-Heptose-1-Phosphate DHDM_H17BP->DHDM_H1P GmhB (Phosphatase) ADP_DHDM_H ADP-D-glycero-β-D-manno-Heptose DHDM_H1P->ADP_DHDM_H HldE (Adenylyltransferase) ADP_LHDM_H ADP-L-glycero-β-D-manno-Heptose ADP_DHDM_H->ADP_LHDM_H HldD (Epimerase)

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

Heptoses in Host-Pathogen Interactions: A Double-Edged Sword

While essential for bacterial survival, the heptose components of LPS also play a crucial role in the interaction between bacteria and their hosts. Specifically, intermediates of the ADP-L-glycero-D-manno-heptose biosynthetic pathway have been identified as pathogen-associated molecular patterns (PAMPs).[3] These molecules are recognized by the host's innate immune system, triggering an inflammatory response.

The key signaling pathway involves the following steps:

  • Delivery into Host Cytosol: During infection, bacterial ADP-heptose can enter the cytosol of host cells.

  • Recognition by ALPK1: The cytosolic alpha-kinase 1 (ALPK1) directly recognizes ADP-heptose.[3]

  • TIFA Activation: This binding event activates ALPK1, which then phosphorylates and activates the TRAF-interacting protein with a forkhead-associated domain (TIFA).

  • NF-κB Signaling: Activated TIFA oligomerizes and recruits TRAF6, leading to the activation of the NF-κB signaling pathway.

  • Pro-inflammatory Cytokine Production: Activation of NF-κB results in the transcription and secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, which orchestrate the innate immune response to the bacterial infection.[3]

Heptose_Signaling_Pathway cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell Cytosol ADP_heptose ADP-Heptose ALPK1 ALPK1 ADP_heptose->ALPK1 binds to TIFA TIFA ALPK1->TIFA phosphorylates TRAF6 TRAF6 TIFA->TRAF6 recruits NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription

Caption: Innate immune signaling pathway activated by ADP-heptose.

Methodologies for the Investigation of Heptoses

The study of heptoses, particularly rare isomers like L-glycero-L-galacto-heptose, requires robust and sensitive analytical techniques. The following section outlines a general workflow and specific protocols for the isolation, detection, and characterization of heptoses from biological samples.

General Workflow for Heptose Analysis

Heptose_Analysis_Workflow Sample Biological Sample (e.g., Bacterial cells, Tissue homogenate) Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) Sample->Hydrolysis Derivatization Derivatization (e.g., Alditol Acetates) Hydrolysis->Derivatization Separation Chromatographic Separation (e.g., HPAEC-PAD, GC) Derivatization->Separation Detection Detection & Identification (e.g., PAD, MS) Separation->Detection Structure Structural Elucidation (NMR Spectroscopy) Detection->Structure

Caption: General workflow for the analysis of heptoses.

Experimental Protocols

Protocol 1: Acid Hydrolysis for Monosaccharide Release

  • Objective: To cleave glycosidic bonds and release constituent monosaccharides from polysaccharides or glycoconjugates.

  • Procedure:

    • Lyophilize the biological sample to dryness.

    • Add 2 M trifluoroacetic acid (TFA) to the dried sample.

    • Incubate at 120°C for 2 hours in a sealed, acid-resistant vial.

    • Cool the sample to room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Resuspend the hydrolyzed monosaccharides in ultrapure water for further analysis.

Protocol 2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • Objective: To separate and quantify underivatized monosaccharides.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac series) and a pulsed amperometric detector with a gold electrode.

  • Procedure:

    • Filter the resuspended hydrolysate through a 0.22 µm syringe filter.

    • Inject the sample onto the HPAEC system.

    • Elute the monosaccharides using an isocratic or gradient elution with sodium hydroxide and sodium acetate.

    • Detect the separated monosaccharides using a pulsed amperometric waveform optimized for carbohydrates.

    • Identify and quantify the heptoses by comparing their retention times and peak areas to those of authentic standards.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

  • Objective: To identify and quantify monosaccharides based on their mass spectra after derivatization.

  • Procedure:

    • Reduction: Reduce the hydrolyzed monosaccharides with sodium borohydride to their corresponding alditols.

    • Acetylation: Acetylate the alditols with acetic anhydride to form alditol acetates.

    • Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

    • Analysis: Inject the extracted sample into a GC-MS system.

    • Identification: Identify the heptose derivatives by their characteristic retention times and fragmentation patterns in the mass spectrometer.

Table 1: Comparison of Analytical Techniques for Heptose Analysis

TechniquePrincipleAdvantagesDisadvantages
HPAEC-PAD Anion-exchange chromatography of underivatized sugars with electrochemical detection.High sensitivity and resolution for carbohydrates; no derivatization required.Requires specialized equipment; sensitive to matrix effects.
GC-MS Gas chromatography separation of volatile derivatives with mass spectrometric detection.Provides structural information from mass spectra; highly sensitive.Requires derivatization, which can be time-consuming and introduce artifacts.
NMR Spectroscopy Nuclear magnetic resonance of purified monosaccharides.Provides definitive structural elucidation, including stereochemistry.Requires relatively large amounts of pure sample; complex data analysis.

Future Directions and Research Perspectives

The study of L-glycero-L-galacto-heptose is still in its infancy. The limited knowledge of its natural occurrence and biological function presents a significant opportunity for discovery. Future research in this area should focus on:

  • Broadened Screening: A systematic screening of a diverse range of organisms, particularly from unique ecological niches such as marine environments, may reveal more sources of L-glycero-L-galacto-heptose and other rare heptoses.

  • Biosynthetic Pathway Elucidation: The identification of the genes and enzymes responsible for the biosynthesis of L-glycero-L-galacto-heptose is a key next step. This can be approached through genomic analysis of organisms known to produce this sugar, followed by heterologous expression and biochemical characterization of candidate enzymes.

  • Functional Characterization: Once its biosynthetic pathway is understood, genetic tools can be used to create knockout mutants to investigate the biological role of L-glycero-L-galacto-heptose in its native host.

  • Chemical Synthesis: The development of a robust chemical or chemoenzymatic synthesis of L-glycero-L-galacto-heptose would provide the necessary standards for analytical studies and material for biological assays.

The exploration of rare sugars like L-glycero-L-galacto-heptose holds the potential to uncover novel enzymatic mechanisms, unique biological functions, and potentially new targets for therapeutic intervention. This guide provides a foundational framework to stimulate and support these future research endeavors.

References

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni.
  • D-Glycero-D-gulo-heptose | 62475-58-5. Benchchem.
  • L-Glycero-L-galacto-heptose | 20585-65-3. Biosynth.
  • Structure of the Lipopolysaccharide Core Region of the Bacteria of the Genus Proteus. SciSpace.
  • Structure of the Lipopolysaccharide Core Region.
  • Lipopolysaccharides. Sigma-Aldrich.
  • An overview of the complete LPS structure.
  • Molecular Structure, Biosynthesis, and Pathogenic Roles of Lipopolysaccharides. NCBI Bookshelf.
  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. NIH.
  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. NIH.
  • A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the P
  • Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed.
  • Biosynthesis Pathway of ADP-L-glycero-beta-D-manno-Heptose in Escherichia coli. Journal of Bacteriology.
  • glycero-galacto-Heptose | C7H14O7. PubChem.
  • Biosynthesis pathway of ADP-l-glycero-d-manno-heptose.
  • L-Glycero-D-manno-heptose | 4305-74-2. Biosynth.
  • Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology.
  • Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substr
  • L-Glycero-D-Manno-Heptose | C7H14O7. PubChem.

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Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-glycero-L-galacto-Heptose is a higher-order monosaccharide of significant biological interest, particularly as a component of the lipopolysaccharide (LPS) inner core in certain Gram-negative bacteria. Its unique structure makes it a target for the development of novel antibacterial agents and vaccines. However, its low natural abundance necessitates robust and stereocontrolled chemical synthesis. This guide provides a comprehensive overview of a field-proven synthetic strategy, detailed experimental protocols, and the underlying chemical principles for the preparation of L-glycero-L-galacto-Heptose, tailored for researchers in carbohydrate chemistry, drug discovery, and immunology.

Introduction: The Significance and Challenge of Heptose Synthesis

Heptoses are seven-carbon sugars that play crucial roles in the biological world, most notably as building blocks of bacterial cell walls. L-glycero-L-galacto-heptose, along with its more common isomer L-glycero-D-manno-heptose, is a key constituent of the inner core region of lipopolysaccharides (LPS) in many Gram-negative bacteria.[1][2][3] This inner core is a highly conserved structural motif, making it an attractive epitope for the development of carbohydrate-based vaccines and novel antibiotics that target bacterial cell envelope biosynthesis.[3][4]

The primary challenge in synthesizing L-glycero-L-galacto-heptose lies in the precise control of stereochemistry at multiple chiral centers. The molecule contains six stereocenters, and establishing the correct configuration, particularly at C5 and C6, requires a carefully planned synthetic route. The scarcity of this heptose from natural sources makes chemical synthesis the only viable option for obtaining the quantities required for advanced research and development.[2][5] This protocol details a strategy involving a one-carbon homologation of a readily available D-galactose derivative, a common and effective approach for building higher-order sugars.

Synthetic Strategy: A Logic-Driven Approach

The synthesis of L-glycero-L-galacto-heptose is achieved through a multi-step sequence starting from a protected D-galactose derivative. The core of this strategy is a Wittig reaction to extend the carbon chain by one unit, followed by stereoselective dihydroxylation to install the C6 and C7 hydroxyl groups with the desired L-glycero configuration.

Pillars of the Synthetic Design:
  • Starting Material Selection: The synthesis commences with 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose. This starting material is chosen for its commercial availability and the robust protection of four of the five hydroxyl groups. The isopropylidene groups are stable under the conditions of the initial reaction steps but can be removed under mild acidic conditions at the end of the synthesis. This leaves the primary hydroxyl group at C6 as the sole reactive site for initial modification.

  • Chain Elongation (Homologation): A Wittig reaction is employed for the crucial C-C bond formation.[6][7][8] This reaction involves the conversion of the C6 primary alcohol to an aldehyde, which then reacts with a phosphorus ylide to form a C=C double bond, extending the carbon chain to seven carbons. The Wittig reaction is highly reliable and provides excellent yields for converting aldehydes into alkenes.[6][9]

  • Stereochemical Control: The final and most critical phase is the introduction of the new stereocenters at C5 and C6. This is accomplished via a stereoselective dihydroxylation of the alkene formed in the Wittig reaction. The choice of dihydroxylation reagent and conditions is paramount to achieving the desired L-glycero-L-galacto configuration.

  • Global Deprotection: The final step involves the removal of all protecting groups (isopropylidene acetals) to yield the target heptose.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Carbon Chain Elongation cluster_2 Phase 3: Stereocontrol & Final Product A Start: Protected D-Galactose B Oxidation to Aldehyde A->B Swern or DMP Oxidation C Wittig Reaction B->C Ph3P=CH(OMe) D Stereoselective Dihydroxylation C->D AD-mix-α E Global Deprotection D->E Acid Hydrolysis F End: L-glycero-L-galacto-Heptose E->F

Caption: High-level workflow for the synthesis of L-glycero-L-galacto-Heptose.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents were purchased as reagent grade and used without further purification unless otherwise noted.[5] Air-sensitive reactions should be performed in flame-dried glassware under an inert atmosphere (Argon or Nitrogen).[5]

Step 1: Oxidation of 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose

The primary alcohol at the C6 position is selectively oxidized to an aldehyde. A Swern oxidation or Dess-Martin periodinane (DMP) oxidation are both effective methods.

  • Reagents:

    • 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose (1.0 eq)

    • Dess-Martin Periodinane (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until the layers are clear.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, 1,2:3,4-di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose. This product is often used in the next step without further purification.

Step 2: Wittig Reaction for Chain Elongation

The aldehyde is reacted with a phosphorus ylide to form a seven-carbon alkene. Using (methoxymethyl)triphenylphosphonium chloride allows for the formation of an enol ether, which can be readily hydrolyzed to the desired heptose structure in a later step.

  • Reagents:

    • (Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

    • Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Crude aldehyde from Step 1 (1.0 eq)

  • Procedure:

    • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried flask under argon.

    • Cool the suspension to 0 °C.

    • Add potassium tert-butoxide slowly. The solution should turn a deep orange/red color, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the crude aldehyde from Step 1 in anhydrous THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected enol ether.

Step 3: Hydrolysis of the Enol Ether and Dihydroxylation

The enol ether is first hydrolyzed under mild acidic conditions to an α,β-unsaturated aldehyde. This is then followed by a stereoselective dihydroxylation. The Sharpless asymmetric dihydroxylation using AD-mix-α is the method of choice to install the hydroxyl groups with the desired stereochemistry for the L-glycero configuration.

  • Reagents:

    • Protected enol ether from Step 2 (1.0 eq)

    • Formic acid

    • AD-mix-α

    • tert-Butanol and water (1:1 mixture)

  • Procedure:

    • Hydrolysis: Dissolve the enol ether in a mixture of THF and formic acid. Stir at room temperature for 2-3 hours until TLC indicates complete conversion to the α,β-unsaturated aldehyde. Neutralize carefully with saturated NaHCO₃ and extract with ethyl acetate. Dry and concentrate to use in the next step.

    • Dihydroxylation: Dissolve the crude α,β-unsaturated aldehyde in a t-butanol/water (1:1) mixture.

    • Add AD-mix-α (containing the chiral ligand, oxidant, and base) and stir vigorously at room temperature. The reaction can take 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, add sodium sulfite and stir for 1 hour.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the protected heptose.

Step 4: Global Deprotection

The final step is the removal of the two isopropylidene protecting groups to yield the final product.

  • Reagents:

    • Protected heptose from Step 3 (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Water

  • Procedure:

    • Dissolve the purified protected heptose in a mixture of TFA and water (e.g., 9:1 v/v).

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, remove the TFA and water under reduced pressure (co-evaporating with toluene can help remove residual TFA).

    • The resulting crude product can be purified by recrystallization or by preparative HPLC to yield pure L-glycero-L-galacto-Heptose.

Quantitative Data Summary

The following table provides an overview of the stoichiometry and expected yields for a representative synthesis. Actual yields may vary depending on experimental conditions and scale.

StepReactionStarting Material (eq)Key Reagent (eq)SolventExpected Yield (%)
1 OxidationDi-isopropylidene galactose (1.0)Dess-Martin Periodinane (1.5)Anhydrous DCM>95% (crude)
2 Wittig ReactionAldehyde (1.0)Ylide (from 1.2 eq salt)Anhydrous THF75-85%
3 DihydroxylationEnol Ether (1.0)AD-mix-α (catalytic)t-BuOH/H₂O70-80%
4 DeprotectionProtected Heptose (1.0)TFA/H₂O (excess)N/A85-95%
Overall - - - - ~45-60%

Visualizing the Synthetic Pathway

The following diagram provides a chemical representation of the core transformations.

G A Protected Galactose Aldehyde (C6=O) B Wittig Reaction + Ph3P=CH(OMe) A->B C Protected Heptose (Enol Ether) B->C D Hydrolysis & Dihydroxylation C->D E Protected L-glycero-L-galacto-Heptose D->E F Deprotection (Acid) E->F G Final Product: L-glycero-L-galacto-Heptose F->G

Caption: Key chemical transformations in the synthesis of L-glycero-L-galacto-Heptose.

References

  • Wei, H. et al. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters, 25(1), 129-132.
  • Raul, P. K. et al. (2020). Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 8018–8022.
  • Dasser, M., Chrétien, F., & Chapleur, Y. (1990). A versatile and new highly stereoselective approach to the synthesis of l-glycero-d-manno-heptopyranosides. Semantic Scholar.
  • Raul, P. K. et al. (2020). Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2.
  • Biosynth. (n.d.). L-Glycero-L-galacto-heptose. Biosynth.
  • Whitfield, C., & Trent, M. S. (2014). Function and Biogenesis of Lipopolysaccharides. PubMed Central.
  • Stanetty, C., & Baxendale, I. R. (2015). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives.
  • Wang, H. et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein D. PubMed.
  • Crich, D., & Banerjee, A. (2005). Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. PubMed.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. .

  • BYJU'S. (n.d.). Wittig Reaction. byjus.com.
  • Palur, D. S. K. et al. (2020). Stereoselective synthesis of d-glycero-l-galacto-oct-2-ulose.
  • Wikipedia. (n.d.). Wittig reaction. en.wikipedia.org.
  • Anisiewicz, A. et al. (2022).
  • Crouch, E. et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein D. WashU Medicine Research Profiles.
  • Vetting, M. W. et al. (2015). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. PubMed Central.
  • Stanetty, C. et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry.
  • Kneidinger, B. et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed.
  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. .

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. .

  • Kneidinger, B. et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PubMed Central.
  • Liu, H. et al. (2013).
  • Crich, D., & Wu, B. (2006). General Homologation Strategy for Synthesis of L-glycero- and D-glycero-Heptopyranoses.
  • PubChem. (n.d.). glycero-galacto-Heptose.

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Definitive Detection and Structural Elucidation of L-glycero-L-galacto-Heptose: Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

L-glycero-L-galacto-heptose and its isomers are seven-carbon monosaccharides that play critical roles in the structural integrity and pathogenicity of various organisms. Notably, heptoses like L-glycero-D-manno-heptose are fundamental components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria, making their biosynthetic pathways prime targets for novel antimicrobial therapies.[1][2][3] The precise analysis of these molecules, including the less common L-glycero-L-galacto-heptose found in marine organisms, presents significant analytical challenges due to their high polarity, lack of a native chromophore, and the existence of numerous stereoisomers.[4][5] This guide provides a detailed overview and validated protocols for the definitive detection, quantification, and structural elucidation of L-glycero-L-galacto-heptose using state-of-the-art analytical techniques. We delve into the causality behind methodological choices, offering field-proven insights for robust and reliable analysis in research and drug development contexts.

Introduction: The Significance of Heptose Analysis

Heptoses are a class of seven-carbon sugars that, while not as ubiquitous as hexoses, are vital constituents of complex bacterial polysaccharides.[6][7] The L-glycero-D-manno-heptose isomer, for instance, is a highly conserved building block of the LPS inner core, a structure essential for the viability of most Gram-negative bacteria.[2][3][8] The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose is a source of recently identified Pathogen-Associated Molecular Patterns (PAMPs) that trigger the host's innate immune response.[1][9] Therefore, the ability to accurately detect and quantify specific heptose isomers is crucial for:

  • Antimicrobial Drug Development: Targeting enzymes in the heptose biosynthetic pathway is a promising strategy for developing new antibiotics.[10][11]

  • Immunology Research: Understanding how bacterial heptoses activate innate immunity can lead to new vaccines and immunotherapies.[12]

  • Microbiology and Pathogenesis: Characterizing the glycan structures of pathogens is fundamental to understanding their mechanisms of virulence and host interaction.[8][13]

While much of the literature focuses on L-glycero-D-manno-heptose, the analytical principles and methods described herein are fully applicable to the specific detection of other isomers, such as L-glycero-L-galacto-heptose. The primary challenge lies in employing techniques with sufficient resolving power and specificity to distinguish between these closely related stereoisomers.

Core Analytical Techniques and Protocols

The analysis of heptoses is challenging because they are highly polar and lack UV-absorbing chromophores, precluding simple detection by common chromatographic methods.[5][14] The following sections detail the most effective and widely adopted analytical workflows, from high-sensitivity chromatography to definitive structural elucidation.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

Principle & Expertise: HPAE-PAD is the premier technique for the direct analysis of non-derivatized carbohydrates.[15][16] The method leverages the weakly acidic nature of carbohydrates, which become oxyanions at high pH (>12) and can be separated with high resolution on strong anion-exchange columns.[5][17] Detection is achieved via pulsed amperometry, where the carbohydrate is oxidized at the surface of a gold electrode, generating a measurable current.[5] This technique is exceptionally sensitive, capable of detecting analytes at sub-picomole levels, and its ability to resolve isomers makes it ideal for heptose analysis.[5]

Experimental Protocol: HPAE-PAD Analysis of Heptose

  • Sample Preparation (Hydrolysis):

    • To a 2 mL screw-cap tube, add 10-100 µg of the purified polysaccharide or glycoprotein sample.

    • Add 500 µL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube tightly and heat at 121°C for 2 hours to hydrolyze glycosidic bonds and release the monosaccharides.

    • Cool the sample to room temperature. Centrifuge to pellet any precipitate.

    • Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.

    • Reconstitute the dried sample in 200 µL of high-purity deionized water. The sample is now ready for injection.

  • Chromatographic Conditions:

    • Instrument: A dedicated ion chromatography system (e.g., Thermo Scientific Dionex ICS-6000).

    • Column: Dionex CarboPac™ PA20 column (3 x 150 mm) or similar, designed for monosaccharide analysis.

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)

    • Gradient:

      • 0-18 min: 10 mM NaOH (Isocratic elution to separate neutral sugars)

      • 18.1-25 min: 200 mM NaOH (Column wash)

      • 25.1-35 min: 10 mM NaOH (Re-equilibration)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Pulsed Amperometric Detection (PAD):

    • Working Electrode: Gold

    • Reference Electrode: Ag/AgCl

    • Waveform: Use a standard carbohydrate waveform (e.g., Waveform A as per Thermo Fisher Scientific recommendations) optimized for sensitive and reproducible detection.[5]

    • Data Analysis: Identify and quantify the heptose peak by comparing its retention time and peak area to that of an authentic L-glycero-L-galacto-heptose standard.

Trustworthiness: This protocol is self-validating through the use of a high-purity analytical standard. The high resolution of the CarboPac column series ensures baseline separation of most common monosaccharides, and the specificity of the PAD detector for electroactive species minimizes interference from the sample matrix.[14]

Caption: Workflow for HPAE-PAD analysis of heptose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Expertise: GC-MS is a powerful technique for separating and identifying volatile compounds. Carbohydrates, being non-volatile, must first be chemically derivatized to increase their volatility.[18] Common methods include trimethylsilylation or per-acetylation.[18][19] Once derivatized, the sugars can be separated by gas chromatography and identified by their characteristic mass spectra.[20] GC-MS provides excellent chromatographic resolution and structural information from mass fragmentation patterns, enabling the differentiation of isomers.[21]

Experimental Protocol: GC-MS Analysis of Heptose (as Al-ditol Acetates)

  • Sample Hydrolysis:

    • Perform acid hydrolysis as described in the HPAE-PAD protocol (Step 1).

  • Reduction to Alditols:

    • After hydrolysis and drying, reconstitute the sample in 200 µL of 1 M ammonium hydroxide (NH₄OH) containing 10 mg/mL sodium borohydride (NaBH₄).

    • Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.

    • Quench the reaction by adding 2-3 drops of glacial acetic acid until effervescence stops.

  • Borate Removal:

    • Evaporate the sample to dryness under nitrogen.

    • Add 200 µL of methanol and evaporate to dryness. Repeat this step three times to remove borate salts as volatile methyl borate.

  • Acetylation:

    • Add 100 µL of acetic anhydride and 100 µL of pyridine to the dry sample.

    • Seal the vial and heat at 100°C for 1 hour.

    • Cool to room temperature. Evaporate the reagents under nitrogen.

    • Partition the resulting alditol acetate derivatives between 200 µL of dichloromethane (DCM) and 200 µL of water.

    • Vortex and centrifuge. Carefully collect the lower DCM layer containing the derivatives for GC-MS analysis.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a mass spectrometer (e.g., Agilent GC-MS).

    • Column: A low-polarity column such as a VF-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 130°C, hold for 2 min, ramp at 8°C/min to 240°C, and hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition: Full Scan mode (m/z 40-600).

      • Ion Source Temperature: 230°C.

    • Data Analysis: Identify the heptose alditol acetate peak based on its retention time and comparison of its mass spectrum to a standard or library.

Trustworthiness: The conversion to alditol acetates eliminates the formation of multiple anomeric peaks for each sugar, simplifying the chromatogram.[22] The unique fragmentation pattern generated by EI-MS serves as a chemical fingerprint for positive identification.

Caption: Workflow for GC-MS analysis via alditol acetate derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Expertise: NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including the precise stereochemistry of monosaccharides.[23][24] By analyzing the chemical shifts and coupling constants in 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) spectra, one can determine the complete connectivity and relative configuration of all atoms in the sugar ring.[25][26] This makes NMR indispensable for definitively confirming the identity of L-glycero-L-galacto-heptose and distinguishing it from all other isomers.

Experimental Protocol: General NMR Workflow

  • Sample Preparation:

    • A relatively large amount of pure sample is required (typically >1 mg).

    • Lyophilize the purified heptose sample multiple times from deuterium oxide (D₂O) to exchange labile protons (-OH) with deuterium.

    • Dissolve the final dried sample in ~500 µL of high-purity D₂O (99.96%).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Experiments:

      • 1D ¹H: Provides initial information on the proton environment. Anomeric protons typically resonate in the 4.4–6.0 ppm region.[25]

      • 1D ¹³C: Identifies the number of unique carbon atoms.

      • 2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for tracing the connectivity through the sugar backbone.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (¹H-¹³C), enabling the assignment of the carbon skeleton.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign all proton and carbon signals starting from the well-resolved anomeric proton.

    • Analyze the magnitudes of the vicinal proton-proton coupling constants (³JHH) to determine the relative stereochemistry of the hydroxyl groups (e.g., axial vs. equatorial). The specific pattern of coupling constants for the ring protons will definitively confirm the galacto- configuration.

    • The absolute configuration (L-glycero) is typically known from the biosynthetic origin or can be confirmed through more advanced techniques or comparison with a synthesized standard.

Trustworthiness: NMR is a non-destructive technique that provides fundamental structural data. The combination of 1D and 2D experiments allows for a complete and unambiguous assignment of the molecule's constitution and configuration, representing the gold standard for structural proof.[26][27]

Method Comparison

FeatureHPAE-PADGC-MSNMR SpectroscopyColorimetric Assay
Principle Anion-Exchange Chromatography & Electrochemical DetectionGas Chromatography & Mass SpectrometryNuclear Magnetic ResonanceChemical Reaction & Spectrophotometry
Derivatization Not requiredRequired (e.g., Acetylation, Silylation)Not requiredNot required
Sensitivity Very High (sub-picomole)High (picomole)Low (micromole to millimole)Moderate (nanomole)
Isomer Resolution ExcellentExcellentDefinitive Poor to None
Quantification ExcellentGood (derivatization can be a source of variability)Possible but complex (qNMR)Good for total heptose
Sample Throughput HighMediumLowVery High
Structural Info Retention time onlyFragmentation patternComplete 3D Structure None
Typical Use Case Routine quantification and profiling of known monosaccharidesIdentification and profiling; metabolic flux analysisDefinitive structure elucidation of novel compoundsRapid screening for total heptose content

Conclusion

The reliable detection of L-glycero-L-galacto-heptose requires a tailored analytical approach based on the specific research objective. For high-throughput screening and accurate quantification in complex mixtures, HPAE-PAD offers an unparalleled combination of sensitivity, resolution, and ease of use without derivatization.[5][14] When structural confirmation is needed alongside quantification, GC-MS provides valuable mass spectral data that acts as a chemical fingerprint, though it requires a more involved sample preparation workflow.[19][20] For the absolute and unambiguous structural elucidation required in novel drug discovery or the characterization of new natural products, NMR spectroscopy remains the definitive, albeit low-throughput, method.[24][25] Finally, traditional colorimetric assays can serve as a rapid, preliminary tool for estimating total heptose content.[28][29] By understanding the causality and strengths of each technique, researchers can design robust analytical workflows to confidently explore the critical role of heptoses in biology and medicine.

References

  • Hardy, M. R., & Townsend, R. R. (1994). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Methods in Enzymology, 230, 205-225.
  • Rohrer, J. S. (2016). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate and glycoconjugate analyses.
  • Cataldi, T. R., Campa, C., & De Benedetto, G. E. (2013). High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. Biochemistry (Moscow), 78(7), 697-709.
  • SGS. (n.d.). High-performance Anion Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAE-PAD) – An Effective Tool for Biosimilar Development. Retrieved from [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. Journal of Biological Chemistry, 204(2), 983-997.
  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. Semantic Scholar. Retrieved from [Link]

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: characterizing the structural complexity. Concepts in Magnetic Resonance, 19A(1), 1-19.
  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7945-7994.
  • Corzana, F., et al. (2022). Structural and Conformational Analysis of Bacterial Polysaccharides using NMR Spectroscopy. Diva-Portal.org. Retrieved from [Link]

  • Gaida, A., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8887.
  • ResearchGate. (n.d.). Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose.... Retrieved from [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Longevialle, A., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 136-144.
  • Aronow, S., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 684.
  • Dische, Z. (1953). Qualitative and quantitative colorimetric determination of heptoses. ResearchGate. Retrieved from [Link]

  • Tegtmeyer, N., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum, 11(2), e03816-22.
  • Taylor, M. C., et al. (2011). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 286(28), 25159-25168.
  • Masonaco. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]

  • Li, Y., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. Virulence, 12(1), 1626-1644.
  • ResearchGate. (n.d.). d-glycero-α-d-gluco-heptose and d-glycero-α-d-manno-heptose origin and.... Retrieved from [Link]

  • Ye, F., et al. (2006). Determination of aldoses and ketoses by GC-MS using differential derivatisation. Phytochemical Analysis, 17(6), 379-383.
  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.
  • Zhou, P., & Abbott, D. W. (2016). Heptose Sounds the Alarm: Innate Sensing of a Bacterial Sugar Stimulates Immunity.
  • Valvano, M. A., et al. (2002). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 184(24), 6876-6885.
  • PubChem. (n.d.). L-Glycero-D-Manno-Heptose. Retrieved from [Link]

  • PubChem. (n.d.). glycero-galacto-Heptose. Retrieved from [Link]

  • Li, G., et al. (2016).
  • ResearchGate. (2018). Optimized GC-MS Method To Simultaneously Quantify Acetylated Aldose, Ketose, and Alditol for Plant Tissues Based on Derivatization in a Methyl Sulfoxide/1-Methylimidazole System. Retrieved from [Link]

  • Swamy, M. J., & Sastry, P. S. (1994). Utility of pentose colorimetric assay for the purification of potato lectin, an arabinose-rich glycoprotein. Journal of Biochemical and Biophysical Methods, 28(2), 147-154.
  • Chen, Y., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(10), 1845-1865.
  • Jaipuri, F. A., et al. (2008). Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance.
  • analytica-world.com. (2013). Studying bacterial metabolites with mass spectrometry. Retrieved from [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039.
  • Lim, H. B., et al. (2020). Reagent-Free Colorimetric Assay for Galactose Using Agarose Gel Entrapping Nanoceria and Galactose Oxidase. Sensors, 20(18), 5194.
  • Williams, J. K., & Perry, M. B. (1969). THE SYNTHESIS OF D-glycero-L-altro-HEPTOSE, D-glycero-L-allo-HEPTOSE, AND meso-glycero-altro-HEPTITOL. Canadian Journal of Chemistry, 47(21), 4491-4495.
  • Valvano, M. A., et al. (2002). Functional analysis of the glycero-manno-heptose 7-phosphate kinase domain from the bifunctional HldE protein, which is involved in ADP-L-glycero-D-manno-heptose biosynthesis. Journal of Bacteriology, 184(24), 6876-6885.
  • Stanetty, C., & Baxendale, I. R. (2017). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. Beilstein Journal of Organic Chemistry, 13, 221-228.

Sources

Application Note: Quantification of L-glycero-L-galacto-Heptose using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Unique Heptose in Bacterial Pathogenesis

L-glycero-L-galacto-heptose and its epimer, L-glycero-D-manno-heptose, are seven-carbon monosaccharides that are critical components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria.[1][2] LPS, a major component of the outer membrane of these bacteria, plays a crucial role in the structural integrity of the cell and in the interaction with the host immune system.[3][4] The inner core region of LPS, which contains these heptoses, is highly conserved across various bacterial strains, making it a prime target for the development of novel antibiotics and vaccines.[2] The accurate quantification of L-glycero-L-galacto-heptose is therefore essential for understanding bacterial physiology, investigating mechanisms of antibiotic resistance, and for the quality control of potential vaccine candidates.

This application note provides a comprehensive protocol for the quantification of L-glycero-L-galacto-heptose using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD). Due to the challenges in UV detection of underivatized monosaccharides, ELSD provides a sensitive and universal detection method for non-volatile analytes like heptose.

Biochemical Context: The Lipopolysaccharide Core Biosynthesis

L-glycero-L-galacto-heptose is incorporated into the LPS structure via a complex biosynthetic pathway. The precursor, ADP-L-glycero-β-D-manno-heptose, is synthesized in the cytoplasm and then transferred to the growing LPS core.[5][6][7] This pathway involves a series of enzymatic steps, and its disruption can lead to a truncated LPS, often resulting in increased sensitivity of the bacteria to antibiotics.[8] Understanding the flux through this pathway, which can be inferred by quantifying the heptose content, is of significant interest to researchers in drug development.

Below is a simplified representation of the Lipopolysaccharide structure, highlighting the location of the heptose residues in the inner core.

LPS_Structure cluster_LipidA Lipid A cluster_InnerCore Inner Core cluster_OuterCore Outer Core cluster_OAntigen O-Antigen LipidA Lipid A (Endotoxin) KDO KDO LipidA->KDO Heptose L-glycero-L-galacto-Heptose KDO->Heptose Heptose2 Heptose Heptose->Heptose2 OuterCore Hexoses (e.g., Glucose, Galactose) Heptose2->OuterCore OAntigen Repeating Oligosaccharides OuterCore->OAntigen

Caption: Simplified structure of bacterial lipopolysaccharide (LPS).

Analytical Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

The high polarity of underivatized monosaccharides makes them challenging to retain on traditional reversed-phase HPLC columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation mode for such polar analytes.[9][10] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a polar solvent (water). This creates a water-rich layer on the surface of the stationary phase, into which the polar analyte can partition, leading to retention.

This protocol utilizes a HILIC-based separation coupled with ELSD for the quantification of L-glycero-L-galacto-heptose.

Detailed Experimental Protocol

Part 1: Sample Preparation from Bacterial Cell Pellets

This protocol is designed for the hydrolysis of bacterial cell walls to release the constituent monosaccharides.

1. Materials and Reagents:

  • Bacterial cell pellet (e.g., E. coli)
  • Trifluoroacetic acid (TFA), 2 M
  • Methanol, HPLC grade
  • Water, HPLC grade
  • Centrifuge tubes, 1.5 mL
  • Heating block or water bath
  • Centrifuge
  • Syringe filters, 0.22 µm

2. Procedure:

  • Wash the bacterial cell pellet (approximately 10 mg wet weight) twice with phosphate-buffered saline (PBS) and once with water by centrifugation and resuspension.
  • Resuspend the final pellet in 500 µL of 2 M TFA.
  • Incubate the suspension at 100°C for 4 hours to hydrolyze the LPS.
  • Allow the sample to cool to room temperature.
  • Centrifuge at 14,000 x g for 10 minutes to pellet the cell debris.
  • Carefully transfer the supernatant to a new tube.
  • Evaporate the TFA from the supernatant under a stream of nitrogen or using a centrifugal evaporator.
  • Reconstitute the dried hydrolysate in 200 µL of a 50:50 (v/v) mixture of acetonitrile and water.
  • Vortex to dissolve the residue.
  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Part 2: Preparation of Calibration Standards

1. Materials and Reagents:

  • L-glycero-L-galacto-Heptose analytical standard (if commercially available) or a well-characterized related heptose standard (e.g., L-glycero-D-manno-heptose).
  • Acetonitrile, HPLC grade
  • Water, HPLC grade

2. Procedure:

  • Prepare a stock solution of the heptose standard at a concentration of 1 mg/mL in water.
  • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, and a blank).
Part 3: HPLC-ELSD Instrumentation and Conditions

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.
  • Evaporative Light Scattering Detector (ELSD).

2. Chromatographic Conditions:

ParameterValue
Column HILIC Column (e.g., Amide or Diol chemistry), 3 µm, 4.6 x 150 mm
Mobile Phase A 90:10 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Mobile Phase B 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Gradient 0-15 min: 100% A to 100% B (linear); 15-20 min: 100% B; 20-25 min: 100% B to 100% A; 25-30 min: 100% A (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
ELSD Nebulizer Temp 40°C
ELSD Evaporator Temp 60°C
ELSD Gas Flow 1.5 L/min (Nitrogen)

Rationale for Parameter Selection:

  • HILIC Column: Provides the necessary retention for the polar heptose.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for HILIC separations.

  • Formic Acid: Improves peak shape and ionization efficiency if coupled with a mass spectrometer.

  • Gradient Elution: Allows for the elution of a range of monosaccharides with varying polarities that may be present in the hydrolysate.

  • ELSD: A universal detector for non-volatile analytes, suitable for carbohydrates that lack a UV chromophore.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared calibration standards and record the peak area for the heptose standard. Plot a calibration curve of peak area versus concentration. A logarithmic transformation of both concentration and peak area is often necessary for ELSD data to achieve a linear response.

  • Sample Analysis: Inject the prepared bacterial hydrolysate samples.

  • Quantification: Identify the heptose peak in the sample chromatogram based on its retention time compared to the standard. Calculate the concentration of L-glycero-L-galacto-heptose in the sample using the calibration curve.

Expected Results and Performance Characteristics

While specific performance data for L-glycero-L-galacto-heptose is not widely published, based on methods for similar monosaccharides, the following characteristics can be anticipated:

ParameterExpected Range
Linearity (R²) > 0.99 (with log-log transformation)
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Note: These values are estimates and must be determined experimentally during method validation.

Workflow Visualization

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis HPLC-ELSD Analysis cluster_DataAnalysis Data Analysis bacterial_pellet Bacterial Cell Pellet hydrolysis Acid Hydrolysis (2M TFA, 100°C) bacterial_pellet->hydrolysis centrifugation Centrifugation hydrolysis->centrifugation evaporation Evaporation of TFA centrifugation->evaporation reconstitution Reconstitution in ACN/Water evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection hilic_separation HILIC Separation hplc_injection->hilic_separation elsd_detection ELSD Detection hilic_separation->elsd_detection peak_integration Peak Integration elsd_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Heptose calibration_curve->quantification

Caption: Workflow for the quantification of L-glycero-L-galacto-heptose.

Troubleshooting and Method Considerations

  • Peak Tailing: Can be addressed by adjusting the mobile phase pH or using a different HILIC stationary phase.

  • Poor Sensitivity: Optimize ELSD parameters (nebulizer and evaporator temperatures, gas flow rate). Ensure complete removal of TFA, as it is volatile and can interfere with ELSD.

  • Co-elution with other Monosaccharides: The gradient profile may need to be optimized to improve the resolution between different sugars present in the hydrolysate.

  • Standard Availability: If a pure standard for L-glycero-L-galacto-heptose is not available, quantification can be performed relative to a closely related standard (e.g., L-glycero-D-manno-heptose), and the results should be reported as "relative abundance."

Conclusion

This application note provides a robust and reliable HILIC-HPLC-ELSD method for the quantification of L-glycero-L-galacto-heptose from bacterial sources. The detailed protocol and discussion of the underlying principles will enable researchers, scientists, and drug development professionals to accurately measure this important bacterial monosaccharide, thereby facilitating research into novel antibacterial therapies and vaccines. The self-validating nature of the protocol, including the use of calibration standards and clear performance expectations, ensures the generation of trustworthy and reproducible data.

References

  • Synthesis and Quantitative Evaluation of Glycero-D-manno-heptose Binding to Concanavalin A by Fluorous-Tag Assistance. (2008). Angewandte Chemie International Edition, 47(9), 1668-1671. [Link]

  • HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. (2023). Frontiers in Oncology, 13, 1269434. [Link]

  • A Rapid and Accurate UHPLC Method for Determination of Monosaccharides in Polysaccharides of Different Sources of Radix Astragali and Its Immune Activity Analysis. (2024). Molecules, 29(10), 2298. [Link]

  • Genetic analysis of lipopolysaccharide core biosynthesis by Escherichia coli K-12: insertion mutagenesis of the rfa locus. (1985). Journal of Bacteriology, 164(3), 1269-1275. [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (2003). Journal of Biological Chemistry, 278(21), 18925-18933. [Link]

  • Determination of d-Mannose in Plasma by HPLC. (2002). Clinical Chemistry, 48(1), 200-202. [Link]

  • Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. (2003). The Journal of biological chemistry, 278(21), 18925-33. [Link]

  • HPLC Method for Analysis of Mannitol on Primesep S2 Column. SIELC Technologies. [Link]

  • Separation and characterization of underivatized oligosaccharides using liquid chromatography and liquid chromatography-electrospray ionization mass spectrometry. (2001). Journal of Chromatography A, 928(1), 85-93. [Link]

  • Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis. (2021). International Journal of Molecular Sciences, 22(12), 6549. [Link]

  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (2020). mBio, 11(3), e00787-20. [Link]

  • glycero-galacto-Heptose. PubChem. [Link]

  • Anomeric discrimination and rapid analysis of underivatized lactose, maltose, and sucrose in vegetable matrices by U-HPLC-ESI-MS/MS using porous graphitic carbon. (2012). Journal of agricultural and food chemistry, 60(45), 11216-22. [Link]

  • Quantification of D-Mannose in Plasma: Development and Validation of a Reliable and Accurate HPLC-MS-MS Method. (2019). Clinica Chimica Acta, 493, 114-120. [Link]

  • High-throughput, Highly Sensitive Analyses of Bacterial Morphogenesis Using Ultra Performance Liquid Chromatography. (2015). The Journal of biological chemistry, 290(52), 30841-50. [Link]

  • Function and Biogenesis of Lipopolysaccharides. (2010). Annual review of biochemistry, 79, 839-67. [Link]

  • HPLC-Analysis, Biological Activities and Characterization of Action Mode of Saudi Marrubium vulgare against Foodborne Diseases Bacteria. (2022). Molecules, 27(19), 6239. [Link]

  • Analysis of Maltose and Lactose by U-HPLC-ESI-MS/MS. (2012). Dietary Sugars: Chemistry, Analysis, Function and Effects, 26, 281-290. [Link]

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. (2017). Biochemistry, 56(4), 618-630. [Link]

  • Lipopolysaccharide biosynthesis - Reference pathway. KEGG. [Link]

  • HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer. (2023). Frontiers in Oncology, 13. [Link]

  • Simultaneous analysis of monosaccharides using ultra high performance liquid chromatography-high resolution mass spectrometry without derivatization for validation of certified reference materials. (2018). Journal of Chromatography A, 1573, 76-83. [Link]

  • In Vitro Assembly of the Outer Core of the Lipopolysaccharide from Escherichia coli K-12 and Salmonella typhimurium. (2012). Biochemistry, 51(42), 8408-8417. [Link]

  • Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. (2019). Metabolites, 9(6), 116. [Link]

  • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. (2020). Frontiers in Chemistry, 8, 724. [Link]

  • HPLC Analysis on Xylose and Xylitol on Primesep S Column. SIELC Technologies. [Link]

  • ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]

Sources

Application Note: A Comprehensive NMR-Based Protocol for the Structural Elucidation of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heptose Sugars

Heptoses, particularly in their L-glycero-L-galacto configuration, are non-standard seven-carbon monosaccharides that play critical roles in the biosynthesis of bacterial cell walls. They are key components of the lipopolysaccharide (LPS) inner core region in many Gram-negative bacteria. The precise structure, configuration, and linkage of these heptose units are fundamental to the integrity of the bacterial outer membrane and are directly involved in the interactions with the host immune system.

Therefore, the unambiguous structural elucidation of L-glycero-L-galacto-Heptose is a crucial step for researchers in microbiology, immunology, and drug development. This information is vital for understanding bacterial pathogenesis, designing novel antibiotics that target LPS biosynthesis, and developing carbohydrate-based vaccines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing atomic-level detail of the molecule's covalent structure and stereochemistry in solution.[1][2]

This application note provides a comprehensive, field-proven guide for the complete structural assignment of L-glycero-L-galacto-Heptose using a suite of 1D and 2D NMR experiments. We will move beyond a simple listing of steps to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow.

The NMR Strategy: A Multi-dimensional Approach

The primary challenge in carbohydrate NMR is the significant overlap of proton signals in the non-anomeric region (typically 3.2-4.2 ppm).[3] A simple 1D ¹H NMR spectrum is insufficient for a complete assignment. Our strategy, therefore, relies on a logical progression of 2D NMR experiments to resolve this overlap by spreading the correlations across a second frequency dimension.[4][5]

The workflow is designed to first identify individual proton spin systems, then connect those protons to their directly attached carbons, and finally, piece together the entire carbon framework through long-range correlations.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Heptose Sample (5-10 mg) Dissolve Dissolve in D₂O (0.5 mL) Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube H1 1D ¹H NMR Tube->H1 COSY 2D ¹H-¹H COSY H1->COSY Initial Overview C13 1D ¹³C NMR HSQC 2D ¹H-¹³C HSQC C13->HSQC Carbon Overview TOCSY 2D ¹H-¹H TOCSY COSY->TOCSY Identify Spin Systems TOCSY->HSQC Assign C-H Pairs HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assemble Backbone Assign Assign Resonances (¹H & ¹³C) HMBC->Assign Stereo Determine Stereochemistry (J-couplings) Assign->Stereo Structure Final Structure Confirmation Stereo->Structure

Figure 1: A comprehensive workflow for the structural elucidation of L-glycero-L-galacto-Heptose using NMR spectroscopy.

Detailed Experimental Protocols

This section provides step-by-step methodologies for sample preparation and data acquisition. These protocols are designed for modern high-field NMR spectrometers (500 MHz or higher is recommended for optimal resolution).[1]

Sample Preparation

Objective: To prepare a high-quality, homogeneous sample for NMR analysis. The choice of solvent (D₂O) is critical as it eliminates the large water signal from the ¹H spectrum.

Protocol:

  • Weighing: Accurately weigh 5-10 mg of purified L-glycero-L-galacto-Heptose directly into a clean, dry vial.

  • Dissolution: Add 0.5 mL of high-purity deuterium oxide (D₂O, 99.9%). To ensure complete exchange of labile hydroxyl protons with deuterium, lyophilize the sample and re-dissolve in D₂O two to three times. This simplifies the spectrum by removing signals from -OH groups.

  • Transfer: Carefully transfer the final solution into a clean, 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like DSS or TSP can be added, but for simple structural elucidation, referencing to the residual HDO signal (approx. 4.79 ppm at 25°C) is often sufficient.

NMR Experiments: A Step-by-Step Guide
  • Objective: To obtain an initial overview of the proton environment. This spectrum is used to check sample purity and identify the anomeric proton, which typically resonates in a clear region downfield (4.4–6.0 ppm).[3]

  • Rationale: This is the quickest and simplest experiment, providing essential preliminary information that guides the setup of more complex 2D experiments.[6]

  • Protocol:

    • Load the sample into the spectrometer and allow it to thermally equilibrate.

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum using a simple pulse-acquire sequence.

    • Apply a presaturation pulse sequence to suppress the residual HDO signal.

    • Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

  • Objective: To identify protons that are directly coupled to each other (typically through 2 or 3 bonds).[6]

  • Rationale: The COSY spectrum is the first step in tracing the covalent connectivity of the proton spin system. A cross-peak between two protons indicates they are J-coupled, allowing for a step-by-step walk along the heptose backbone, starting from an assigned proton like the anomeric H-1.[4]

  • Protocol:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpppqf).

    • Set the spectral width to cover all proton signals (e.g., 0-10 ppm).

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

    • Process the 2D data to generate a symmetrical spectrum.

  • Objective: To identify all protons belonging to a single, unbroken spin system.

  • Rationale: While COSY only shows direct neighbors, TOCSY reveals the entire network of coupled protons.[7] For a monosaccharide like our heptose, a single TOCSY experiment can reveal correlations from H-1 to all other non-exchangeable protons (H-2, H-3, H-4, H-5, H-6, H-7, H-7'). This is exceptionally powerful for confirming that all observed signals belong to the same molecule and for resolving signals that are heavily overlapped.

  • Protocol:

    • Use a standard TOCSY pulse sequence with a spin-lock pulse (e.g., mlevphpp).

    • Set a mixing time appropriate for observing multi-step correlations. A mixing time of 80-120 ms is typically effective for carbohydrates.

    • Acquire and process the data similarly to the COSY experiment.

  • Objective: To correlate each proton with its directly attached carbon atom.[6][8]

  • Rationale: This experiment resolves the severe overlap in the ¹H spectrum by using the much larger chemical shift dispersion of ¹³C.[9][10] Each cross-peak in the HSQC spectrum represents a specific C-H bond, providing an unambiguous link between the proton and carbon assignments.

  • Protocol:

    • Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).

    • Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbohydrate carbon signals (e.g., 50-110 ppm).

    • The central ¹JCH coupling constant should be set to an average value for carbohydrates (~145 Hz).

    • Acquire and process the 2D data.

  • Objective: To observe correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).

  • Rationale: This is the cornerstone experiment for assembling the complete carbon skeleton.[11] For example, the anomeric proton (H-1) will show a correlation to the C-2 and C-3 carbons, while H-2 will show correlations to C-1 and C-3, definitively establishing the C1-C2-C3 connectivity. It is indispensable for confirming the sequence of atoms in the heptose chain.

  • Protocol:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8-10 Hz to optimize for observing 2- and 3-bond correlations.

    • Acquire and process the data similarly to the HSQC experiment.

Data Interpretation and Structural Assignment

The final structure is elucidated by integrating the information from all experiments in a logical sequence.

  • Identify H-1: Locate the anomeric proton (H-1) in the 1D ¹H spectrum, typically the most downfield ring proton signal.

  • Trace the Backbone (COSY): Starting from the H-1 cross-peak in the COSY spectrum, identify the H-2 cross-peak. From H-2, find H-3, and continue this "walk" along the spin system to sequentially assign H-4, H-5, H-6, and the H-7/H-7' protons.

  • Confirm the Spin System (TOCSY): Verify that all assigned protons (H-1 through H-7/7') show correlations to each other in the TOCSY spectrum, confirming they belong to a single molecule.

  • Assign Carbons (HSQC): Use the now-assigned proton frequencies to read across to the ¹³C dimension in the HSQC spectrum. This provides an unambiguous assignment for every protonated carbon (C-1 through C-7).

  • Verify the Skeleton (HMBC): Use HMBC correlations to confirm the assignments. For instance, check for the expected ³JCH correlation between H-1 and C-5 in the pyranose ring. This confirms the ring size and overall structure.

Figure 2: Key HMBC correlations used to confirm the carbon backbone of L-glycero-L-galacto-Heptose.

Determining Stereochemistry

The final piece of the puzzle is confirming the galacto- configuration. This is achieved by analyzing the ³JHH coupling constants, which are dihedral angle-dependent.

  • galacto-Configuration: The key indicator is a very small coupling constant between H-4 and H-5 (³J₄,₅ ≈ 1-2 Hz). This is because the dihedral angle between these two axial protons in a galacto- pyranose ring is approximately 90°.

  • L-Configuration: While NMR alone cannot definitively determine D/L configuration without comparison to a standard or derivatization, the complete assignment of all other structural features allows for confident comparison with literature data for known heptoses.

Representative Data Summary

The following table summarizes the expected chemical shifts and key coupling constants for L-glycero-L-galacto-Heptose in its pyranose form. Actual values may vary slightly based on temperature, pH, and concentration.

Atom¹H δ (ppm)¹³C δ (ppm)Key ³JHH Coupling Constants (Hz)
1 ~4.5-5.2~95-100J₁,₂ ≈ 3-4 (α), 7-8 (β)
2 ~3.5-3.8~70-73J₂,₃ ≈ 9-10 (ax-ax)
3 ~3.6-3.9~72-75J₃,₄ ≈ 3-4 (ax-eq)
4 ~3.8-4.1~68-71J₄,₅ ≈ 1-2 (eq-ax)
5 ~3.7-4.0~74-77J₅,₆ ≈ 7-8
6 ~3.9-4.2~71-74J₆,₇ ≈ 2-3 / J₆,₇' ≈ 5-6
7 ~3.7-3.9~62-65-

Conclusion

The multi-dimensional NMR spectroscopy workflow detailed in this application note provides a robust and reliable method for the complete structural and stereochemical elucidation of L-glycero-L-galacto-Heptose. By systematically applying 1D ¹H, 2D COSY, TOCSY, HSQC, and HMBC experiments, researchers can overcome the inherent challenges of carbohydrate analysis to gain unambiguous, atomic-level insights. This detailed characterization is an essential prerequisite for advancing our understanding of bacterial physiology and for the development of next-generation therapeutics.

References

  • Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 8046–8093. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved January 20, 2026, from [Link]

  • Lin, M., et al. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18887–18900. [Link]

  • National Center for Biotechnology Information. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PubMed Central. [Link]

  • Ciemięga-Kroder, E., et al. (2012). NMR of carbohydrates. Nuclear Magnetic Resonance, 43, 148-185. [Link]

  • Powers, R., et al. (2013). Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes. Journal of Integrated OMICS, 3(2), 120-137. [Link]

  • Vliegenthart, J. F. G. (2001). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. The Journal of Biological Chemistry, 276(40), 36787-36790. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. [Link]

  • Gierth, P., et al. (2018). Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures. Frontiers in Microbiology, 9, 2390. [Link]

Sources

Application Note: Mass Spectrometry Strategies for the Analysis of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Core Bacterial Sugar

L-glycero-D-manno-heptose, a stereoisomer of L-glycero-L-galacto-Heptose, is a conserved and critical monosaccharide found in the inner core region of lipopolysaccharides (LPS) in the majority of Gram-negative bacteria.[1][2][3] LPS, a major component of the outer membrane, is essential for bacterial viability, providing structural integrity and acting as a permeability barrier.[3][4] The heptose residues, along with 3-deoxy-D-manno-octulosonic acid (Kdo), form a phosphorylated backbone that is crucial for the stability of the entire LPS molecule.[5][6]

The biosynthesis of this heptose, specifically via the ADP-L-glycero-β-D-manno-heptose pathway, is a highly conserved process, making the enzymes involved potential targets for novel antimicrobial agents.[7][8][9][10] Furthermore, heptose metabolites have been identified as microbe-associated molecular patterns (MAMPs) that can trigger innate immune responses in host cells.[11]

Given its structural importance and role in pathogenesis, the accurate detection and quantification of L-glycero-L-galacto-Heptose and its isomers are paramount for researchers in microbiology, immunology, and drug development. Mass spectrometry (MS), with its high sensitivity and specificity, stands as the definitive analytical technique for this purpose.[12] This application note provides a comprehensive guide to the analysis of heptose released from bacterial LPS, detailing protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Properties of Monosaccharides

Direct mass spectrometric analysis of monosaccharides like heptose presents several challenges:

  • Low Volatility: The numerous polar hydroxyl groups make heptose non-volatile, precluding direct GC analysis.[13][14]

  • Isomeric Complexity: Heptoses exist as numerous stereoisomers (e.g., L-glycero-L-galacto vs. L-glycero-D-manno) and anomers (α and β forms in solution), which are often difficult to separate chromatographically.[15]

  • Poor Ionization: Native monosaccharides often exhibit poor ionization efficiency in common MS sources.

To overcome these issues, specific sample preparation and analytical strategies are required. The overall workflow involves liberating the heptose from the LPS polymer, followed by either derivatization for GC-MS or specialized LC-MS techniques.

Overall_Workflow Figure 1: General Analytical Workflow for Heptose Analysis cluster_Prep Sample Preparation cluster_GCMS GC-MS Pathway cluster_LCMS LC-MS/MS Pathway Bacteria Gram-Negative Bacteria LPS LPS Extraction Bacteria->LPS Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 120°C) LPS->Hydrolysis Heptose Released Heptose Monosaccharide Hydrolysis->Heptose Deriv Derivatization: Alditol Acetate Formation Heptose->Deriv LCMS Direct HILIC-MS/MS Analysis Heptose->LCMS Deriv_LC Derivatization (e.g., PMP) Heptose->Deriv_LC GCMS GC-MS Analysis Deriv->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data LCMS->Data RPLC RP-LC-MS/MS Analysis Deriv_LC->RPLC RPLC->Data

A high-level overview of the sample-to-data process.

Protocol 1: GC-MS Analysis via Alditol Acetate Derivatization

This classic and robust method is the gold standard for determining monosaccharide composition. The derivatization process serves two purposes: it makes the sugar volatile and eliminates the complexity of anomers by reducing the aldehyde group to a primary alcohol, resulting in a single chromatographic peak for each sugar.[16]

Causality of Experimental Choices
  • Reduction: Sodium borohydride (NaBH₄) reduces the open-chain aldehyde of the heptose to a primary alcohol (a heptitol). This step is critical for preventing the formation of multiple anomeric peaks during GC analysis.

  • Acetylation: Acetic anhydride, in the presence of a catalyst like N-methylimidazole or pyridine, replaces all active hydrogens on the hydroxyl groups with acetyl groups. This neutralizes the polarity, dramatically increases volatility, and creates a stable derivative suitable for GC injection and electron ionization (EI).

Derivatization_Workflow Figure 2: Alditol Acetate Derivatization Chemistry Heptose L-glycero-L-galacto-Heptose (Aldehyde Form) Reduction Heptitol (Primary Alcohol) Heptose->Reduction 1. Reduction (NaBH₄) Acetylation Heptitol Peracetate (Volatile Derivative) Reduction->Acetylation 2. Acetylation (Acetic Anhydride)

The two-step chemical conversion for GC-MS analysis.
Step-by-Step Protocol
  • LPS Hydrolysis:

    • To an aliquot of purified LPS (approx. 100-500 µg) in a screw-cap glass tube, add 500 µL of 2 M trifluoroacetic acid (TFA).

    • Seal the tube tightly and heat at 120°C for 2 hours to cleave glycosidic bonds.

    • Cool the sample to room temperature and evaporate the TFA to dryness under a stream of nitrogen.

    • Re-dissolve the residue in 200 µL of deionized water.

  • Reduction to Alditol:

    • Add 50 µL of a freshly prepared solution of sodium borohydride (10 mg/mL in 1 M NH₄OH) to the hydrolyzed sample.

    • Incubate at room temperature for 2 hours.

    • Quench the reaction by adding 2-3 drops of glacial acetic acid until effervescence ceases.

  • Removal of Borate Salts:

    • Evaporate the sample to dryness under nitrogen.

    • Add 200 µL of methanol and evaporate to dryness. Repeat this step 3-4 times to remove borate as volatile methyl borate.

  • Acetylation:

    • To the dry sample, add 100 µL of acetic anhydride and 100 µL of pyridine.

    • Seal the tube and heat at 100°C for 1 hour.

    • Cool the sample. Add 500 µL of water to quench the reaction.

    • Extract the alditol acetate derivatives by adding 500 µL of dichloromethane (DCM). Vortex thoroughly and centrifuge.

    • Carefully transfer the lower DCM layer to a new vial for GC-MS analysis.

Recommended GC-MS Parameters & Data
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm)Robust, mid-polarity column suitable for separating acetylated sugars.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injection 1 µL, Splitless modeMaximizes sensitivity for trace analysis.
Inlet Temp. 250°CEnsures rapid volatilization of the derivative.
Oven Program Start at 150°C, hold 2 min, ramp to 280°C at 5°C/min, hold 5 minOptimized temperature gradient to separate different monosaccharide derivatives.
MS System Agilent 5977B MSD or equivalentStandard single quadrupole detector.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible fragmentation patterns.
Source Temp. 230°CStandard operating temperature.
Scan Range m/z 40-600Covers the expected mass range of fragments.

Expected Data: The resulting heptitol peracetate (C₂₁H₃₀O₁₄, MW: 506.45 g/mol ) will produce a characteristic fragmentation pattern under EI. Key fragments arise from the cleavage of the carbon-carbon backbone. While a full library spectrum is ideal for confirmation, look for characteristic ions such as m/z 103, 145, 160, and 217.[17]

Protocol 2: LC-MS/MS Analysis for High Sensitivity

LC-MS/MS offers higher sensitivity and specificity compared to GC-MS and can potentially analyze underivatized sugars, though derivatization is often employed to improve performance. We present two common approaches.

Approach A: Underivatized Analysis with HILIC
  • Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase and a high-organic mobile phase to retain highly polar analytes like underivatized sugars.[18] This avoids derivatization but can suffer from poor separation of isomers.[19] Specificity is achieved using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Approach B: Derivatized Analysis with RP-LC
  • Principle: Derivatizing the heptose with a hydrophobic, easily ionizable tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for excellent separation on a standard C18 reversed-phase (RP) column and significantly enhances ESI ionization efficiency.[20][21] This is the preferred LC-MS method for sensitive, quantitative analysis.

Step-by-Step Protocol (PMP Derivatization)
  • LPS Hydrolysis: Perform hydrolysis as described in the GC-MS protocol (Section 3.2, Step 1). After drying, re-dissolve the residue in 50 µL of water.

  • Derivatization:

    • Add 50 µL of a 0.5 M PMP solution in methanol and 50 µL of 0.3 M NaOH.

    • Vortex and incubate at 70°C for 100 minutes.

    • Cool to room temperature and neutralize by adding 50 µL of 0.3 M HCl.

  • Extraction:

    • Add 500 µL of DCM, vortex, and centrifuge.

    • Discard the upper aqueous layer.

    • Evaporate the lower DCM layer to dryness under nitrogen.

    • Reconstitute the sample in 500 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

Recommended LC-MS/MS Parameters & Data
ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentUHPLC system for high-resolution separation.
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)High-efficiency column for separating PMP-derivatives.
Mobile Phase A 25 mM Ammonium Acetate, pH 8.2Aqueous buffer for reversed-phase chromatography.
Mobile Phase B 95% AcetonitrileOrganic solvent for gradient elution.
Gradient 12-15% B over 7 minOptimized gradient for separating PMP-labeled monosaccharides.[20]
Flow Rate 0.5 mL/minStandard flow rate for the column dimension.
Column Temp. 35°CEnsures reproducible retention times.
MS System Agilent 6490 Triple Quadrupole or equivalentHigh-sensitivity instrument capable of MRM.
Ion Source Electrospray Ionization (ESI), Positive ModePMP derivatives ionize efficiently in positive mode.
MRM Transitions See Table BelowSpecific precursor-to-product ion transitions for unambiguous detection.

MRM Transitions for PMP-Derivatized Heptose: A heptose molecule (C₇H₁₄O₇) derivatized with two PMP molecules will have a distinct mass. The exact transitions should be optimized by infusing a standard.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
Heptose-bis-PMPm/z 547.3m/z 175.1~25
Heptose-bis-PMPm/z 547.3m/z 355.2~15

Note: The exact m/z values and collision energies must be empirically determined on the specific instrument used. The product ion at m/z 175.1 corresponds to the protonated PMP moiety, a common and strong fragment.

Conclusion

The analysis of L-glycero-L-galacto-Heptose is essential for understanding the structure and function of LPS in Gram-negative bacteria. Both GC-MS and LC-MS/MS provide powerful tools for this task.

  • GC-MS with alditol acetate derivatization is a highly reliable and reproducible method for compositional analysis, providing a single peak per sugar.

  • LC-MS/MS, particularly with PMP derivatization , offers superior sensitivity and specificity, making it the method of choice for quantitative studies and the analysis of low-abundance samples.

The choice of method will depend on the specific research question, sample availability, and instrumentation. The protocols and insights provided in this note serve as a robust starting point for researchers aiming to characterize this critical bacterial monosaccharide.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 183(13), 3965–3973. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur,F., Kosma, P., Valvano, M. A., & Messner, P. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. National Center for Biotechnology Information. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2001). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • Wang, G., Zhao, G., & Liu, X. (2021). Lipopolysaccharide (LPS) structure and the core-lipid A biosynthetic pathway. ResearchGate. [Link]

  • Pahil, S., & Varma, A. (2021). Lipopolysaccharide: Recent Advances in Its Biosynthesis and Controlling Cell Envelope Homeostasis. MDPI. [Link]

  • Hsu, S. T., et al. (2017). Structure and biosynthesis of the core oligosaccharide of LPS in E. coli W3110. ResearchGate. [Link]

  • Holland, C., et al. (2023). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. Microbiology Spectrum. [Link]

  • Suttapitugsakul, S., et al. (2019). A novel, ultrasensitive approach for quantitative carbohydrate composition and linkage analysis using LC-ESI ion trap tandem mass spectrometry. bioRxiv. [Link]

  • Caroff, M., & Karibian, D. (2020). Lipopolysaccharides: structure, function and bacterial identifications. OCL. [Link]

  • Xu, L., et al. (2016). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. National Institutes of Health. [Link]

  • Okuda, S., et al. (2016). Function and Biogenesis of Lipopolysaccharides. PubMed Central. [Link]

  • Creative Biolabs (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • Zhang, Z., et al. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Nagy, L., et al. (2020). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

  • Zhao, J., et al. (2006). The distinction of underivatized monosaccharides using electrospray ionization ion trap mass spectrometry. PubMed. [Link]

  • Duus, J. Ø., et al. (n.d.). GC-MS Determination of Sugar Composition. Glycopedia. [Link]

  • Reay, M. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. [Link]

  • Creese, A. J., & Cooper, H. J. (2012). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. ACS Publications. [Link]

  • Al-Majidi, M. I., et al. (2016). Simultaneous determination of monosaccharides and oligosaccharides in dates using liquid chromatography–electrospray ionization mass spectrometry. ResearchGate. [Link]

  • Kosma, P. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. ResearchGate. [Link]

  • Wikipedia (n.d.). Heptose. Wikipedia. [Link]

  • Kim, H. Y., et al. (2021). Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose pathway. ResearchGate. [Link]

  • Ruhaak, L. R., et al. (2022). Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages. ACS Publications. [Link]

  • National Center for Biotechnology Information (n.d.). glycero-galacto-Heptose. PubChem. [Link]

  • Human Metabolome Database (2021). Showing metabocard for d-Glycero-d-galacto-heptose (HMDB0253107). HMDB. [Link]

  • Both, P., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. PubMed Central. [Link]

  • Fenselau, C., & Cotter, R. J. (1986). Californium-252 Plasma Desorption Mass Spectrometry of Oligosaccharides and Glycoconjugates: Control of Ionization and Fragmentation. The Rockefeller University. [Link]

  • Nomura, F. (2022). MALDI-Based Mass Spectrometry in Clinical Testing: Focus on Bacterial Identification. MDPI. [Link]

  • Al-Shammari, A. M. M., et al. (2022). Mass spectrum of d-Glycero-l-gluco-heptose with Retention Time (RT)= 5.518. ResearchGate. [Link]

  • Scott, N. E., & Hartland, E. L. (2017). The role of mass spectrometry analysis in bacterial effector characterization. PubMed. [Link]

Sources

Applications of L-glycero-L-galacto-Heptose in glycobiology research.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Heptoses in Glycobiology Research

A Note on Heptose Isomers: This guide centers on the applications of L-glycero-D-manno-heptose and its derivatives. While the initial query specified L-glycero-L-galacto-heptose, the vast body of scientific literature and its applications in glycobiology, particularly in the study of bacterial physiology and immunology, overwhelmingly focuses on the manno isomer. L-glycero-D-manno-heptose is a cornerstone component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, making it a molecule of profound interest for researchers, scientists, and drug development professionals.[1][2][3] This document is structured to provide the most relevant and actionable information for this audience.

Introduction: The Central Role of L-glycero-D-manno-Heptose

Heptoses are seven-carbon monosaccharides that, while rare in vertebrates, are critical structural and signaling molecules in the bacterial world.[2] L-glycero-D-manno-heptose (L,D-Hep) is arguably the most significant of these, serving as a fundamental building block of the inner core of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][4] Its activated form, ADP-L-glycero-D-manno-heptose, is the donor substrate for the glycosyltransferases that construct this essential part of the bacterial cell envelope.[4][5]

The conservation of the heptose biosynthetic pathway across a wide range of pathogenic bacteria, coupled with its absence in humans, elevates it from a mere structural component to a prime target for novel antimicrobial therapies and a key player in the dialogue between bacteria and the host immune system.[3][6]

Structural and Physiological Significance

The inner core of LPS, composed of L,D-heptose and 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), is crucial for the stability of the outer membrane.[1][3] This region helps to form a selective barrier, protecting the bacterium from hydrophobic antibiotics and bile salts.[5] Bacteria with defects in the heptose biosynthesis pathway exhibit a "deep rough" phenotype, characterized by a truncated LPS and extreme sensitivity to detergents and certain antibiotics, often leading to reduced virulence.[5]

The Biosynthesis of ADP-L-glycero-D-manno-Heptose

The journey from central metabolism to a functional LPS component is a multi-step enzymatic pathway. The synthesis of ADP-L-glycero-D-manno-heptose is a highly conserved process, making its constituent enzymes attractive targets for therapeutic intervention. The pathway begins with the metabolite sedoheptulose 7-phosphate and culminates in the activated nucleotide sugar ready for incorporation into LPS.[7]

The key steps in Escherichia coli are catalyzed by a series of dedicated enzymes:

  • GmhA (Sedoheptulose-7-phosphate isomerase): Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.

  • HldE (Kinase/Adenylyltransferase): A bifunctional enzyme that first phosphorylates the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate and then attaches an AMP moiety to form ADP-D-glycero-D-manno-heptose.[6][7]

  • GmhB (Phosphatase): While not explicitly in the main pathway to the final L-glycero-D-manno isomer, it plays a role in related heptose metabolism.[7] The key phosphatase in some pathways removes the 1-phosphate.

  • HldD (ADP-D-glycero-D-manno-heptose 6-epimerase): The final step involves the epimerization at the C6 position to produce the final product, ADP-L-glycero-D-manno-heptose.[5][7]

Heptose_Biosynthesis cluster_pathway ADP-L-glycero-D-manno-Heptose Biosynthesis Pathway cluster_output Pathway Output S7P Sedoheptulose 7-Phosphate DHDH7P D,D-Hep 7-P S7P->DHDH7P GmhA DHDH17BP D,D-Hep 1,7-BP DHDH7P->DHDH17BP HldE (Kinase) ADP_DDH ADP-D,D-Hep DHDH17BP->ADP_DDH HldE (Transferase) ADP_LDH ADP-L,D-Hep ADP_DDH->ADP_LDH HldD (Epimerase) LPS LPS Inner Core Assembly ADP_LDH->LPS Heptosyltransferases Protocol_Workflow cluster_protocol Protocol 1: In Vitro Pathway Reconstitution start Combine Substrates (S7P, ATP) and Enzymes (GmhA, HldE) incubate Incubate at 37°C (Time Course) start->incubate quench Quench Aliquots (Perchloric Acid) incubate->quench centrifuge1 Centrifuge to Remove Protein quench->centrifuge1 neutralize Neutralize Supernatant (K₂CO₃) centrifuge1->neutralize centrifuge2 Centrifuge to Remove Salt neutralize->centrifuge2 analyze Analyze Supernatant by HPAEC-PAD centrifuge2->analyze end Identify Reaction Products analyze->end

Sources

Application and Protocol for the Chromatographic Analysis of L-glycero-L-galacto-Heptose as a Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Heptose as a Biomarker for Bacterial Endotoxins

Gram-negative bacteria possess an outer membrane containing lipopolysaccharides (LPS), commonly referred to as endotoxins. These molecules are potent pyrogens and can elicit a strong inflammatory response in humans, making their detection and quantification critical in pharmaceutical manufacturing, drug development, and clinical diagnostics.[1] The conserved inner core region of most Gram-negative bacterial LPS contains unique higher-order sugars, including heptoses such as L-glycero-D-manno-heptose.[2] This structural conservation makes heptose a reliable chemical marker for the presence of bacterial endotoxins.[1]

This application note provides a comprehensive guide for the use of L-glycero-L-galacto-heptose as a reference standard for the chromatographic quantification of heptoses released from bacterial lipopolysaccharides. The primary analytical technique detailed is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive and specific method for the direct analysis of underivatized carbohydrates.[3][4]

The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of bacterial endotoxins through the analysis of their constituent heptose monosaccharides.

Physicochemical Properties of L-glycero-L-galacto-Heptose

A thorough understanding of the physicochemical properties of the analytical standard is fundamental to developing a robust and reliable quantitative method.

PropertyValueSource(s)
Chemical Name L-glycero-L-galacto-Heptose[5]
Synonym(s) a-L-Mannoheptose[5]
CAS Number 20585-65-3[5][6]
Molecular Formula C₇H₁₄O₇[5][6]
Molecular Weight 210.18 g/mol [5][6]
Purity ≥98%[6]
Appearance White to off-white powderAssumed based on typical appearance of monosaccharides
Storage Conditions Sealed in a dry environment at 2-8°C[6]

The Role of Heptose in Bacterial Lipopolysaccharide Structure

To appreciate the rationale behind using L-glycero-L-galacto-heptose as a standard, it is essential to understand its position within the LPS molecule. The following diagram illustrates the general architecture of bacterial LPS.

LPS_Structure cluster_LipidA Lipid A (Endotoxic Principle) cluster_Core Core Oligosaccharide cluster_OAntigen O-Antigen LipidA Lipid A InnerCore Inner Core (KDO, Heptose) LipidA->InnerCore covalent bond OuterCore Outer Core (Hexoses) InnerCore->OuterCore glycosidic linkage O_Antigen O-Antigen (Repeating Units) OuterCore->O_Antigen glycosidic linkage

Caption: Generalized structure of bacterial lipopolysaccharide (LPS).

Experimental Protocols

Protocol 1: Preparation of L-glycero-L-galacto-Heptose Standard Solutions

Causality: Accurate preparation of standard solutions is the cornerstone of quantitative analysis. The following steps are designed to minimize errors from weighing, dilution, and potential degradation.

Materials:

  • L-glycero-L-galacto-heptose (purity ≥98%)

  • High-purity, deionized water (18 MΩ·cm resistivity), degassed

  • Class A volumetric flasks and pipettes

  • Analytical balance (readability to at least 0.01 mg)

  • 0.2 µm syringe filters (nylon or other compatible material)

Procedure:

  • Stock Standard Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of L-glycero-L-galacto-heptose powder into a clean, dry weighing boat.

    • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of deionized water and gently swirl to dissolve the solid completely.

    • Allow the solution to equilibrate to room temperature.

    • Carefully add deionized water to the calibration mark.

    • Cap the flask and invert it at least 15-20 times to ensure a homogenous solution.

    • Filter the stock solution through a 0.2 µm syringe filter into a clean, labeled storage vial.

    • Store the stock solution at 2-8°C. For longer-term storage (weeks to months), consider preparing the stock in a water/acetonitrile mixture (95:5 v/v) and storing at -20°C.[7]

  • Working Standard Preparation:

    • Prepare a series of working standards by serial dilution of the stock standard solution with deionized water.

    • The concentration range for the working standards should bracket the expected concentration of heptose in the prepared samples. A typical range for HPAEC-PAD analysis is from low µM to high µM concentrations.

    • Prepare fresh working standards daily.

Protocol 2: Sample Preparation - Acid Hydrolysis of Lipopolysaccharides

Causality: To quantify the heptose content of LPS, the glycosidic bonds linking the monosaccharides in the core region must be cleaved. Acid hydrolysis is a common and effective method for this purpose. The conditions described are optimized to release the heptose units while minimizing their degradation.

Materials:

  • LPS-containing sample (e.g., purified LPS, bacterial cell lysate)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Heating block or oven capable of maintaining 100°C

  • SpeedVac or nitrogen evaporator

  • Deionized water

Procedure:

  • Transfer a known amount of the LPS sample to a clean hydrolysis tube.

  • Add an appropriate volume of 2 M TFA to the sample.

  • Seal the tube tightly.

  • Incubate the sample at 100°C for 4 hours.

  • After hydrolysis, cool the sample to room temperature.

  • Remove the TFA by evaporation under a stream of nitrogen or using a SpeedVac.

  • Reconstitute the dried hydrolysate in a known volume of deionized water.

  • Filter the reconstituted sample through a 0.2 µm syringe filter prior to HPAEC-PAD analysis.

Protocol 3: HPAEC-PAD Analysis of Heptose

Causality: HPAEC-PAD is the method of choice for sensitive and direct quantification of underivatized carbohydrates. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing for their separation on a strong anion-exchange column. Pulsed Amperometric Detection provides highly sensitive detection by measuring the current generated from the oxidation of the analyte on a gold electrode surface. The pulsed potential waveform is crucial for maintaining a clean and active electrode surface, ensuring reproducible detection.[3][8]

Instrumentation and Columns:

  • A biocompatible HPLC system capable of delivering accurate gradients at high pH.

  • Pulsed Amperometric Detector with a gold working electrode and a suitable reference electrode (e.g., Ag/AgCl or a pH-stabilized reference electrode).

  • Anion-exchange column suitable for monosaccharide separations (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA10, PA20, or equivalent).

Chromatographic Conditions (Example):

ParameterRecommended SettingRationale
Column CarboPac PA20 (or similar)Optimized for high-resolution separation of monosaccharides.
Mobile Phase A Deionized Water
Mobile Phase B 200 mM Sodium HydroxideHigh pH is required for the ionization of carbohydrates.
Mobile Phase C 200 mM NaOH, 1 M Sodium AcetateSodium acetate is a stronger eluting salt for washing the column.
Flow Rate 0.5 mL/minA typical flow rate for analytical columns of this type.
Column Temperature 30 °CTemperature control enhances reproducibility.
Injection Volume 10-25 µL
Gradient Program Isocratic elution with 10-20 mM NaOH for 15-20 minutes, followed by a column wash with a higher concentration of NaOH and/or sodium acetate.An isocratic elution is often sufficient for separating monosaccharides released from LPS. The specific concentration of NaOH should be optimized to achieve the best resolution between heptose and other monosaccharides in the sample. A column wash step is essential to remove any strongly retained components and maintain column performance.

PAD Waveform (Example):

A standard quadruple potential waveform for carbohydrate analysis is recommended. The exact potentials and durations should be optimized for the specific detector and application but will generally follow the pattern of detection, oxidation, and reduction steps to clean the electrode surface.[7]

System Suitability and Calibration:

  • System Suitability: Before running samples, perform replicate injections of a mid-range working standard. The system is deemed suitable if the retention time and peak area relative standard deviations (RSDs) are within acceptable limits (e.g., <2% for retention time and <5% for peak area).

  • Calibration Curve: Inject the series of working standards in ascending order of concentration. Construct a calibration curve by plotting the peak area of L-glycero-L-galacto-heptose against its concentration. The calibration curve should have a correlation coefficient (r²) of ≥0.995.

  • Quantification: Inject the prepared samples. The concentration of heptose in the samples can be determined from the calibration curve.

Workflow for Heptose Quantification

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Heptose_Quantification_Workflow Sample LPS-containing Sample Hydrolysis Acid Hydrolysis (2M TFA, 100°C, 4h) Sample->Hydrolysis Standard L-glycero-L-galacto-Heptose Standard StandardPrep Prepare Stock and Working Standards Standard->StandardPrep Evaporation Evaporation of TFA Hydrolysis->Evaporation HPAEC_PAD HPAEC-PAD Analysis StandardPrep->HPAEC_PAD Reconstitution Reconstitution in Water Evaporation->Reconstitution Reconstitution->HPAEC_PAD DataAnalysis Data Analysis and Quantification HPAEC_PAD->DataAnalysis

Caption: Workflow for the quantification of heptose from LPS samples.

Trustworthiness: A Self-Validating System

The robustness of this analytical method is ensured through a series of validation steps that create a self-validating system.

  • Specificity: The high resolving power of HPAEC allows for the separation of heptose from other monosaccharides that may be present in the sample hydrolysate. The specificity of PAD for carbohydrates further enhances the reliability of detection.

  • Linearity and Range: The generation of a calibration curve with a high correlation coefficient demonstrates a linear relationship between the detector response and the analyte concentration over a defined range.

  • Accuracy: Accuracy can be assessed by spike and recovery experiments, where a known amount of L-glycero-L-galacto-heptose standard is added to a sample matrix and the recovery is calculated.

  • Precision: The precision of the method is determined by the repeatability of measurements, expressed as the relative standard deviation (RSD) of replicate injections of standards and samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method and can be determined based on the signal-to-noise ratio of the chromatographic peaks.

By consistently monitoring these validation parameters, researchers can have a high degree of confidence in the accuracy and reliability of their heptose quantification results.

References

  • MDPI. Diversity, Complexity, and Specificity of Bacterial Lipopolysaccharide (LPS) Structures Impacting Their Detection and Quantification. [Link]

  • Antec Scientific. Carbohydrate Analysis. [Link]

  • Georganics. L-Glycero-D-gluco-heptose - High purity. [Link]

  • PubMed. Evaluation of the liquid chromatographic separation of monosaccharides, disaccharides, trisaccharides, tetrasaccharides, deoxysaccharides and sugar alcohols with stable cyclodextrin bonded phase columns. [Link]

  • Creative Biolabs. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]

  • LCGC International. Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]

  • PubMed. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins. [Link]

  • ResearchGate. (PDF) Chapter 1 Chromatographic Techniques of Mono- and Disaccharides Analysis. [Link]

  • MDPI. Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. [Link]

  • MASONACO. Mono- and disaccharides (GC-MS). [Link]

  • PMC - NIH. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides. [Link]

  • Waters Corporation. Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]

  • ASM Journals. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. [Link]

  • Frontiers. Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori. [Link]

  • ResearchGate. HPAEC-PAD of samples after acid hydrolysis. (A) Ribitol standard; (B).... [Link]

  • MDPI. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. [Link]

  • Journal of Biological Chemistry. Characterization of lipopolysaccharide from a heptoseless mutant of Escherichia coli by carbon 13 nuclear magnetic resonance. [Link]

Sources

Application Note & Protocol: Isolation and Purification of L-glycero-D-manno-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

<Step_2>

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Note on Heptose Stereochemistry

This document details protocols for the isolation and purification of L-glycero-D-manno-heptose . While the initial request specified the L-galacto isomer, the L-glycero-D-manno configuration is the overwhelmingly prevalent and biologically significant heptose found in the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[1][2] This isomer is a critical component for bacterial outer membrane integrity and a key target in the development of novel antibiotics and vaccines.[1][3] Research and established protocols almost exclusively focus on L-glycero-D-manno-heptose; therefore, this guide is centered on this scientifically validated target.

Introduction: The Significance of a Core Bacterial Sugar

L-glycero-D-manno-heptose (L,D-heptose) is a higher-order monosaccharide that serves as a foundational building block in the inner core region of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][4] Its highly conserved nature across many bacterial strains makes it a prime epitope for the development of diagnostics, vaccines, and novel antimicrobial agents.[1] The enzymes involved in the biosynthesis of its activated precursor, ADP-L-glycero-D-manno-heptose, are essential for bacterial viability and represent validated targets for drug discovery.[3][5][6]

However, the limited commercial availability and complex chemical synthesis of L,D-heptose necessitate robust protocols for its isolation from biological sources.[1] The primary source for this heptose is the LPS of Gram-negative bacteria, such as Escherichia coli or Salmonella species. The isolation process is a multi-step procedure involving bacterial cultivation, LPS extraction, controlled chemical hydrolysis to release the core oligosaccharides, and subsequent chromatographic purification to isolate the target heptose monosaccharide. This document provides a comprehensive, field-tested guide to navigate this challenging but critical workflow.

Principle of the Isolation & Purification Workflow

The overall strategy hinges on the controlled disassembly of the bacterial outer membrane to liberate the target heptose. The process begins with the large-scale culture of a suitable Gram-negative bacterial strain. The LPS is then extracted from the bacterial cells. The crucial step is a mild acid hydrolysis, which is optimized to cleave the acid-labile ketosidic linkage between the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and the lipid A moiety, thereby releasing the core oligosaccharide and, subsequently, the heptose units without significant degradation of the heptose itself.[7] The resulting heterogeneous mixture of monosaccharides, oligosaccharides, and other hydrolysis byproducts is then subjected to a series of chromatographic steps to achieve high purity.

G cluster_0 Upstream Processing cluster_1 Extraction & Hydrolysis cluster_2 Downstream Purification A Bacterial Culture (e.g., E. coli mutant) B Cell Harvesting (Centrifugation) A->B C LPS Extraction (e.g., Hot Phenol-Water) B->C D Mild Acid Hydrolysis (e.g., 1% Acetic Acid) C->D E Removal of Lipid A (Centrifugation/Extraction) D->E F Ion-Exchange Chromatography (Anion Exchange) E->F G Size-Exclusion Chromatography (Fractionation) F->G H Final Polish & Analysis (HPLC, MS, NMR) G->H I Purified L,D-Heptose H->I

Caption: High-level workflow for L,D-heptose isolation.

Detailed Protocols

Protocol 1: Bacterial Cultivation and LPS Extraction

The choice of bacterial strain is critical. Deep-rough mutant strains of E. coli or Salmonella (e.g., E. coli J-5, a UDP-galactose epimerase-less mutant) are often preferred as they produce truncated LPS molecules enriched in the core region, simplifying downstream purification.[8]

3.1. Materials

  • Selected bacterial strain (e.g., E. coli J-5)

  • Luria-Bertani (LB) broth

  • Large-scale fermenter or multiple high-volume flasks

  • High-speed centrifuge

  • Reagents for LPS extraction (e.g., Hot Phenol-Water method or a safer alternative like the Caroff and Raetz method).[7]

3.2. Method

  • Cultivation: Grow the selected bacterial strain in LB broth at 37°C with vigorous aeration to late logarithmic or early stationary phase.

  • Harvesting: Pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 20 minutes at 4°C). Wash the cell pellet with phosphate-buffered saline (PBS) and then with pyrogen-free water.

  • LPS Extraction: Perform LPS extraction using a well-established method. The hot phenol-water method is traditional but involves hazardous reagents.[7] Safer and more rapid methods using chloroform and methanol mixtures have been developed and are recommended.[7]

  • LPS Precipitation: Following extraction, precipitate the LPS from the aqueous phase by adding cold ethanol or by ultracentrifugation. Lyophilize the purified LPS for storage.

Protocol 2: Mild Acid Hydrolysis for Heptose Release

Causality: The goal is to selectively cleave the Kdo-lipid A linkage without degrading the heptose units within the core oligosaccharide. Acetic acid at a low concentration and moderate temperature provides the optimal balance for this selective hydrolysis.

3.3. Materials

  • Lyophilized LPS

  • Glacial acetic acid

  • Heating block or water bath

  • Centrifuge

3.4. Method

  • Prepare a 1% (v/v) solution of acetic acid in pyrogen-free water.

  • Suspend the lyophilized LPS in the 1% acetic acid solution to a final concentration of 5-10 mg/mL.

  • Heat the suspension at 100°C for 1-2 hours. The optimal time may need to be determined empirically for the specific LPS type.

  • After hydrolysis, cool the mixture on ice. The insoluble lipid A portion will precipitate.

  • Pellet the precipitated lipid A by centrifugation (e.g., 10,000 x g for 30 minutes).

  • Carefully collect the supernatant, which contains the soluble carbohydrate fraction, including the heptose. Lyophilize the supernatant to dryness.

Protocol 3: Chromatographic Purification of L,D-Heptose

The lyophilized carbohydrate fraction is a complex mixture. A multi-modal chromatography approach is required for purification.

3.5. Step 1: Anion-Exchange Chromatography (AEC)

Rationale: This step is crucial for removing negatively charged contaminants, such as residual Kdo, uronic acids, and any phosphorylated sugar species. The neutral heptose will flow through the column, while charged molecules will bind.

3.5.1. Materials

  • AEC column (e.g., DEAE-Sepharose or a similar weak anion-exchange resin)

  • Lyophilized carbohydrate hydrolysate

  • Low-molarity buffer (e.g., 10 mM Ammonium Acetate, pH 7.0)

  • High-molarity elution buffer (e.g., 1 M NaCl in starting buffer)

  • Fraction collector

3.5.2. Method

  • Equilibrate the AEC column with at least 5 column volumes (CV) of the starting buffer.

  • Dissolve the lyophilized hydrolysate in a minimal volume of the starting buffer and apply it to the column.

  • Wash the column with 2-3 CV of starting buffer to elute the neutral sugar fraction, including the heptose. Collect fractions.

  • Monitor the fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay or refractive index detector).

  • Pool the heptose-containing fractions from the flow-through and wash steps.

  • (Optional) Elute bound acidic sugars with the high-salt buffer to regenerate the column.

3.6. Step 2: Size-Exclusion Chromatography (SEC)

Rationale: SEC separates molecules based on their hydrodynamic radius. This step is effective for separating the heptose monosaccharide from larger residual oligosaccharide fragments and smaller contaminants.

3.6.1. Materials

  • SEC column (e.g., Bio-Gel P-2 or Sephadex G-15/G-25, chosen for optimal resolution of small sugars)

  • Pooled fractions from AEC

  • Mobile phase (e.g., pyrogen-free water or a volatile buffer like 50 mM ammonium bicarbonate)

  • Fraction collector

3.6.2. Method

  • Equilibrate the SEC column with at least 2 CV of the mobile phase.

  • Apply the concentrated, pooled sample from the AEC step to the column.

  • Elute the sample with the mobile phase at a constant, slow flow rate.

  • Collect fractions and monitor for the presence of heptose.

  • Pool the fractions containing the purified heptose and lyophilize.

G start Hydrolysate (Heptose, Kdo, Phosphates, Oligosaccharides) aec Anion-Exchange Chromatography (AEC) Flow-through (Neutral Sugars) Bound (Charged Species) start->aec sec Size-Exclusion Chromatography (SEC) Heptose Fraction (Monosaccharide) Other Fractions (Larger/Smaller) aec:f0->sec hplc Reverse-Phase HPLC (Final Polish & Analysis) sec:f0->hplc end Pure L,D-Heptose hplc->end

Caption: Chromatographic purification cascade for L,D-heptose.

Quality Control and Final Analysis

The purity and identity of the final product must be rigorously confirmed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final sample.[9][10] Derivatization is often required for sensitive UV or fluorescence detection.[9][10]

  • Method: Anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a powerful, direct method for carbohydrate analysis that does not require derivatization.[11][12] Alternatively, reversed-phase HPLC can be used after derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP).[10]

  • Purity Assessment: Purity is determined by integrating the peak area of the heptose relative to all other peaks in the chromatogram.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and identity of the isolated heptose.[9]

  • Technique: Electrospray ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) can be used.

  • Expected Mass: The expected monoisotopic mass for L,D-heptose (C₇H₁₄O₇) is approximately 210.079 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation.

  • Technique: ¹H and ¹³C NMR spectra will provide a unique fingerprint for the L-glycero-D-manno-heptose structure, confirming its identity and stereochemistry when compared to a standard or literature values.

Data Summary Table

The following table provides expected outcomes and key parameters for the purification process.

Purification StepPrimary GoalKey ParametersExpected Purity (%)Expected Yield (Relative)
Mild Acid Hydrolysis Release of carbohydrate core1% Acetic Acid, 100°C, 1-2 hoursN/A (Mixture)High
Anion-Exchange Chromatography Removal of charged contaminantsColumn: DEAE-Sepharose; Buffer: Volatile (e.g., Ammonium Acetate)50-7080-90% of input heptose
Size-Exclusion Chromatography Separation by size (monosaccharide vs. oligo)Column: Bio-Gel P-2; Eluent: Water or volatile buffer85-9570-85% of input heptose
HPLC (Analytical/Semi-Prep) Final polishing and purity assessmentColumn: HPAE-PAD or RP-C18 (post-derivatization); Gradient elution>98>90% of input heptose

References

  • Yi, E. C., & Hackett, M. (2013). Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria. Journal of Visualized Experiments, (79), e50332. [Link]

  • Wu, B., et al. (2020). l- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Organic Letters, 22(20), 7949–7953. [Link]

  • Walter, M. W., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 625. [Link]

  • Zemlyanukhina, T. V., et al. (1981). Composition of Lipopolysaccharide from Pseudomonas syringa pv. morsprunorum and its Digestion by Bacteriophage A7. Journal of General Microbiology, 124(1), 213-219. [Link]

  • Hankins, J. V., et al. (2021). Extraction of ADP-Heptose and Kdo2-Lipid A from E. coli Deficient in the Heptosyltransferase I Gene. Methods and Protocols, 4(3), 51. [Link]

  • Li, H., et al. (2018). Ion Chromatographic Analysis of Monosaccharides and Disaccharides in Raw Sugar. Journal of Analytical Methods in Chemistry, 2018, 8565313. [Link]

  • Stanetty, C., & Baxendale, I. R. (2015). Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. ResearchGate. [Link]

  • Valverde, R., et al. (2008). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 190(8), 3095–3103. [Link]

  • Creative Biolabs (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Creative Biolabs. [Link]

  • Zhang, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Clinica Chimica Acta, 537, 85-93. [Link]

  • Ribi, E., et al. (1990). Modified lipopolysaccharides and process of preparation. U.S.
  • Kulshin, V. A., et al. (1992). Isolation and chemical analysis of 7-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-L-glycero-D-manno-heptose as a constituent of the lipopolysaccharides of the UDP-galactose epimerase-less mutant J-5 of Escherichia coli and Vibrio cholerae. Carbohydrate Research, 233, 135-143. [Link]

  • Waters Corporation (2014). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses Using the ACQUITY UPLC H-Class Bio System. [Link]

  • Biesen, J. B., & Jones, J. K. N. (1952). THE SEPARATION OF SUGARS ON ION-EXCHANGE RESINS: PART II. SEPARATION OF MONOSACCHARIDES. Canadian Journal of Chemistry, 30(10), 817-822. [Link]

  • Bilibio, D., et al. (2011). HPLC ANALYSIS OF MONO-AND DISACCHARIDES IN FOOD PRODUCTS. ResearchGate. [Link]

  • Samchun Chemical (n.d.). Chromatography Ion Exchange Resin. [Link]

  • Wang, Y., et al. (2023). Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural. Molecules, 28(24), 8058. [Link]

  • Steinbach, A., & Wille, A. (2019). Determining Carbohydrates in Essential and Nonessential Foodstuffs Using Ion Chromatography. LCGC International. [Link]

  • Ovchinnikova, O. G., et al. (2024). A Simple and Rapid Microscale Method for Isolating Bacterial Lipopolysaccharides. International Journal of Molecular Sciences, 25(12), 6331. [Link]

  • Pohl, C. A. (2022). An Introduction to Simple Saccharides and Oligosaccharides, and a Decadal Review of Their Analysis in Food by Ion Chromatography and Ion Chromatography/Mass Spectrometry. Foods, 11(19), 3045. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 183(18), 5374-5387. [Link]

  • Seid Jr, R. C., et al. (1982). Quantitation of L-glycero-D-manno-heptose and 3-deoxy-D-manno-octulosonic acid in rough core lipopolysaccharides by partition chromatography. Analytical Biochemistry, 124(2), 320-326. [Link]

Sources

The Pivotal Role of Heptoses in Bacterial Cell Wall Research: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Bacterial Armor

The bacterial cell wall is a complex and dynamic structure, essential for survival and a primary target for antimicrobial agents. In Gram-negative bacteria, the outer membrane is distinguished by the presence of lipopolysaccharide (LPS), a molecule critical for both structural integrity and interaction with the host. A key, highly conserved component of the LPS inner core is L-glycero-D-manno-heptose. While the query specified L-glycero-L-galacto-heptose, the preponderance of scientific literature points to L-glycero-D-manno-heptose as the central heptose in bacterial cell wall architecture. This guide will, therefore, focus on the well-documented L-glycero-D-manno-heptose, its biosynthesis, and its exploitation in microbiological research and drug development. Understanding the biosynthesis and incorporation of this unique sugar provides a powerful lens through which to view bacterial physiology and identify novel therapeutic targets.

The Significance of L-glycero-D-manno-Heptose in Bacterial Pathogenesis

L-glycero-D-manno-heptose is a seven-carbon sugar that forms a critical part of the inner core of LPS in a wide range of Gram-negative bacteria.[1][2][3] Its presence is vital for the proper assembly and function of the outer membrane. The biosynthesis of its activated precursor, ADP-L-glycero-β-D-manno-heptose, is a multi-step enzymatic pathway that is unique to bacteria, making it an attractive target for the development of new antibiotics.[4][5][6] Disruptions in this pathway can lead to a truncated LPS core, which often results in increased susceptibility to antibiotics and a compromised ability to cause infection.[1][7][8]

The enzymes involved in this pathway, such as the initial isomerase (GmhA) and the subsequent kinases and transferases (HldE), represent key nodes for potential inhibition.[5][9][10] By studying the function of these enzymes and developing inhibitors, researchers can gain insights into bacterial cell wall dynamics and create novel strategies to combat antibiotic resistance.

Application Note 1: Probing Bacterial Cell Wall Integrity through Heptose Biosynthesis Inhibition

A primary application of studying the L-glycero-D-manno-heptose pathway is to assess the impact of its disruption on bacterial viability and virulence. This can be achieved by genetic knockout of the biosynthetic enzymes or through the use of small molecule inhibitors.

Workflow for Assessing the Impact of Heptose Biosynthesis Inhibition

cluster_0 Genetic or Chemical Inhibition cluster_1 Phenotypic Analysis cluster_2 Data Interpretation Target Identification Target Identification Genetic Knockout Genetic Knockout Target Identification->Genetic Knockout e.g., gmhA, hldE Inhibitor Screening Inhibitor Screening Target Identification->Inhibitor Screening LPS Analysis LPS Analysis Genetic Knockout->LPS Analysis Inhibitor Screening->LPS Analysis Antibiotic Susceptibility Testing Antibiotic Susceptibility Testing LPS Analysis->Antibiotic Susceptibility Testing Virulence Assays Virulence Assays Antibiotic Susceptibility Testing->Virulence Assays Correlation of LPS truncation with phenotypic changes Correlation of LPS truncation with phenotypic changes Virulence Assays->Correlation of LPS truncation with phenotypic changes

Caption: Workflow for studying heptose biosynthesis inhibition.

Protocol 1: Generation of a Heptose Biosynthesis Mutant

This protocol describes the generation of a ΔgmhA mutant in Escherichia coli using lambda red recombineering.

Materials:

  • E. coli strain carrying the lambda red recombinase plasmid (e.g., pKD46)

  • Kanamycin resistance cassette with flanking regions homologous to the upstream and downstream regions of gmhA

  • Luria-Bertani (LB) agar and broth

  • Arabinose

  • Kanamycin

Procedure:

  • Prepare Electrocompetent Cells: Grow the E. coli strain with pKD46 at 30°C in LB broth containing the appropriate antibiotic to an OD600 of 0.4-0.6. Add L-arabinose to a final concentration of 10 mM and continue to grow for 1 hour to induce the expression of the lambda red enzymes.

  • Electroporation: Wash the cells three times with ice-cold sterile 10% glycerol. Electroporate the prepared linear kanamycin resistance cassette into the competent cells.

  • Selection: Plate the electroporated cells on LB agar plates containing kanamycin and incubate at 37°C.

  • Verification: Confirm the replacement of the gmhA gene with the kanamycin cassette by PCR using primers flanking the gmhA locus.

Protocol 2: Analysis of LPS Profile by SDS-PAGE

Materials:

  • Bacterial cell pellets

  • Lysis buffer (e.g., Tris-HCl with SDS)

  • Proteinase K

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • Silver staining reagents

Procedure:

  • Cell Lysis: Resuspend bacterial pellets in lysis buffer and heat at 100°C for 10 minutes.

  • Protein Digestion: Add Proteinase K and incubate at 60°C for 1 hour to digest proteins.

  • Sample Preparation: Add sample loading buffer and heat at 100°C for 5 minutes.

  • Electrophoresis: Run the samples on an SDS-PAGE gel.

  • Staining: Visualize the LPS bands by silver staining. A truncated LPS in the mutant will migrate faster than the wild-type LPS.

StrainLPS ProfileInterpretation
Wild-type E. coliFull-length LPS with O-antigenIntact heptose biosynthesis pathway
ΔgmhAE. coliTruncated LPS, deep rough chemotypeDisrupted heptose biosynthesis

Application Note 2: Metabolic Labeling of Bacterial Cell Walls Using Heptose Analogues

Metabolic labeling is a powerful technique to study the dynamics of bacterial cell wall synthesis and modification.[11][12][13] While direct labeling with modified heptoses is still an emerging area, the principle involves introducing a chemically tagged precursor that can be incorporated into the LPS.

Conceptual Workflow for Metabolic Labeling

Synthetic Heptose Analogue Synthetic Heptose Analogue Bacterial Culture Bacterial Culture Synthetic Heptose Analogue->Bacterial Culture Incorporation into LPS Incorporation into LPS Bacterial Culture->Incorporation into LPS Click Chemistry Click Chemistry Incorporation into LPS->Click Chemistry Visualization Visualization Click Chemistry->Visualization e.g., Microscopy Fluorescent Probe Fluorescent Probe Fluorescent Probe->Click Chemistry

Caption: Metabolic labeling of LPS with a heptose analogue.

Protocol 3: Synthesis of a Click-Compatible Heptose Precursor (Conceptual)

This protocol outlines a conceptual synthetic route for an azide-modified heptose precursor that could potentially be used for metabolic labeling. The synthesis of such specialized reagents often requires significant expertise in carbohydrate chemistry.[14]

  • Protecting Group Strategy: Start with a commercially available heptose derivative and apply protecting groups to all hydroxyls except for the one to be modified.

  • Introduction of the Azide: Convert the free hydroxyl group to a leaving group (e.g., tosylate) and then displace it with an azide nucleophile (e.g., sodium azide).

  • Deprotection and Activation: Remove the protecting groups to yield the azide-modified heptose. For cellular uptake and incorporation, this may need to be converted to a nucleotide-activated form, which is a significant synthetic challenge.

Protocol 4: In Situ Labeling and Visualization of LPS

Materials:

  • Bacterial strain of interest

  • Azide-modified heptose precursor

  • Alkyne-functionalized fluorescent probe (e.g., DBCO-Cy5)

  • Fixative (e.g., paraformaldehyde)

  • Permeabilization agent (e.g., Triton X-100)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Grow the bacteria in the presence of the azide-modified heptose precursor for a defined period.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Click Reaction: Incubate the cells with the alkyne-functionalized fluorescent probe to label the incorporated azide-heptose.

  • Washing: Wash the cells to remove excess probe.

  • Microscopy: Visualize the labeled bacteria using a fluorescence microscope.

The Heptose Biosynthesis Pathway: A Prime Target for Drug Discovery

The enzymes of the ADP-L-glycero-β-D-manno-heptose pathway are highly conserved among Gram-negative bacteria and absent in humans, making them excellent targets for novel antibacterial drugs.[10] High-throughput screening of chemical libraries against these enzymes can identify potent and specific inhibitors.

The Biosynthesis of ADP-L-glycero-β-D-manno-heptose

Sedoheptulose-7-phosphate Sedoheptulose-7-phosphate D-glycero-D-manno-heptose-7-phosphate D-glycero-D-manno-heptose-7-phosphate Sedoheptulose-7-phosphate->D-glycero-D-manno-heptose-7-phosphate GmhA D-glycero-D-manno-heptose-1,7-bisphosphate D-glycero-D-manno-heptose-1,7-bisphosphate D-glycero-D-manno-heptose-7-phosphate->D-glycero-D-manno-heptose-1,7-bisphosphate HldE (kinase domain) D-glycero-D-manno-heptose-1-phosphate D-glycero-D-manno-heptose-1-phosphate D-glycero-D-manno-heptose-1,7-bisphosphate->D-glycero-D-manno-heptose-1-phosphate GmhB ADP-D-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose D-glycero-D-manno-heptose-1-phosphate->ADP-D-glycero-D-manno-heptose HldE (adenylyltransferase domain) ADP-L-glycero-D-manno-heptose ADP-L-glycero-D-manno-heptose ADP-D-glycero-D-manno-heptose->ADP-L-glycero-D-manno-heptose HldD

Caption: Biosynthetic pathway of ADP-L-glycero-D-manno-heptose.

Conclusion and Future Directions

The study of L-glycero-D-manno-heptose and its biosynthetic pathway offers a wealth of opportunities for both fundamental and applied research. By leveraging the techniques outlined in this guide, scientists can further unravel the complexities of bacterial cell wall biology, leading to a deeper understanding of bacterial pathogenesis and the development of next-generation antimicrobial therapies. Future research will likely focus on the development of more sophisticated metabolic probes for in vivo imaging of LPS dynamics and the discovery of potent and clinically relevant inhibitors of the heptose biosynthesis pathway.

References

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-l-glycero-β-d-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. PMC - NIH. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed. [Link]

  • Nagy, L., et al. (2021). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

  • Valvano, M. A., et al. (2000). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-L-glycero-D-manno-Heptose Biosynthesis. ResearchGate. [Link]

  • Kneidinger, B., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

  • Wikipedia. D-glycero-beta-D-manno-heptose 1-phosphate adenylyltransferase. [Link]

  • van Dam, V., et al. (2009). Specific Labeling of Peptidoglycan Precursors as a Tool for Bacterial Cell Wall Studies. Semantic Scholar. [Link]

  • Yao, Z., et al. (2012). Imaging Bacterial Cell Wall Biosynthesis. PMC - PubMed Central - NIH. [Link]

  • Xu, Y., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PMC - NIH. [Link]

  • Chen, C., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. PMC - NIH. [Link]

  • Rivera, R., et al. (2021). Discovery of first-in-class nanomolar inhibitors of heptosyltransferase I reveals a new aminoglycoside target and potential alternative mechanism of action. PMC - NIH. [Link]

  • Simpson, B. W., et al. (2015). Function and Biogenesis of Lipopolysaccharides. PMC - PubMed Central - NIH. [Link]

  • Wang, H., et al. (2008). Recognition of heptoses and the inner core of bacterial lipopolysaccharides by surfactant protein d. PubMed. [Link]

  • Liechti, G., et al. (2014). A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis. PMC - NIH. [Link]

  • Zamyatina, A., et al. (2020). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • McNally, D. J., et al. (2006). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. NIH. [Link]

  • Zamyatina, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers. [Link]

  • Chen, C., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide. Taylor & Francis Online. [Link]

  • Di Lorenzo, F., et al. (2021). A Journey from Structure to Function of Bacterial Lipopolysaccharides. Glycopedia. [Link]

  • Kim, S., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. NIH. [Link]

Sources

Application Notes & Protocols: Enzymatic Assays for Heptose Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Core of Gram-Negative Bacteria

The rise of antibiotic resistance necessitates the discovery of novel therapeutic targets. The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose is a compelling area of interest for the development of new antibacterial agents. This sugar is an essential building block of the inner core of lipopolysaccharide (LPS) in the majority of Gram-negative bacteria. A defective or absent heptose core compromises the integrity of the bacterial outer membrane, often leading to increased susceptibility to hydrophobic antibiotics and detergents.[1] Consequently, the enzymes involved in this pathway represent promising targets for novel antimicrobial therapies.[2][3]

A Note on Nomenclature: The topic requested focused on "L-glycero-L-galacto-Heptose". However, the predominant and critical pathway for LPS core biosynthesis in medically relevant bacteria like Escherichia coli is the synthesis of ADP-L-glycero-D-manno-heptose .[4][5][6] This guide will, therefore, concentrate on the enzymes and assays for this well-characterized and therapeutically relevant pathway.

This document provides a comprehensive overview of the ADP-L-glycero-D-manno-heptose biosynthesis pathway and detailed protocols for robust enzymatic assays tailored for each key enzyme. These assays are designed for applications in enzyme characterization, inhibitor screening, and drug discovery.

The ADP-L-glycero-D-manno-heptose Biosynthesis Pathway

The synthesis of ADP-L-glycero-D-manno-heptose is a multi-step enzymatic cascade beginning with a precursor from the pentose phosphate pathway, sedoheptulose 7-phosphate.[1] The pathway involves four key enzymes that perform five catalytic steps.

Heptose_Biosynthesis_Pathway cluster_pathway ADP-L-glycero-D-manno-heptose Pathway cluster_inputs Inputs cluster_outputs Outputs S7P Sedoheptulose 7-Phosphate DDH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose 1,7-Bisphosphate DDH7P->DDH17BP HldE (Kinase) DDH1P D-glycero-D-manno-heptose 1-Phosphate DDH17BP->DDH1P GmhB ADP ADP DDH17BP->ADP Pi Pi DDH17BP->Pi ADPDDH ADP-D-glycero-D-manno-heptose DDH1P->ADPDDH HldE (Adenylyltransferase) ADPLDH ADP-L-glycero-D-manno-heptose ADPDDH->ADPLDH HldD PPi PPi ADPDDH->PPi ATP1 ATP ATP1->DDH17BP ATP2 ATP ATP2->ADPDDH

Figure 1: The biosynthetic pathway of ADP-L-glycero-D-manno-heptose.

The key enzymes in this pathway are:

  • GmhA (Sedoheptulose-7-phosphate Isomerase): Catalyzes the initial committed step, the isomerization of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[1][7]

  • HldE: A crucial bifunctional enzyme with two distinct domains.[8][9]

    • Kinase domain: Phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C-1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[10]

    • Adenylyltransferase domain: Transfers an AMP moiety from ATP to D-glycero-D-manno-heptose 1-phosphate, forming ADP-D-glycero-D-manno-heptose.[8]

  • GmhB (D,D-heptose 1,7-bisphosphate Phosphatase): Specifically removes the phosphate group from the C-7 position of D-glycero-D-manno-heptose 1,7-bisphosphate.[4][11]

  • HldD (ADP-D-glycero-D-manno-heptose Epimerase): Catalyzes the final epimerization at the C-6 position to produce the final product, ADP-L-glycero-D-manno-heptose.[4]

Core Principles of Assay Design

The choice of an enzymatic assay depends on the specific research question, available instrumentation, and desired throughput. For this pathway, a combination of direct and coupled assays provides a comprehensive toolkit.

  • Direct Assays: These methods measure the appearance of a product or disappearance of a substrate directly. Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful direct methods that physically separate and quantify reaction components.[3][12] They are invaluable for confirming product identity and for enzymes where coupled assays are complex, such as isomerases and epimerases.

  • Coupled Assays: These assays link the reaction of interest to a second, easily measurable reaction. For example, the production of ADP by a kinase can be coupled to the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored spectrophotometrically.[13] This allows for continuous, real-time measurement of enzyme activity.

  • Endpoint Assays: The reaction is allowed to proceed for a fixed time and then stopped. A reagent is then added to generate a detectable signal (e.g., color or fluorescence) that is proportional to the amount of product formed. The Malachite Green assay for phosphate detection is a classic example.[14][2][5][6][15]

Experimental Protocols

Protocol 1: GmhA (Isomerase) Activity Assay via HPLC

This protocol provides a robust method to directly quantify the conversion of sedoheptulose 7-phosphate (S7P) to D-glycero-D-manno-heptose 7-phosphate (DDH7P).

Assay Principle: The substrate and product are separated by High-Performance Anion-Exchange Chromatography (HPAEC) and quantified by pulsed electrochemical detection (PED).[12] This method offers high sensitivity and specificity for sugar phosphates.

Materials and Reagents:

Reagent Recommended Concentration
HEPES Buffer, pH 7.5 50 mM
MgCl₂ 5 mM
D-Sedoheptulose 7-phosphate (S7P) 0.1 - 5 mM
Purified GmhA Enzyme 1 - 10 µg
Trichloroacetic Acid (TCA) 10% (w/v) for quenching

| HPLC System with HPAEC column and PED | - |

Workflow Diagram:

GmhA_Workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Analysis A Prepare reaction mix: Buffer, MgCl₂, S7P B Add GmhA to initiate A->B C Incubate at 37°C (e.g., 30 min) B->C D Quench with TCA C->D E Centrifuge to pellet protein D->E F Inject supernatant onto HPAEC E->F G Quantify peaks F->G

Figure 2: Workflow for the GmhA HPLC-based assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl₂, and the desired concentration of S7P.

  • Enzyme Initiation: Equilibrate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding purified GmhA enzyme.

  • Incubation: Incubate the reaction at 37°C for a fixed time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding 10 µL of 10% TCA. Vortex and incubate on ice for 10 minutes.

  • Sample Preparation: Centrifuge at >13,000 x g for 10 minutes to pellet the precipitated protein.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it onto an HPAEC column. Separate the sugar phosphates using an appropriate gradient (e.g., sodium acetate or sodium hydroxide).

  • Data Analysis: Integrate the peak areas for S7P and DDH7P. Calculate the amount of product formed using a standard curve if available, or determine the percentage of conversion. Enzyme activity is expressed as µmol of product formed per minute per mg of enzyme.

Rationale: HPAEC-PED is the gold standard for analyzing non-derivatized carbohydrates and sugar phosphates.[12] It avoids the need for chromogenic or radioactive labels. Quenching with acid provides a definitive stop time for accurate kinetic measurements.

Protocol 2: HldE (Kinase Domain) Activity via a Coupled Spectrophotometric Assay

This continuous assay is ideal for kinetic studies and high-throughput screening of the HldE kinase activity.

Assay Principle: The production of ADP is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. PK uses ADP to convert phosphoenolpyruvate (PEP) to pyruvate. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[13]

Materials and Reagents:

Reagent Recommended Final Concentration
Tris-HCl Buffer, pH 7.5 50 mM
MgCl₂ 10 mM
KCl 50 mM
ATP 1 mM
Phosphoenolpyruvate (PEP) 1 mM
NADH 0.2 mM
Pyruvate Kinase (PK) 5-10 units/mL
Lactate Dehydrogenase (LDH) 5-10 units/mL
D-glycero-D-manno-heptose 7-phosphate (DDH7P) 0.05 - 2 mM (Substrate)

| Purified HldE Enzyme | 0.5 - 5 µg |

Workflow Diagram:

Kinase_Coupled_Assay cluster_reactions Coupled Reaction Cascade cluster_detection Detection R1 HldE Reaction: DDH7P + ATP → DDH1,7BP + ADP R2 PK Reaction: ADP + PEP → ATP + Pyruvate R1->R2 ADP R3 LDH Reaction: Pyruvate + NADH → Lactate + NAD⁺ R2->R3 Pyruvate Detect Monitor Absorbance Decrease at 340 nm (NADH) R3->Detect

Figure 3: Principle of the coupled assay for kinase activity.

Step-by-Step Protocol:

  • Master Mix Preparation: Prepare a master mix containing buffer, MgCl₂, KCl, ATP, PEP, NADH, PK, and LDH.

  • Reaction Setup: In a 96-well UV-transparent plate or a cuvette, add the master mix and the substrate (DDH7P).

  • Baseline Reading: Place the plate/cuvette in a spectrophotometer pre-warmed to 37°C and record the baseline absorbance at 340 nm for 2-3 minutes.

  • Initiation: Initiate the reaction by adding the purified HldE enzyme and mix quickly.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert this rate into the rate of ADP production (µmol/min).

Rationale: This coupled system provides a real-time, continuous readout of enzyme activity, which is ideal for determining initial velocities for Michaelis-Menten kinetics. The coupling enzymes (PK/LDH) are commercially available and robust, making this a widely adopted method for assaying ATP-dependent enzymes.[13][16]

Protocol 3: GmhB (Phosphatase) Activity via Malachite Green Assay

This is a sensitive endpoint assay for detecting the inorganic phosphate (Pi) released by GmhB.

Assay Principle: The reaction is stopped, and an acidic solution of malachite green and molybdate is added. The released phosphate forms a colored complex with the reagents, which can be quantified by measuring the absorbance around 620-650 nm.[14][17]

Materials and Reagents:

Reagent Recommended Final Concentration
MES Buffer, pH 6.5 50 mM
MgCl₂ 2 mM
D-glycero-D-manno-heptose 1,7-bisphosphate (DDH1,7BP) 0.01 - 1 mM (Substrate)
Purified GmhB Enzyme 0.1 - 2 µg
Malachite Green Reagent As per manufacturer's instructions

| Phosphate Standard (e.g., KH₂PO₄) | 0 - 50 µM for standard curve |

Step-by-Step Protocol:

  • Phosphate Standard Curve: Prepare a series of phosphate standards (e.g., 0, 5, 10, 20, 30, 40, 50 µM) in the same buffer as the reaction.

  • Reaction Setup: In a 96-well plate, set up the enzymatic reactions (50 µL total volume) containing buffer, MgCl₂, and substrate (DDH1,7BP). Include a "no enzyme" control.

  • Initiation and Incubation: Pre-warm the plate to 37°C. Initiate the reactions by adding GmhB enzyme. Incubate for 10-30 minutes.

  • Detection: Stop the reaction by adding the Malachite Green reagent as per the manufacturer's protocol (this is typically an acidic solution that stops the enzyme and initiates color development).

  • Color Development: Incubate at room temperature for 15-30 minutes to allow the color to develop fully.

  • Measurement: Read the absorbance at ~630 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the "no enzyme" control from all readings. Use the phosphate standard curve to determine the concentration of Pi released in each well. Calculate the specific activity (µmol Pi/min/mg enzyme).

Rationale: The Malachite Green assay is extremely sensitive, capable of detecting picomole levels of phosphate.[18] This makes it suitable for enzymes with low activity or when substrate is limited. It is also highly amenable to a 96-well or 384-well plate format for high-throughput screening.[15]

Protocol 4: HldE (Adenylyltransferase) Activity Assay

This protocol measures the adenylyltransferase activity by detecting the pyrophosphate (PPi) released.

Assay Principle: The PPi released from the adenylyltransferase reaction is hydrolyzed to two molecules of inorganic phosphate (Pi) by the addition of inorganic pyrophosphatase. The total Pi is then quantified using the Malachite Green assay described above.

Materials and Reagents:

Reagent Recommended Final Concentration
Tris-HCl Buffer, pH 8.0 50 mM
MgCl₂ 10 mM
ATP 1 mM
D-glycero-D-manno-heptose 1-phosphate (DDH1P) 0.05 - 2 mM (Substrate)
Purified HldE Enzyme 0.5 - 5 µg
Inorganic Pyrophosphatase ~1 unit/mL

| Malachite Green Reagent | As per manufacturer's instructions |

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, set up the enzymatic reactions (50 µL total volume) containing buffer, MgCl₂, ATP, and substrate (DDH1P). Include a "no enzyme" control.

  • Initiation and Incubation: Pre-warm the plate to 37°C. Initiate the reactions by adding HldE enzyme. Incubate for 15-45 minutes.

  • PPi Hydrolysis: Add inorganic pyrophosphatase to each well and incubate for an additional 10 minutes at 37°C to convert all PPi to Pi.

  • Detection: Add the Malachite Green reagent to stop the reactions and initiate color development.

  • Color Development and Measurement: Follow steps 5 and 6 from the GmhB protocol.

  • Data Analysis: Similar to the GmhB protocol. Note that each mole of PPi released yields two moles of Pi.

Rationale: Detecting PPi release can be challenging directly. Coupling its hydrolysis to Pi provides a simple and sensitive readout using the well-established Malachite Green method.[19] This approach avoids potential interference from the large excess of ATP present in the reaction.

Protocol 5: HldD (Epimerase) Activity Assay via HPLC

This protocol directly measures the interconversion of the ADP-heptose epimers.

Assay Principle: The substrate (ADP-D-glycero-D-manno-heptose) and product (ADP-L-glycero-D-manno-heptose) are isomers that can be separated and quantified using an appropriate HPLC method, typically HPAEC or reverse-phase ion-pairing chromatography.[20]

Materials and Reagents:

Reagent Recommended Concentration
Tris-HCl Buffer, pH 8.0 50 mM
ADP-D-glycero-D-manno-heptose 0.1 - 2 mM
Purified HldD Enzyme 1 - 10 µg
Trichloroacetic Acid (TCA) or Chloroform For quenching

| HPLC System with appropriate column | - |

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing buffer and the ADP-D-glycero-D-manno-heptose substrate.

  • Enzyme Initiation: Equilibrate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding purified HldD enzyme.

  • Incubation: Incubate the reaction at 37°C. The reaction will proceed towards equilibrium. Take time points (e.g., 0, 15, 30, 60 minutes) to monitor progress.

  • Quenching: Stop the reaction by adding an equal volume of chloroform, vortexing vigorously, and centrifuging to separate the phases, or by adding TCA as in the GmhA protocol.[21]

  • Sample Preparation: Collect the aqueous upper phase for analysis.

  • HPLC Analysis: Inject the sample onto the HPLC system. The separation of the two epimers may require specific ion-pairing reagents or a high-resolution anion-exchange column. Monitor the effluent at 259 nm (for the adenine base).

  • Data Analysis: Integrate the peak areas for both epimers. Calculate the percentage of conversion at each time point to determine the reaction rate.

Rationale: Direct chromatographic separation is the most unambiguous method for monitoring an epimerization reaction where no small molecule is consumed or released.[22] While technically demanding, it provides definitive evidence of enzyme activity.

References

  • Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 183(18), 5375–5387. [Link]

  • ScienCell Research Laboratories. Malachite Green Phosphate Assay. ScienCell Research Laboratories. [Link]

  • ScienCell Research Laboratories. (2014). Malachite Green Phosphate Assay. ScienCell Research Laboratories. [Link]

  • Cook, P. F., & Cleland, W. W. (1981). A continuous spectrophotometric assay for phosphorylase kinase. Analytical biochemistry, 118(1), 1-6. [Link]

  • Morrison, J. P., et al. (2014). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry, 53(32), 5265–5277. [Link]

  • Valvano, M. A., et al. (2000). The rfaE Gene from Escherichia coli Encodes a Bifunctional Protein Involved in Biosynthesis of the Lipopolysaccharide Core Precursor ADP-L-glycero-D-manno-Heptose. Journal of Bacteriology, 182(2), 488–497. [Link]

  • Tang, K. H., et al. (2024). Characterization of the ADP-β-d-manno-heptose biosynthetic enzymes from two pathogenic Vibrio strains. Applied Microbiology and Biotechnology, 108(1), 267. [Link]

  • Wu, Z. L., et al. (2011). A continuous spectrophotometric assay for glycosyltransferases. Glycobiology, 21(2), 168-175. [Link]

  • Woodrow, I. E., & Walker, D. A. (1983). A general expression for coupled enzyme assays of hysteretic enzymes. Archives of biochemistry and biophysics, 224(2), 416-422. [Link]

  • Kneidinger, B., et al. (2001). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 183(18), 5375-5387. [Link]

  • Vivoli, M., et al. (2014). Cooperativity of GmhA. (a) Detailed assay of wild-type GmhA reveals... ResearchGate. [Link]

  • Lee, J., et al. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied Microbiology and Biotechnology, 101(12), 5037-5047. [Link]

  • Lee, J., et al. (2017). General assay for enzymes in the heptose biosynthesis pathways using electrospray ionization mass spectrometry. Applied Microbiology and Biotechnology, 101(12), 5037–5047. [Link]

  • Las-Henin, A., et al. (2018). HldE Is Important for Virulence Phenotypes in Enterotoxigenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 8, 269. [Link]

  • Johnsson, R., et al. (2016). The enzyme GmhB is a dephosphatase that cleaves the phosphate in... ResearchGate. [Link]

  • UniProt. (n.d.). P63224 · GMHA_ECOLI. UniProt. [Link]

  • Kim, Y., et al. (2007). A preliminary X-ray study of sedoheptulose-7-phosphate isomerase from Burkholderia pseudomallei. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 12), 1055–1057. [Link]

  • UniProt. (n.d.). P63224 (GMHA_ECOLI). UniProt. [Link]

  • UniProt. (n.d.). A7ZHY1 (HLDE_ECO24). UniProt. [Link]

  • Razzauti, G., et al. (2013). Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes. Analytical Biochemistry, 440(1), 81-86. [Link]

  • Zha, J., et al. (2016). Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria. Journal of Medicinal Chemistry, 59(17), 7879–7890. [Link]

  • UniProt. (n.d.). P76352 (HLDE_ECOLI). UniProt. [Link]

  • Taylor, P. L., et al. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. The Journal of biological chemistry, 283(5), 2835–2845. [Link]

  • ExPASy. (n.d.). EC 5.3.1.28. ENZYME database. [Link]

  • Wloka, C., et al. (2019). Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S. ChemBioChem, 20(18), 2352-2356. [Link]

  • Dubay, K. H., et al. (2021). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. STAR protocols, 2(1), 100305. [Link]

  • G-Biosciences. (n.d.). Phosphatase Assay Kit. G-Biosciences. [Link]

  • Sharma, U. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zheng, J., et al. (2016). Epimerase and Reductase Activities of Polyketide Synthase Ketoreductase Domains Utilize the Same Conserved Tyrosine and Serine Residues. Biochemistry, 55(8), 1236–1239. [Link]

  • Timson, D. J., & Reece, R. J. (2003). Identification and characterisation of human aldose 1-epimerase. FEBS letters, 543(1-3), 21–24. [Link]

  • Li, Y., et al. (2011). Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers. Clinical chemistry, 57(7), 1046–1053. [Link]

  • D'souza, F. W., & Arabshahi, A. (2019). Demonstrating the utility of sugar-phosphate phosphatases in coupled enzyme assays: galactose-1-phosphate uridylyltransferase as proof-of-concept. Analytical and bioanalytical chemistry, 411(26), 6937–6944. [Link]

  • Calixar. (n.d.). HitHunter Kinase Enzyme Activity Assay Kits. Calixar. [Link]

  • Creative Bioarray. (2021, January 11). Technologies to Study Kinases. YouTube. [Link]

  • BioAssay Systems. (n.d.). Malachite Green Phosphate Assay Kit. BioAssay Systems. [Link]

  • Kim, M. J., et al. (2009). Aldohexose epimerase and enzymatic preparation method of aldohexose epimer using the same.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-glycero-L-galacto-heptose. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex synthesis of higher-order monosaccharides. Here, we address common challenges and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our aim is to equip you with the necessary insights to navigate the intricacies of heptose synthesis with greater confidence and success.

Section 1: Stereochemical Control - The Multi-Center Challenge

The primary hurdle in the synthesis of L-glycero-L-galacto-heptose lies in the precise establishment of multiple contiguous stereocenters. Achieving the correct stereochemistry at each chiral center requires careful selection of starting materials and reaction conditions.

Q1: We are struggling with poor diastereoselectivity during the chain elongation step from a hexose precursor. What are the key factors to consider?

A1: Poor diastereoselectivity in chain elongation is a frequent challenge. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the aldehyde of the starting hexose.

Causality and Experimental Choices:

  • Starting Material Conformation: The conformational rigidity of your protected hexose precursor plays a critical role. The preferred chair conformation of the pyranose ring will influence the accessibility of the axial and equatorial faces of the aldehyde.

  • Nucleophile and Reaction Conditions: The choice of nucleophile and reaction conditions significantly impacts the stereochemical course. For instance, in a Mukaiyama-type aldol reaction, the choice of Lewis acid can influence the transition state geometry and, consequently, the diastereoselectivity.[1][2]

  • Chelation Control vs. Felkin-Anh Model: Understanding whether your reaction proceeds under chelation control (with a coordinating metal) or follows the non-chelating Felkin-Anh model is crucial for predicting and controlling the stereochemical outcome.

Troubleshooting Protocol:

  • Re-evaluate Protecting Groups: Protecting groups adjacent to the reaction center can exert significant steric and electronic effects. Consider using bulkier protecting groups to enhance facial bias.

  • Optimize Lewis Acid/Catalyst: If employing a Lewis acid-catalyzed reaction, screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and solvents to identify conditions that favor the desired diastereomer.

  • Temperature Control: Lowering the reaction temperature can often enhance stereoselectivity by favoring the thermodynamically more stable transition state.

Section 2: Protecting Group Strategies - A Balancing Act

The dense functionalization of heptoses necessitates a sophisticated protecting group strategy to differentiate the various hydroxyl groups. The challenge lies in the selective protection and deprotection without affecting other sensitive functionalities.[3][4][5][6]

Q2: We are observing undesired side reactions and low yields during the protection/deprotection steps. How can we design a more robust protecting group scheme?

A2: A successful protecting group strategy relies on the orthogonality of the protecting groups, meaning each group can be removed under specific conditions without affecting the others.

Key Considerations for a Robust Strategy:

  • Orthogonality: Employ a set of protecting groups that are cleaved under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis, fluoride-mediated cleavage).

  • Reactivity of Hydroxyl Groups: The primary hydroxyl group is generally the most reactive, followed by the anomeric hydroxyl, and then the secondary hydroxyls. This inherent reactivity difference can be exploited for selective protection.[5]

  • Stability: The chosen protecting groups must be stable to all subsequent reaction conditions until their intended removal.

Recommended Protecting Group Scheme for Heptose Synthesis:

Hydroxyl Group Recommended Protecting Group Cleavage Conditions Rationale
Primary (C7-OH)Silyl ethers (e.g., TBDPS, TBDMS)Fluoride source (e.g., TBAF)Bulky silyl ethers selectively protect the sterically less hindered primary hydroxyl group.
Anomeric (C1-OH)Benzyl ether (Bn)Hydrogenolysis (H₂, Pd/C)Stable to a wide range of acidic and basic conditions.
Secondary (C2, C3, C4, C6-OH)Benzyl ethers (Bn), Acetals (e.g., Benzylidene)Hydrogenolysis, Mild acidBenzyl ethers offer robust protection. Acetals can protect diols in a specific orientation.

Troubleshooting Guide:

  • Incomplete Deprotection: If observing incomplete removal of a protecting group, consider increasing the reaction time, temperature, or reagent stoichiometry. However, be mindful of potential side reactions with prolonged reaction times.

  • Protecting Group Migration: Acyl group migration can occur under basic or acidic conditions. If this is suspected, consider using ether-based protecting groups which are not prone to migration.

  • Low Yields: Low yields can result from steric hindrance or electronic effects. Re-evaluate the choice of protecting group and the reaction conditions for its installation.

Section 3: Chain Elongation and Cyclization

The construction of the seven-carbon backbone from a six-carbon precursor is a critical phase of the synthesis. This often involves a carbon-carbon bond-forming reaction followed by cyclization to form the pyranose ring.

Q3: Our chain elongation via a Wittig-type reaction is giving low yields and a mixture of E/Z isomers. How can we improve this step?

A3: The Wittig reaction is a common method for chain elongation in carbohydrate synthesis.[7][8] Low yields and poor stereoselectivity are often encountered.

Improving the Wittig Reaction:

  • Ylide Choice: The reactivity and stability of the phosphorus ylide are crucial. For the introduction of a single carbon, a stabilized ylide is often preferred to control reactivity.

  • Reaction Conditions: The choice of solvent and the presence of salts can influence the E/Z selectivity. For instance, salt-free conditions often favor the Z-isomer.

  • Substrate Reactivity: The steric and electronic properties of the aldehyde on the sugar precursor will affect the reaction rate and outcome.

Experimental Protocol for Optimized Wittig Olefination:

  • Ylide Generation: Prepare the phosphorus ylide in situ by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaHMDS) in an anhydrous, aprotic solvent (e.g., THF, Et₂O) at low temperature (-78 °C to 0 °C).

  • Aldehyde Addition: Slowly add a solution of the protected hexose aldehyde to the ylide solution at low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

Section 4: Purification of Diastereomers

The separation of closely related diastereomers is a significant challenge in heptose synthesis, often requiring specialized chromatographic techniques.

Q4: We are having difficulty separating the L-glycero and D-glycero diastereomers of our heptose intermediate. What purification strategies do you recommend?

A4: The purification of diastereomers with similar polarities can be challenging. A multi-pronged approach is often necessary.

Strategies for Diastereomer Separation:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase or normal-phase HPLC with a suitable column and solvent system is often the most effective method for separating closely related diastereomers.

  • Flash Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) and stationary phases (e.g., silica gel with different pore sizes, diol-bonded silica) to maximize the separation factor (α).

  • Derivatization: In some cases, derivatizing the mixture of diastereomers with a chiral or bulky achiral reagent can enhance their separation by chromatography. The derivatizing group can be removed after separation.

Troubleshooting Purification:

  • Co-elution: If diastereomers co-elute, try a different solvent system or a column with a different selectivity. Gradient elution can also be beneficial.

  • Peak Tailing: Peak tailing can be caused by interactions with the stationary phase. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can improve peak shape.

Visualizing the Synthetic Pathway

To aid in conceptualizing the synthetic strategy, the following diagram illustrates a general workflow for the synthesis of a protected L-glycero-L-galacto-heptose derivative from a hexose precursor.

G cluster_start Starting Hexose cluster_elongation Chain Elongation cluster_modification Stereochemical Modification cluster_cyclization Cyclization & Protection cluster_end Target Heptose Start Protected Hexose Aldehyde Elongation C-C Bond Formation (e.g., Wittig, Aldol) Start->Elongation + C1 Nucleophile Modification Diastereoselective Reduction/ Hydroxylation Elongation->Modification Control of C6 stereocenter Cyclization Hemiacetal Formation Modification->Cyclization Protection Anomeric Protection Cyclization->Protection End Protected L-glycero-L-galacto-Heptose Protection->End

Caption: General synthetic workflow for L-glycero-L-galacto-heptose.

References

  • A versatile and new highly stereoselective approach to the synthesis of l-glycero-d-manno-heptopyranosides. Semantic Scholar. Available at: [Link]

  • Synthesis of l- glycero- and d- glycero-d- manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. Org Lett. 2020;22(20):8018-8022. Available at: [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. J Bacteriol. 2002;184(2):363-369. Available at: [Link]

  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. 2017;56(3):434-445. Available at: [Link]

  • Researchers Elucidate Biosynthesis Mechanisms of Heptoses from Microbial Natural Products. Chinese Academy of Sciences. Published March 1, 2018. Available at: [Link]

  • Heptose. Wikipedia. Available at: [Link]

  • Strategies for Protecting Group Free Glycosidation. McMaster University. Available at: [Link]

  • Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. Published May 31, 2018. Available at: [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res. 2024;16(4):131. Available at: [Link]

  • Stereoselective synthesis of d-glycero-l-galacto-oct-2-ulose. ResearchGate. Available at: [Link]

  • Synthetic C1 and C2 Chain Elongation via Novel C-C Coupling Enzymes. Lee Research Group. Available at: [Link]

  • Synthesis of l-glycero- and d-glycero-d-manno-Heptose Building Blocks for Stereoselective Assembly of the Lipopolysaccharide Core Trisaccharide of Vibrio parahemolyticus O2. ResearchGate. Available at: [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. Molecules. 2022;27(21):7553. Available at: [Link]

  • Synthesis and stereoselective glycosylation of D- and L-glycero-beta-D-manno-heptopyranoses. Org Lett. 2005;7(7):1395-8. Available at: [Link]

  • Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. ResearchGate. Available at: [Link]

  • 22.8: Lengthening the Chain: The Kiliani-Fischer Synthesis. Chemistry LibreTexts. Published August 29, 2014. Available at: [Link]

Sources

Technical Support Center: Optimizing the Purification of L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the yield and purity of L-glycero-L-galacto-heptose. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of heptose purification. Here, we address common challenges with in-depth, evidence-based solutions and practical troubleshooting advice. Our goal is to empower you with the knowledge to refine your purification strategies and achieve optimal results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of L-glycero-L-galacto-heptose and related heptoses.

Q1: What are the primary challenges in purifying L-glycero-L-galacto-heptose?

The purification of L-glycero-L-galacto-heptose, like other heptoses, presents several challenges stemming from its inherent chemical properties. A major hurdle is the presence of closely related structural isomers and diastereomers, which often co-elute in chromatographic separations. Chemical synthesis routes can be lengthy, involve numerous protection and deprotection steps, and result in low overall yields with difficult-to-separate byproducts.[1][2] Enzymatic syntheses, while often more specific, require careful purification of both the enzymes and the final product from a complex reaction mixture.[3][4]

Q2: Which chromatographic techniques are most effective for heptose purification?

The choice of chromatographic technique is critical and depends on the nature of the sample and the desired purity.

  • Anion-Exchange Chromatography (AEC): This is particularly useful for phosphorylated heptose derivatives, such as ADP-heptoses. For instance, a HiTrap Q HP column can be effectively used to separate the target compound from other charged species in the reaction mixture.[3]

  • Silica Gel Chromatography: This is a standard method for purifying chemically synthesized heptoses and their intermediates.[1] However, the separation of isomers can be challenging and may require optimization of the solvent system.

  • Gel-Permeation Chromatography (GPC): Also known as molecular sieve chromatography, GPC is useful for separating molecules based on size. It can be employed to remove salts and other small molecules from the purified heptose.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is suitable for both analytical and preparative-scale purification. Reverse-phase HPLC can be effective for separating less polar derivatives, while normal-phase or hydrophilic interaction chromatography (HILIC) is better suited for highly polar, underivatized heptoses.

Q3: How can I improve the resolution between different heptose isomers during chromatography?

Improving the separation of isomers requires a multi-faceted approach:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities and compositions. For silica gel chromatography, a gradient elution may provide better separation than an isocratic one.

  • Column Selection: Utilize high-resolution columns with smaller particle sizes for HPLC. For open column chromatography, ensure the silica gel is of high quality and packed uniformly.

  • Derivatization: Converting the heptoses to less polar derivatives through acetylation or benzylation can improve their separation on silica gel.[1] Subsequent deprotection will be necessary to obtain the final product.

  • Temperature Control: In some cases, running the chromatography at a lower temperature can enhance the separation of isomers.

Q4: What are the best practices for handling and storing purified L-glycero-L-galacto-heptose?

Purified heptoses are often hygroscopic and can be susceptible to degradation.

  • Storage: Store the final product as a lyophilized powder at -20°C or -80°C for long-term stability.[6]

  • Handling: Due to their ionic nature and potential for high static, weighing out dried heptose derivatives can be challenging. Using an anti-static weighing dish or weighing the compound on aluminum foil can improve accuracy.[6]

  • Dissolution: Dissolve the heptose in a suitable buffer or solvent immediately before use. Repeated freeze-thaw cycles should be avoided.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the purification of L-glycero-L-galacto-heptose.

Problem 1: Low Yield After Purification
Potential Cause Recommended Solution
Incomplete reaction in synthesis step Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to purification.
Loss of product during extraction Optimize the extraction procedure. Ensure the pH is appropriate for the target molecule's charge state to maximize its partitioning into the desired solvent phase.
Co-elution with impurities Re-optimize the chromatographic conditions. Consider using a different stationary phase or a more selective mobile phase. A shallower gradient during elution may also improve separation.
Degradation of the product Heptoses can be sensitive to harsh pH conditions and high temperatures. Ensure all purification steps are carried out under mild conditions. If using chemical synthesis, ensure complete removal of catalysts that could cause degradation.[7]
Inefficient elution from the column The chosen elution solvent may not be strong enough to desorb the product completely. Increase the polarity of the mobile phase or add a competing agent to facilitate elution.
Problem 2: Poor Purity of the Final Product
Potential Cause Recommended Solution
Presence of isomeric impurities Employ high-resolution chromatographic techniques like HPLC. Consider derivatization to enhance the separation of isomers.[1]
Contamination with salts Use a desalting column (gel-permeation chromatography) as a final polishing step.[5] Alternatively, dialysis can be used for larger quantities.
Residual protein (from enzymatic synthesis) If purifying from an enzymatic reaction, include a protein precipitation step (e.g., with ethanol or acetone) or an ultrafiltration step to remove enzymes before chromatography.[4]
Contamination from solvents or reagents Use high-purity solvents and reagents for all steps of the synthesis and purification.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to L-glycero-L-galacto-heptose purification.

Protocol 1: General Workflow for Purification from an Enzymatic Reaction

This protocol outlines a general strategy for purifying a heptose product from an enzymatic synthesis mixture.

Enzymatic Purification Workflow start Enzymatic Reaction Mixture protein_removal Protein Removal (e.g., Ultrafiltration or Precipitation) start->protein_removal initial_capture Initial Capture Step (e.g., Anion-Exchange Chromatography) protein_removal->initial_capture fraction_analysis Fraction Analysis (e.g., TLC, HPLC, or Mass Spectrometry) initial_capture->fraction_analysis pooling Pool Positive Fractions fraction_analysis->pooling polishing Polishing Step (e.g., Gel-Permeation Chromatography for Desalting) pooling->polishing final_analysis Final Purity Analysis polishing->final_analysis lyophilization Lyophilization final_analysis->lyophilization end Pure L-glycero-L-galacto-Heptose lyophilization->end HPLC Optimization Workflow start Poor Isomer Separation mobile_phase Optimize Mobile Phase (Gradient, Solvent Composition) start->mobile_phase column_chem Change Column Chemistry (e.g., C18, Phenyl, HILIC) mobile_phase->column_chem If no improvement end Improved Separation mobile_phase->end Successful flow_rate Adjust Flow Rate column_chem->flow_rate If still suboptimal column_chem->end Successful temperature Modify Column Temperature flow_rate->temperature flow_rate->end Successful derivatization Consider Derivatization temperature->derivatization For very difficult separations temperature->end Successful derivatization->end Successful

Sources

Preventing the degradation of L-glycero-L-galacto-Heptose during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-glycero-L-galacto-Heptose. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and handling. L-glycero-L-galacto-Heptose is a key monosaccharide, particularly in the study of bacterial lipopolysaccharides (LPS), and its purity is paramount for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use.

Introduction to L-glycero-L-galacto-Heptose Stability

L-glycero-L-galacto-Heptose, as an aldoheptose, possesses multiple hydroxyl groups and an aldehyde functional group, making it susceptible to various degradation pathways.[1] The primary factors influencing its stability are moisture, temperature, pH, and exposure to oxygen. Degradation can manifest as a loss of biological activity, the appearance of unknown peaks in analytical separations, or a physical change in the product. Understanding the fundamental principles of monosaccharide chemistry is crucial for preventing these issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with L-glycero-L-galacto-Heptose in a question-and-answer format.

Question 1: I observe unexpected peaks in my HPLC/UPLC analysis of a freshly prepared L-glycero-L-galacto-Heptose solution. What could be the cause?

Answer:

The appearance of unexpected peaks, even in a freshly prepared solution, can be alarming. Here are the most probable causes and how to investigate them:

  • Anomerization: In aqueous solutions, aldoses like L-glycero-L-galacto-Heptose exist as an equilibrium mixture of cyclic hemiacetal forms (α and β anomers) and a small amount of the open-chain aldehyde form.[2] Different anomers can sometimes be resolved by high-resolution chromatography, appearing as distinct peaks. This is a normal characteristic of the sugar in solution and not necessarily degradation.

  • Epimerization: Under certain conditions, particularly neutral to alkaline pH, aldoses can undergo epimerization, which is the conversion of one epimer to another.[3] This can be catalyzed by base or heat. The resulting epimers will have different retention times in your chromatography system.

  • Initial Degradation during Dissolution: If the solvent is not degassed or is at an inappropriate pH, some degradation can occur upon dissolution. Using a slightly acidic, degassed, high-purity solvent can mitigate this.

Troubleshooting Steps:

  • Confirm Anomer Separation: Consult your column's technical specifications or relevant literature to see if the separation of anomers is expected. You may observe a characteristic "plateau" between two peaks in dynamic chromatography, indicating interconversion.[4]

  • Analyze at a Lower Temperature: Running the HPLC at a lower column temperature can sometimes improve the resolution of anomers or slow down on-column degradation.[5]

  • Check Solvent pH: Ensure the pH of your solvent is neutral or slightly acidic. Alkaline conditions can promote epimerization and other degradation reactions.[6]

Question 2: My L-glycero-L-galacto-Heptose solution has turned slightly yellow over time. Is it still usable?

Answer:

A yellow discoloration is a common indicator of sugar degradation, particularly through caramelization or Maillard reactions (if amines are present).[7]

  • Caramelization: This occurs when sugars are exposed to heat and involves a complex series of reactions, including dehydration and polymerization, leading to colored compounds.[7]

  • Maillard Reaction: This reaction between the reducing sugar and an amino-containing compound (e.g., from buffers like Tris, or contaminating amino acids) can also produce colored products.[8]

  • Oxidation: The aldehyde group of the heptose can be oxidized to a carboxylic acid, which may lead to further reactions and color formation.

Recommendation:

A discolored solution should be considered suspect. It is highly recommended to perform an analytical check, such as HPLC or mass spectrometry, to assess its purity before use. For critical applications, it is best to discard the discolored solution and prepare a fresh one from solid stock.

Question 3: I have been storing my lyophilized L-glycero-L-galacto-Heptose powder as recommended, but I am seeing a decrease in its biological activity.

Answer:

A decrease in biological activity from a properly stored solid suggests subtle degradation that may not be visually apparent.

  • Hygroscopicity and Moisture: Monosaccharides are hygroscopic and can absorb moisture from the air, even at low temperatures. This moisture can lead to clumping and initiate degradation pathways, even in the solid state.

  • Oxygen Exposure: The presence of oxygen can lead to oxidation of the aldehyde group, especially if the container is not properly sealed under an inert atmosphere.

Troubleshooting Workflow:

troubleshooting_workflow start Decreased Biological Activity Observed check_solid Inspect Solid Sample: - Clumped? - Discolored? start->check_solid check_storage Review Storage Conditions: - Temperature Log? - Inert Gas Used? - Container Seal Intact? start->check_storage analytical_qc Perform Analytical QC: - HPLC-RID/ELSD - Mass Spectrometry check_solid->analytical_qc check_storage->analytical_qc decision Purity Acceptable? analytical_qc->decision use_cautiously Use Cautiously for Non-Critical Experiments decision->use_cautiously Yes discard Discard and Use Fresh Stock decision->discard No

Caption: Troubleshooting workflow for decreased biological activity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid L-glycero-L-galacto-Heptose?

For long-term stability, solid L-glycero-L-galacto-Heptose should be stored at -20°C or below , in a tightly sealed container, under a dry, inert atmosphere such as argon or nitrogen. It is crucial to minimize exposure to moisture and oxygen. A supplier of a similar compound, L-glycero-D-manno-heptose, recommends storage at <-15°C, kept dry and under an inert gas.[9]

Q2: How should I prepare and store solutions of L-glycero-L-galacto-Heptose?

It is always best to prepare solutions fresh for each experiment. If a stock solution must be prepared, follow these guidelines:

  • Solvent: Use high-purity, sterile water or a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0). Avoid alkaline buffers.

  • Degassing: Degas the solvent before use to remove dissolved oxygen.

  • Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. Flash-freezing in liquid nitrogen before transferring to -80°C can help prevent concentration gradients.

Q3: What are the primary degradation pathways for L-glycero-L-galacto-Heptose?

As an aldose, L-glycero-L-galacto-Heptose is susceptible to several degradation pathways common to monosaccharides:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid (aldonic acid).

  • Reduction: The aldehyde group can be reduced to a primary alcohol (alditol).

  • Enolization and Isomerization: In alkaline solutions, the sugar can undergo enolization, which can lead to epimerization (change in stereochemistry at a single carbon) or isomerization to the corresponding ketose.[6]

  • Dehydration: At high temperatures and acidic conditions, sugars can dehydrate to form furfural derivatives.[7]

Potential Degradation Pathways of L-glycero-L-galacto-Heptose:

degradation_pathways heptose L-glycero-L-galacto-Heptose (Aldose) oxidation Oxidation (e.g., with O2) heptose->oxidation [O] alkaline Alkaline Conditions heptose->alkaline OH- acid_heat Acid & Heat heptose->acid_heat H+, Δ aldonic_acid Aldonic Acid Derivative oxidation->aldonic_acid enol_intermediate Enediol Intermediate alkaline->enol_intermediate dehydration_products Furfural Derivatives & other Dehydration Products acid_heat->dehydration_products epimer Epimer enol_intermediate->epimer ketose Ketoheptose Isomer enol_intermediate->ketose

Caption: Potential degradation routes for aldose sugars.

Q4: What analytical methods are suitable for assessing the purity of L-glycero-L-galacto-Heptose?

Several methods can be used to check the purity and detect degradation:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is a common method for analyzing non-chromophoric sugars.[10] Hydrophilic interaction liquid chromatography (HILIC) is often used for good separation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique but requires derivatization of the sugar to make it volatile.[11]

  • Mass Spectrometry (MS): Direct infusion ESI-MS can confirm the molecular weight of the parent compound and identify potential degradation products.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are powerful tools for identifying impurities and degradation products.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid L-glycero-L-galacto-Heptose
  • Environment: Perform all aliquoting and packaging in a dry environment, such as a glove box with a controlled low-humidity atmosphere.

  • Container: Use amber glass vials with PTFE-lined screw caps or other containers designed for low-temperature storage of sensitive compounds.

  • Aliquoting: Aliquot the powder into smaller, single-use quantities to avoid repeated warming and opening of the main stock.

  • Inert Atmosphere: Backfill each vial with a dry, inert gas (e.g., argon or nitrogen) before sealing tightly.

  • Sealing: For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vials in a freezer at -20°C or colder . For very long-term storage, -80°C is preferable.

  • Equilibration: Before opening a vial for use, allow it to warm to room temperature in a desiccator for at least 30 minutes to prevent condensation of moisture onto the cold powder.

Protocol 2: Purity Assessment by HPLC-RID

This is a general protocol and may need optimization for your specific system.

  • Column: A suitable HILIC or amino-propyl column.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 75:25 v/v).[10] The mobile phase should be filtered and degassed.

  • Flow Rate: Typically 0.8-1.2 mL/min.

  • Column Temperature: 30-35°C. Maintain consistent temperature control.[5]

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Sample Preparation: a. Accurately weigh a small amount of L-glycero-L-galacto-Heptose. b. Dissolve in the mobile phase to a known concentration (e.g., 1-5 mg/mL). c. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

  • Analysis: Run the sample and a mobile phase blank. Purity can be estimated by the area percentage of the main peak. The appearance of significant secondary peaks may indicate degradation or the presence of impurities.

ParameterRecommended ConditionRationale
Storage Form Solid, Lyophilized PowderMaximizes stability by reducing molecular mobility and water activity.
Temperature ≤ -20°CSlows down chemical degradation kinetics.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.
Container Tightly sealed, opaque vialsProtects from moisture, oxygen, and light.
Solution pH 6.0 - 7.0Avoids acid- or base-catalyzed degradation.[7]
Freeze-Thaw Cycles Minimize (use aliquots)Prevents physical stress on the molecule and potential concentration effects.

Table 1: Summary of Recommended Storage and Handling Conditions.

References

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  • Wikipedia. (2023). Heptose. Retrieved from [Link]

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  • Saha, B. C., & Cotta, M. A. (2010). Plausible pathways in hydrothermal degradation path of ketoses, aldoses, and furfural derivatives. Industrial & Engineering Chemistry Research, 49(10), 4567-4573. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure and Function of Complex Carbohydrates. Retrieved from [Link]

  • Slimestad, R., & Vågen, I. M. (2006). Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography. Journal of Chromatography A, 1118(2), 281-284. Retrieved from [Link]

  • Sluiter, A., Hames, B., Ruiz, R., Scarlata, C., Sluiter, J., & Templeton, D. (2008). Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples. National Renewable Energy Laboratory. Retrieved from [Link]

  • Lee, J., et al. (2019). Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose pathway. ResearchGate. Retrieved from [Link]

  • Slimestad, R., & Vågen, I. M. (2006). Thermal stability of glucose and other sugar aldoses in normal phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • de Bruijn, J. M., Kieboom, A. P. G., & van Bekkum, H. (1986). Kinetics of the alkaline isomerization and degradation of monosaccharides. Recueil des Travaux Chimiques des Pays-Bas, 105(5), 176-183. Retrieved from [Link]

  • Mühlenkamp, M., et al. (2019). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. mBio, 10(4), e01357-19. Retrieved from [Link]

  • D'Orazio, G., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. Molecules, 26(23), 7291. Retrieved from [Link]

  • Advances in Physiology Education. (n.d.). Carbohydrate storage in cells. Retrieved from [Link]

  • Khan, B. A., et al. (2012). Kinetics and mechanism of thermal degradation of pentose- and hexose-based carbohydrate polymers. Carbohydrate Polymers, 90(4), 1747-1753. Retrieved from [Link]

  • Lage, S., et al. (2021). Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins, 13(4), 279. Retrieved from [Link]

  • Zakaria, M. R., et al. (2012). Analytical approaches of determining monosaccharides from alkaline-treated palm fiber. Sains Malaysiana, 41(1), 53-60. Retrieved from [Link]

  • Rein, L. S., & Bórquez, R. (2018). Thermal degradation kinetics of sucrose, glucose and fructose in sugarcane must for bioethanol production. Journal of Food Engineering, 237, 13-20. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem. Retrieved from [Link]

  • Wikipedia. (2023). Aldose. Retrieved from [Link]

  • Taylor, T. M., & Appell, M. (2009). Thermal stability of tagatose in solution. Journal of Food Science, 74(1), C44-C49. Retrieved from [Link]

  • Schelter, F., et al. (2024). Reversed-phase HPLC based assay for selective and sensitive endotoxin quantification - part II. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2021). Storage and Structural Polysaccharides. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Molecules, 29(1), 1. Retrieved from [Link]

  • Wang, W., & Wang, Y. J. (2018). Forced degradation of recombinant monoclonal antibodies: A practical guide. mAbs, 10(8), 1163-1175. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carbohydrates. Retrieved from [Link]

  • Sanz, T., et al. (2024). Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. Food Chemistry, 441, 138421. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. Retrieved from [Link]

  • Chad's Prep. (2023, April 27). 24.2 Reactions of Monosaccharides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Liu, R., et al. (2010). High-Throughput Sequencing of Peptoids and Peptide-Peptoid Hybrids by Partial Edman Degradation and Mass Spectrometry. ACS Combinatorial Science, 12(4), 415-420. Retrieved from [Link]

  • LibreTexts. (2022). 3.5: Carbohydrates. Retrieved from [Link]

  • MacLeod, G., & Coppock, B. M. (1977). Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Journal of Agricultural and Food Chemistry, 25(1), 113-117. Retrieved from [Link]

  • U.S. Department of Energy Office of Science. (2015). Mass Spectrometry Deduces Selectivity of Glycoside Hydrolases for Degrading Biomass Polysaccharides. Retrieved from [Link]

  • BioNinja. (n.d.). Monosaccharides. Retrieved from [Link]

  • Kim, J. S., & Lee, Y. S. (2015). Characteristics of the Thermal Degradation of Glucose and Maltose Solutions. Preventive Nutrition and Food Science, 20(2), 143-147. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldoses and Ketoses. Retrieved from [Link]

  • Aronow, B. J., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. Retrieved from [Link]

  • Lumen Learning. (n.d.). Structure and Function of Carbohydrates. Retrieved from [Link]

  • Sharma, M., et al. (2023). A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise. Applied Sciences, 13(6), 3629. Retrieved from [Link]

  • Pickering, M. (2019). Analysis of Sugars in Feeds by HPLC with Post-column Derivatization and Fluorescence Detection. LCGC International. Retrieved from [Link]

  • McNally, D. J., et al. (2008). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 283(26), 18379-18388. Retrieved from [Link]

Sources

Navigating the Labyrinth of Heptose Synthesis: A Technical Guide to Overcoming Low Yields in L-glycero-L-galacto-Heptose Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Advanced Glycoengineering. This guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-glycero-L-galacto-Heptose, a critical component in the development of novel therapeutics and glycoconjugate vaccines. We understand the frustrations that can accompany the synthesis of complex carbohydrates, particularly when faced with disappointingly low yields. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-enzyme pathway and significantly improve your product yields.

The enzymatic synthesis of diverse heptose isomers, such as those found in the capsular polysaccharides of bacteria like Campylobacter jejuni, begins with a common precursor: GDP-D-glycero-α-D-manno-heptose.[1][2] The journey to the specific L-glycero-L-galacto stereoisomer involves a cascade of enzymatic modifications, each presenting unique challenges and opportunities for optimization. This guide will dissect the pathway, offering insights into the causality behind common experimental pitfalls and providing robust, field-proven protocols to overcome them.

Understanding the Core Biosynthetic Pathway

The synthesis of the central precursor, GDP-D-glycero-α-D-manno-heptose, is the foundation of your experiment. Low efficiency in this initial phase will inevitably lead to poor final yields. This four-step enzymatic cascade must be carefully optimized.[3]

The Initial Cascade: Synthesis of GDP-D-glycero-α-D-manno-heptose

This foundational pathway is catalyzed by four key enzymes:

  • GmhA (D-sedoheptulose-7-phosphate isomerase): Catalyzes the conversion of D-sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.

  • HddA (D-glycero-D-manno-heptose-7-phosphate kinase): Phosphorylates the GmhA product to yield D-glycero-α-D-manno-heptose-1,7-bisphosphate.

  • GmhB (D-glycero-α-D-manno-heptose-1,7-bisphosphate phosphatase): Removes the phosphate group at the C-7 position to produce D-glycero-α-D-manno-heptose-1-phosphate.

  • HddC (D-glycero-α-D-manno-heptose-1-phosphate guanylyltransferase): Activates the heptose-1-phosphate with GTP to form the final precursor, GDP-D-glycero-α-D-manno-heptose.

GDP-D-glycero-alpha-D-manno-heptose_Pathway cluster_0 Core Precursor Synthesis S7P D-Sedoheptulose-7-P H7P D-glycero-D-manno-Heptose-7-P S7P->H7P GmhA H17BP D-glycero-α-D-manno-Heptose-1,7-BP H7P->H17BP HddA (+ATP) H1P D-glycero-α-D-manno-Heptose-1-P H17BP->H1P GmhB GDPH GDP-D-glycero-α-D-manno-heptose H1P->GDPH HddC (+GTP)

Caption: Initial enzymatic cascade for precursor synthesis.

Troubleshooting the Core Pathway

FAQ 1: My yield of GDP-D-glycero-α-D-manno-heptose is consistently low. What are the most likely bottlenecks?

Answer: Low yields in this initial phase often stem from issues with one or more of the four core enzymes. Here’s a systematic approach to identifying the culprit:

  • Enzyme Quality and Activity:

    • Verify Protein Integrity: Run each purified enzyme on an SDS-PAGE gel to confirm its purity and expected molecular weight. Contaminating proteases can degrade your enzymes over time.

    • Individual Enzyme Assays: Do not assume all enzymes are active. Perform individual activity assays for each of the four enzymes before setting up the one-pot reaction. For example, the activity of HddA can be assayed by monitoring ATP consumption.

  • Sub-optimal Reaction Conditions:

    • pH and Buffer System: The optimal pH for these enzymes is typically around 7.5. Ensure your buffer has sufficient buffering capacity to maintain this pH throughout the reaction.

    • Cofactor Concentrations: The kinases (HddA) and transferases (HddC) have absolute requirements for divalent cations, typically Mg²⁺. The concentration of ATP and GTP must also be optimized and should be in molar excess relative to the initial substrate.

  • Substrate Availability:

    • Initial Substrate Purity: The purity of your starting material, D-sedoheptulose-7-phosphate, is critical. Impurities can inhibit the enzymes in the pathway.

    • Equilibrium Considerations: The reaction catalyzed by GmhA is reversible and may not favor product formation.[3] In a one-pot synthesis, efficient conversion by the subsequent enzyme, HddA, is necessary to pull the reaction forward. If HddA activity is low, the overall flux through the pathway will be poor.

Experimental Protocol: Quality Control of Core Pathway Enzymes
  • Enzyme Purity Check:

    • Load 5-10 µg of each purified enzyme (GmhA, HddA, GmhB, HddC) on a 12% SDS-PAGE gel.

    • Include a molecular weight marker.

    • Stain with Coomassie Brilliant Blue and destain.

    • A single, sharp band at the expected molecular weight for each enzyme indicates high purity.

  • HddA Activity Assay (Coupled Spectrophotometric Assay):

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl, pH 7.5

      • 10 mM MgCl₂

      • 1 mM D-glycero-D-manno-heptose-7-phosphate

      • 1 mM ATP

      • A pyruvate kinase/lactate dehydrogenase (PK/LDH) coupling system

      • NADH

    • Initiate the reaction by adding a known amount of HddA.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. This is directly proportional to ADP production and, therefore, HddA activity.

The Modification Pathway: Crafting the L-glycero-L-galacto Stereoisomer

Once you have a robust synthesis of GDP-D-glycero-α-D-manno-heptose, the next stage involves a series of enzymatic modifications to achieve the desired L-glycero-L-galacto configuration. This typically involves a C4-dehydrogenase, followed by the action of specific epimerases and a final reduction step.

Heptose_Modification_Pathway cluster_1 Heptose Modification GDPH GDP-D-glycero-α-D-manno-heptose Keto_Intermediate GDP-4-keto-heptose Intermediate GDPH->Keto_Intermediate C4-Dehydrogenase (+NAD+) Epimerized_Intermediate Epimerized Keto Intermediate Keto_Intermediate->Epimerized_Intermediate Epimerase(s) (e.g., C3/C5 Epimerase) Final_Product GDP-L-glycero-L-galacto-heptose Epimerized_Intermediate->Final_Product C4-Reductase (+NADPH)

Caption: General pathway for heptose modification.

Troubleshooting the Modification Pathway

FAQ 2: I have successfully synthesized the GDP-D-glycero-α-D-manno-heptose precursor, but the subsequent conversion to the L-glycero-L-galacto isomer is inefficient. What should I investigate?

Answer: Inefficiency in the modification pathway often points to issues with the dehydrogenase, epimerase(s), or reductase. The interplay between these enzymes is critical.

  • C4-Dehydrogenase Activity:

    • Cofactor Requirement: This enzyme requires NAD⁺ for the oxidation step. Ensure you have an adequate supply of NAD⁺ in your reaction mixture.

    • Product Inhibition: Dehydrogenases can be subject to product inhibition by NADH. Consider adding a system to regenerate NAD⁺ from NADH to drive the reaction forward.

  • Epimerase Specificity and Activity:

    • The "Right" Epimerase: The family of heptose epimerases is diverse, with enzymes exhibiting specificity for different carbon centers (e.g., C3, C5).[1][4] You must use the correct epimerase(s) to achieve the L-galacto configuration. If you are using enzymes from C. jejuni, for instance, different strains possess different sets of epimerases leading to different heptose structures in their capsular polysaccharides.[2]

    • Labile Intermediates: The 4-keto intermediate is crucial as it facilitates the removal of protons at C3 and C5, allowing for epimerization.[5] However, this intermediate can be unstable. Inefficient "hand-off" to the epimerase can lead to the accumulation and potential degradation of this intermediate.

  • Reductase Activity and Stereospecificity:

    • Cofactor Requirement: The final reduction step is typically catalyzed by an NADPH-dependent reductase. Ensure an ample supply of NADPH.

    • Stereospecific Reduction: The reductase must be stereospecific to yield the desired L-galacto isomer. Using a non-specific reductase can result in a mixture of diastereomers, complicating purification and reducing the yield of the target molecule.

FAQ 3: I am observing a mixture of heptose isomers in my final product. How can I improve the stereoselectivity of the reaction?

Answer: A lack of stereoselectivity is a common and frustrating problem. Here are the key factors to consider:

  • Epimerase Promiscuity: Some epimerases can act on multiple carbon centers or may not be strictly specific, leading to a mixture of epimers. If possible, source an epimerase that is known to be highly specific for the desired transformation.

  • Reductase Specificity: As mentioned, the reductase plays a critical role in setting the final stereochemistry at C4. If your reductase is not highly stereospecific, you will obtain a mixture of products.

  • Reaction Time and Enzyme Ratios: The relative concentrations of the dehydrogenase, epimerase(s), and reductase can influence the product distribution. A high concentration of a promiscuous epimerase relative to the subsequent reductase might lead to the formation of multiple epimeric intermediates before reduction can occur. Experiment with varying the ratios of the modification enzymes to find the optimal balance for the desired product.

Table 1: Recommended Cofactor Concentrations for a 1 mL Synthesis Reaction
CofactorInitial ConcentrationRationale
ATP5-10 mMRequired for the kinase activity of HddA. Should be in excess of the initial substrate.
GTP5-10 mMRequired for the guanylyltransferase activity of HddC.
MgCl₂10-20 mMEssential divalent cation for kinase and transferase activity.
NAD⁺1-2 mMRequired for the C4-dehydrogenase.
NADPH2-5 mMRequired for the final C4-reductase step.

Concluding Remarks

The enzymatic synthesis of L-glycero-L-galacto-heptose is a challenging yet achievable goal. Success hinges on a systematic approach to troubleshooting, beginning with the robust production of the GDP-D-glycero-α-D-manno-heptose precursor and followed by the carefully orchestrated modification cascade. By paying close attention to enzyme quality, cofactor availability, and the specificities of your modification enzymes, you can significantly improve your yields and accelerate your research and development efforts. Remember that each enzyme in this intricate pathway is a potential point of failure, but also a key to unlocking high-efficiency synthesis.

References

  • Huddleston, J. P., et al. (2019). Biosynthesis of GDP-d-glycero-α-d-manno-heptose for the Capsular Polysaccharide of Campylobacter jejuni. Biochemistry. Available at: [Link]

  • Raushel, F. M., et al. (2023). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. Biochemistry. Available at: [Link]

  • Holden, H. M., et al. (2023). Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. ACS Publications. Available at: [Link]

  • Creuzenet, C. (2016). Biochemical and functional analysis of modified heptoses from the capsule of Campylobacter jejuni. Journal of Glycobiology. Available at: [Link]

  • Raushel, F. M., & Holden, H. M. (2023). Biosynthesis of 3,6-Dideoxy-heptoses for the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry. Available at: [Link]

  • Valvano, M. A., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. Available at: [Link]

  • Wang, J., et al. (2014). Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules. Available at: [Link]

  • Thoden, J. B., et al. (2021). Biosynthesis of d-glycero-l-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Biochemistry. Available at: [Link]

Sources

Troubleshooting fragmentation patterns of L-glycero-L-galacto-Heptose in mass spec.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of L-glycero-L-galacto-Heptose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of heptose fragmentation patterns and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure robust and reproducible results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the mass spectrometric analysis of L-glycero-L-galacto-Heptose.

Question 1: Why is the signal for my heptose analyte weak or undetectable?

Probable Cause: Poor signal intensity is a frequent issue in mass spectrometry.[1] For monosaccharides like heptose, this can stem from several factors: suboptimal ionization, low sample concentration, or ion suppression from matrix components.[1] Sugars, in particular, have varying ionization efficiencies depending on the method and adduct formation.

Proposed Solution & Rationale:

  • Optimize Ionization and Adduct Formation: L-glycero-L-galacto-heptose, like many neutral carbohydrates, often ionizes poorly as a protonated species ([M+H]⁺). It will more readily form adducts with alkali metals or anions.[2][3]

    • Positive Ion Mode: The sodium adduct ([M+Na]⁺) is typically the most favorable and abundant ion for monosaccharides in ESI.[2] If you are not intentionally adding sodium, trace amounts in glassware or solvents are often sufficient. To enhance this, consider adding a low concentration (e.g., 100 µM) of sodium acetate or sodium chloride to your sample or mobile phase.

    • Negative Ion Mode: Anion attachment, such as with chloride ([M+Cl]⁻), can also produce highly stable ions and may offer different fragmentation patterns for analysis.[3]

  • Verify Sample Concentration: Ensure your sample is within the optimal concentration range for your instrument. A sample that is too dilute will not produce a strong signal, while a highly concentrated sample can lead to ion suppression.[1]

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer.[1] This ensures that the ion source, mass analyzer, and detector are all operating at peak performance. An incorrect calibration can lead to mass errors and poor resolution.[1]

Experimental Protocol: Enhancing Sodiated Adduct Formation

  • Stock Solution Preparation: Prepare a 1 mM stock solution of NaCl in LC-MS grade water.

  • Working Solution: Dilute the stock solution to 100 µM with your mobile phase solvent.

  • Sample Preparation: Reconstitute your dried heptose sample in the 100 µM NaCl solution.

  • Alternative - Post-Column Infusion: For LC-MS applications, you can introduce a low flow of the 100 µM NaCl solution into the eluent stream just before it enters the ESI source. This minimizes chromatographic effects while ensuring adduct formation.

Question 2: I'm seeing many unexpected peaks. How do I identify my heptose and its fragments?

Probable Cause: Unexpected peaks can arise from solvent clusters, contaminants, in-source fragmentation, or the presence of multiple adducts. Sugars are also prone to forming various adducts with cations present in the sample matrix or from the LC system.

Proposed Solution & Rationale:

  • Identify Common Adducts: First, calculate the expected m/z for your heptose (Molecular Weight ≈ 210.18 g/mol ) with common adducts. This will help you quickly identify your parent ion.

    AdductMass Difference (Da)Expected m/z for Heptose (C₇H₁₄O₇)
    [M+H]⁺+1.0078211.08
    [M+NH₄]⁺+18.0334228.11
    [M+Na]⁺+22.9898233.06
    [M+K]⁺+38.9637249.04
    [M-H]⁻-1.0078209.07
    [M+Cl]⁻+34.9688245.04
    (Note: These are monoisotopic masses. Refer to a mass calculator for exact values.)[4][5]
  • Perform a Blank Run: Inject a sample blank (your solvent matrix without the analyte) to identify background ions and contaminants. This can help you distinguish between analyte-related peaks and noise.[6]

  • Tandem MS (MS/MS): Isolate the suspected parent ion (e.g., [M+Na]⁺ at m/z 233.06) and perform collision-induced dissociation (CID). The resulting fragments should be consistent with known carbohydrate fragmentation pathways. If the fragments are logical, you have likely identified the correct precursor.

Question 3: My MS/MS spectrum is complex. What are the expected fragmentation patterns for a heptose?

Probable Cause: The gas-phase chemistry of carbohydrates is complex. Collision-induced dissociation (CID) typically induces two main types of fragmentation: glycosidic bond cleavage (not applicable to a monosaccharide) and cross-ring cleavages.[7][8] Dehydration is also a very common neutral loss.[7]

Proposed Solution & Rationale:

Understanding the fundamental fragmentation mechanisms is key to interpreting the spectra.[7][9] For a heptose, you should look for the following:

  • Dehydration Events: The loss of one or more water molecules (18.01 Da) is a primary fragmentation channel for sugars.[7] This occurs through the elimination of hydroxyl groups. You will see peaks corresponding to [M+Adduct - H₂O]⁺, [M+Adduct - 2H₂O]⁺, etc.

  • Cross-Ring Cleavages: These fragmentations involve the breaking of C-C bonds within the sugar ring and provide structural information. The nomenclature for these fragments was established by Domon and Costello.[8] For a heptose, these cleavages result in smaller fragments from the loss of C₂H₄O₂, C₃H₆O₃, etc.

Visualizing the Fragmentation Pathway:

Below is a generalized diagram illustrating the primary fragmentation events for a sodiated heptose.

Heptose_Fragmentation Parent [Heptose+Na]⁺ m/z 233.06 Dehydrated1 [M+Na - H₂O]⁺ m/z 215.05 Parent->Dehydrated1 -18 Da CrossRing1 Cross-Ring Fragments (e.g., loss of C₂H₄O₂) Parent->CrossRing1 -60 Da Dehydrated2 [M+Na - 2H₂O]⁺ m/z 197.04 Dehydrated1->Dehydrated2 -18 Da CrossRing2 Further Fragments CrossRing1->CrossRing2 Neutral Losses

Caption: Generalized CID fragmentation pathway for a sodiated heptose.

Frequently Asked Questions (FAQs)
Q1: What is L-glycero-L-galacto-Heptose?

L-glycero-L-galacto-Heptose is a seven-carbon monosaccharide (heptose).[10] Heptoses are less common in nature than hexoses but are critical components in the lipopolysaccharides (LPS) of Gram-negative bacteria, playing roles in structural integrity and pathogenicity.[10][11]

Q2: Can I differentiate L-glycero-L-galacto-Heptose from its isomers using MS/MS alone?

Differentiating stereoisomers (molecules with the same connectivity but different spatial arrangements) by mass spectrometry is exceptionally challenging.[2][12] Isomers often produce identical or very similar CID spectra because the fragmentation is driven by bond strengths, not stereochemistry. While some subtle differences in fragment ratios may exist, unambiguous identification usually requires coupling MS with other techniques like ion mobility spectrometry (IMS) or by analyzing derivatized sugars.[2]

Q3: What are the best instrument settings for analyzing heptose?

The optimal settings are instrument-dependent, but here is a general starting point for Electrospray Ionization (ESI):

  • Ionization Mode: Positive Ion Mode is generally preferred for observing sodiated adducts.

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 100-150 °C

  • Desolvation Gas Flow and Temperature: Optimize for your specific solvent and flow rate to ensure efficient desolvation without causing in-source fragmentation.

  • Collision Energy (for MS/MS): Start with a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragments. The optimal energy will depend on the stability of your precursor ion.

Workflow for Method Development:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Heptose Solution (with/without Na⁺) Tune Tune & Calibrate Instrument Prep->Tune FullScan Acquire Full Scan MS (Identify Precursor Ion) Tune->FullScan MSMS Acquire MS/MS (Vary Collision Energy) FullScan->MSMS Analyze Interpret Spectrum (Dehydration, Cross-Ring) MSMS->Analyze Compare Compare to Standards / Literature Analyze->Compare

Caption: A standard workflow for developing an MS method for heptose analysis.

Q4: My mass accuracy is off. What should I do?

Inaccurate mass measurement is a common problem that can usually be resolved.[1][6]

  • Recalibrate: The most common cause is a drift in the instrument's calibration. Perform a fresh mass calibration using the appropriate calibration standard for your mass range.[1]

  • Use a Lock Mass: For high-resolution instruments, using a continuous lock mass or internal calibrant can correct for mass drift during an analytical run.

  • Check Instrument Maintenance: Ensure the mass spectrometer is clean and has been recently maintained according to the manufacturer's guidelines. Contaminants can affect mass accuracy.[1]

References
  • Collision-induced dissociation mass spectra of Na+-tagged aldohexoses simulated from first-principles calcul
  • Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry. (n.d.). PMC - PubMed Central.
  • Mass spectrum of each reaction mixture from the ADP-l-β-d-heptose... (n.d.).
  • Collision-Induced Dissociations of Linear Hexose and Disaccharides with Linear Hexose
  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (2023). Microbiology Spectrum.
  • Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. (n.d.). NIH.
  • Metabolic Pathways for the Biosynthesis of Heptoses Used in the Construction of Capsular Polysaccharides in the Human Pathogen Campylobacter jejuni. (n.d.).
  • What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.).
  • Heptose. (n.d.).
  • Collision-Induced Dissociation Mechanism of Sodiated Hex–HexNAc Disaccharides. (n.d.). RSC Publishing.
  • Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
  • Mass Spectrometer (MS) troubleshooting guide. (n.d.).
  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
  • Mass Spectrometry-Based Techniques to Elucid
  • Useful Mass Differences. (n.d.).

Sources

Technical Support Center: Optimizing Bacterial Culture for L-glycero-L-galacto-Heptose Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of L-glycero-L-galacto-heptose production in bacterial cultures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction: The Significance of L-glycero-L-galacto-Heptose

Heptoses are seven-carbon sugars that are key components of the lipopolysaccharide (LPS) in Gram-negative bacteria and are also found in the capsular polysaccharides of various pathogens. L-glycero-L-galacto-heptose and its isomers, such as L-glycero-D-manno-heptose, are of significant interest in drug development and immunology due to their role in bacterial virulence and as potential targets for novel antibiotics and vaccine candidates.[1] The biosynthesis of these molecules is exclusive to prokaryotes, making the pathway an attractive target for antimicrobial strategies.[2][3]

This guide will provide you with the technical expertise to navigate the complexities of bacterial heptose production, from culture optimization to purification and analysis.

Frequently Asked Questions (FAQs)

Q1: Which bacterial strains are suitable for L-glycero-L-galacto-heptose production?

While many Gram-negative bacteria produce heptoses as part of their LPS, specific strains of Escherichia coli are often genetically engineered for enhanced production of specific heptose isomers. For natural production, strains of Campylobacter jejuni are known to produce D-glycero-L-gluco-heptose, a related isomer, in their capsular polysaccharides.[4] The choice of strain will depend on the desired final product and the feasibility of genetic manipulation in your laboratory.

Q2: What are the key media components for optimal heptose production?

The optimal media composition is crucial for maximizing the yield of L-glycero-L-galacto-heptose. Key components to consider are:

  • Carbon Source: Glucose is a common and effective carbon source. The concentration should be optimized to support robust growth without causing excessive metabolic stress.

  • Nitrogen Source: Yeast extract and tryptone provide essential amino acids, vitamins, and nitrogenous compounds.

  • Phosphate Source: A phosphate buffer is critical for maintaining a stable pH and providing phosphorus for nucleotide and phospholipid synthesis.

  • Trace Minerals: Magnesium, iron, and other trace elements are essential cofactors for many enzymes in the biosynthetic pathway.

Q3: What are the ideal physical culture parameters?

  • Temperature: Most E. coli strains grow optimally at 37°C.

  • pH: Maintaining a pH between 6.8 and 7.2 is generally recommended for bacterial growth and heptose production.

  • Aeration: Adequate aeration is crucial for aerobic bacteria. This can be achieved by using baffled flasks and a high shaking speed (e.g., 200-250 rpm).

Q4: How can I quantify the amount of L-glycero-L-galacto-heptose produced?

Quantification can be achieved through several analytical techniques:

  • High-Performance Anion-Exchange Chromatography (HPAEC) with pulsed amperometric detection (PAD) is a sensitive and specific method for monosaccharide analysis.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized heptose can also be used for quantification.

  • Colorimetric assays , such as the cysteine-sulfuric acid method, can provide a more straightforward but less specific estimation of heptose concentration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Heptose Production 1. Incorrect bacterial strain or genetic construct. 2. Suboptimal culture conditions (media, pH, temperature, aeration). 3. Inefficient induction of gene expression (if using an inducible system). 4. Degradation of the product.1. Verify the genotype of your bacterial strain. Sequence key biosynthetic genes if necessary. 2. Systematically optimize culture parameters using a design of experiment (DoE) approach. Refer to the media optimization protocol below. 3. Optimize inducer concentration and induction time. 4. Harvest cells in the late logarithmic or early stationary phase. Minimize freeze-thaw cycles of cell pellets and extracts.
Inconsistent Yields 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in incubator temperature or shaking speed.1. Standardize your inoculum preparation protocol, ensuring a consistent cell density and growth phase. 2. Prepare media in large batches or use pre-mixed, sterilized components. 3. Regularly calibrate and monitor your incubator.
Difficulty in Purifying Heptose 1. Contamination with other cellular components (e.g., other sugars, proteins, nucleic acids). 2. Low initial concentration of heptose.1. Implement a multi-step purification protocol as outlined below. 2. Optimize culture conditions to maximize the starting concentration of heptose.

Experimental Protocols

Protocol 1: Media Optimization for Enhanced Heptose Production

This protocol outlines a systematic approach to optimizing the culture medium for your specific bacterial strain.

  • Baseline Culture: Start with a standard rich medium such as Luria-Bertani (LB) or Terrific Broth (TB).

  • Identify Key Components: Based on the literature and the FAQs above, identify the key media components to optimize (e.g., glucose, yeast extract, phosphate concentration).

  • Design of Experiment (DoE): Use a statistical approach like a Box-Behnken or central composite design to efficiently explore the effects of different component concentrations.

  • Small-Scale Cultures: Perform the experiments in small-scale cultures (e.g., 10-50 mL in baffled flasks).

  • Analysis: At the end of the cultivation, harvest the cells and quantify the heptose production using a validated analytical method.

  • Data Modeling: Use statistical software to model the data and identify the optimal media composition.

Table 1: Example of a Media Optimization Experiment

RunGlucose (g/L)Yeast Extract (g/L)K2HPO4 (g/L)Heptose Yield (mg/L)
1105250
2205275
31010280
420102120
5105460
6205485
71010495
820104150
Protocol 2: Extraction and Purification of L-glycero-L-galacto-Heptose

This protocol provides a general workflow for the extraction and purification of heptose from bacterial biomass.

  • Cell Lysis: Resuspend the bacterial cell pellet in a suitable buffer and lyse the cells using methods such as sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Hydrolysis: The heptose is typically part of a larger polysaccharide. Acid hydrolysis (e.g., with trifluoroacetic acid) is required to release the monosaccharide. This step must be carefully optimized to avoid degradation of the heptose.

  • Neutralization and Desalting: Neutralize the hydrolyzed sample and remove salts using a desalting column or dialysis.

  • Chromatographic Purification:

    • Size-Exclusion Chromatography (SEC): To separate the heptose from larger and smaller molecules.

    • Ion-Exchange Chromatography (IEC): To remove charged contaminants.

    • Preparative HPAEC: For high-purity final polishing.

  • Lyophilization: Lyophilize the purified fractions to obtain the heptose as a dry powder.

Biosynthetic Pathway and its Regulation

The biosynthesis of ADP-L-glycero-β-D-manno-heptose, a precursor for many heptose-containing structures in E. coli, is a well-characterized pathway.[5][6] Understanding this pathway is crucial for troubleshooting and optimizing production.

The pathway starts from the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate. A series of enzymatic reactions, catalyzed by GmhA, HldE, and GmhB, convert it to D-glycero-β-D-manno-heptose-1-phosphate.[5][6] An epimerase, HldD, then converts this to the L-glycero-D-manno isomer.[5]

The regulation of this pathway can occur at the genetic and enzymatic levels. The expression of the biosynthetic genes can be influenced by various cellular signals, including nutrient availability and stress conditions.[2][7]

Diagrams of Key Pathways

ADP-L-glycero-D-manno-heptose Biosynthesis Pathway S7P Sedoheptulose-7-Phosphate DHDHP D-glycero-D-manno-Heptose-7-Phosphate S7P->DHDHP GmhA (Isomerase) DHDHBP D-glycero-D-manno-Heptose-1,7-Bisphosphate DHDHP->DHDHBP HldE (Kinase domain) DHDH1P D-glycero-D-manno-Heptose-1-Phosphate DHDHBP->DHDH1P GmhB (Phosphatase) ADPDHDH ADP-D-glycero-D-manno-Heptose DHDH1P->ADPDHDH HldE (Adenylyltransferase domain) ADPLHDH ADP-L-glycero-D-manno-Heptose ADPDHDH->ADPLHDH HldD (Epimerase)

Caption: Biosynthesis of ADP-L-glycero-D-manno-heptose in E. coli.

General Workflow for Heptose Production and Purification cluster_0 Upstream Processing cluster_1 Downstream Processing strain Bacterial Strain Selection media Media Optimization strain->media culture Cultivation media->culture lysis Cell Lysis culture->lysis hydrolysis Hydrolysis lysis->hydrolysis purification Chromatographic Purification hydrolysis->purification analysis Analysis (HPAEC, GC-MS) purification->analysis

Caption: Workflow for L-glycero-L-galacto-heptose production.

Conclusion

Optimizing the production of L-glycero-L-galacto-heptose requires a multi-faceted approach, encompassing strain selection, media and culture parameter optimization, and robust downstream processing. This guide provides a framework to systematically address common challenges and improve experimental outcomes. By understanding the underlying biosynthetic pathways and employing a logical troubleshooting strategy, researchers can significantly enhance their ability to produce this valuable biomolecule for further research and development.

References

  • Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Helicobacter pylori modulates heptose metabolite biosynthesis and heptose-dependent innate immune host cell activation by multiple mechanisms. (2023). bioRxiv. Retrieved January 20, 2026, from [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. (2024). Molecular Biology. Retrieved January 20, 2026, from [Link]

  • Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. (2020). Frontiers in Chemistry. Retrieved January 20, 2026, from [Link]

  • glycero-galacto-Heptose. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. (2002). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthetic Optimizations for Gram-Scale Preparation of 1-O-Methyl d-Glycero-α-d-gluco-heptoside 7-Phosphate from d-Glucose. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Selection and optimization of cultivation conditions for bacterial cellulose producer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

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Validation & Comparative

A Tale of Two Heptoses: A Comparative Guide to L-glycero-D-manno-Heptose and D-glycero-D-manno-Heptose in Bacterial Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Heptose Isomers in Gram-Negative Bacteria

In the intricate architecture of the Gram-negative bacterial outer membrane, the lipopolysaccharide (LPS) layer stands as a critical interface with the host environment.[1] Beyond its structural role, LPS is a potent immunostimulatory molecule, with its inner core region playing a crucial role in both membrane integrity and host-pathogen interactions.[2][3] Central to this inner core are seven-carbon sugars, or heptoses, which are highly conserved across many Gram-negative species.[2][4]

This guide delves into the nuanced yet critical differences between two key heptose isomers: L-glycero-D-manno-heptose (L,D-Hep) and its biosynthetic precursor, D-glycero-D-manno-heptose (D,D-Hep) . While both are essential intermediates, their distinct stereochemistry dictates their ultimate role in LPS assembly and their recognition by the host's innate immune system. Understanding these differences is paramount for researchers developing novel antivirulence drugs that target LPS biosynthesis.[5][6]

A note on nomenclature: While the initial topic specified "L-glycero-L-galacto-Heptose," the predominant and most extensively studied heptose isomer in the context of bacterial LPS is L-glycero-D-manno-heptose. This guide will focus on the well-documented comparison between the L-glycero and D-glycero epimers of D-manno-heptose, which are central to bacterial physiology and pathogenesis.

Structural Distinctions: A Matter of Stereochemistry

The fundamental difference between L,D-Hep and D,D-Hep lies in the stereochemistry at the C6 position of the heptose molecule. D,D-Hep is the initial product of the biosynthetic pathway, which is then epimerized at the C6 position to form L,D-Hep, the isomer incorporated into the LPS of many bacteria like Escherichia coli.[7][8]

FeatureD-glycero-D-manno-heptose (D,D-Hep)L-glycero-D-manno-heptose (L,D-Hep)
Stereocenter at C6 D-glycero configurationL-glycero configuration
Role in Biosynthesis Precursor moleculeFinal product for LPS incorporation
Chemical Formula C₇H₁₄O₇C₇H₁₄O₇
Molar Mass 210.18 g/mol 210.18 g/mol

This seemingly minor structural alteration has profound implications for the enzymatic machinery that handles these molecules and the three-dimensional structure of the final LPS molecule.

The Divergent Paths of Heptose Biosynthesis

The biosynthesis of the activated heptose precursor, ADP-L-glycero-β-D-manno-heptose, is a multi-step enzymatic cascade that is a prime target for novel antibacterial agents.[9] The pathway begins with the central metabolite sedoheptulose-7-phosphate and proceeds through the formation of D,D-Hep intermediates before the final epimerization to L,D-Hep.

The key enzymatic steps are:

  • Isomerization: Sedoheptulose-7-phosphate is converted to D-glycero-D-manno-heptose-7-phosphate by the isomerase GmhA.[10][11]

  • Phosphorylation: A kinase (HldE in E. coli, GmhB in some other species) adds a phosphate group to form D-glycero-D-manno-heptose-1,7-bisphosphate.[10][12]

  • Dephosphorylation: A phosphatase (GmhB in E. coli, GmhC in some other species) removes the phosphate at the C7 position, yielding D-glycero-D-manno-heptose-1-phosphate.[10][12]

  • Adenylylation: An adenylyltransferase (the second function of the bifunctional HldE protein in E. coli) activates the heptose with ADP, forming ADP-D-glycero-β-D-manno-heptose.[12][13]

  • Epimerization: The crucial final step is catalyzed by the epimerase HldD (also known as RfaD), which converts ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose.[7][13]

Heptose_Biosynthesis S7P Sedoheptulose-7-Phosphate DDH7P D-glycero-D-manno-heptose-7-P S7P->DDH7P GmhA DDH17BP D-glycero-D-manno-heptose-1,7-BP DDH7P->DDH17BP HldE (Kinase) DDH1P D-glycero-D-manno-heptose-1-P DDH17BP->DDH1P GmhB ADP_DDH ADP-D-glycero-β-D-manno-heptose DDH1P->ADP_DDH HldE (Adenylyltransferase) ADP_LDH ADP-L-glycero-β-D-manno-heptose ADP_DDH->ADP_LDH HldD (Epimerase) LPS LPS Inner Core ADP_LDH->LPS

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

Immunological Significance: A Tale of Two Signals

While the fully assembled LPS molecule is a well-known activator of the immune system via Toll-like receptor 4 (TLR4), recent discoveries have highlighted that intermediates in the heptose biosynthetic pathway are also potent Pathogen-Associated Molecular Patterns (PAMPs).[14][15] These intermediates are sensed by the host's cytosolic innate immune receptors, triggering a distinct inflammatory response.

Both ADP-D,D-heptose and ADP-L,D-heptose have been identified as ligands for the cytosolic receptor alpha-kinase 1 (ALPK1).[16] Upon binding, ALPK1 initiates a signaling cascade through the adaptor protein TIFA (TRAF-interacting protein with a forkhead-associated domain), leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[16][17] This pathway represents a critical mechanism for the host to detect the presence of replicating Gram-negative bacteria.[9]

Interestingly, the precursor molecule D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) has also been identified as a PAMP that can trigger this TIFA-dependent inflammatory pathway.[14][15] This suggests that multiple points in the heptose biosynthetic pathway can alert the host immune system to bacterial presence.

Immune_Signaling cluster_bacterium Gram-Negative Bacterium cluster_host Host Cell Cytosol ADP_Heptose ADP-D,D-Heptose & ADP-L,D-Heptose ALPK1 ALPK1 ADP_Heptose->ALPK1 Binds to TIFA TIFA Oligomerization ALPK1->TIFA Activates TRAF6 TRAF6 Recruitment TIFA->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Caption: ALPK1-TIFA signaling pathway activated by ADP-heptose.

Experimental Methodologies: Probing the Heptose Pathway

Investigating the roles of D,D-Hep and L,D-Hep requires robust experimental protocols. A foundational technique is the analysis of the LPS core structure, which can reveal defects in the heptose biosynthetic pathway.

Protocol: Isolation and Analysis of LPS for Heptose Content

This protocol provides a general workflow for the isolation of LPS and subsequent analysis of its heptose composition.

Objective: To determine the presence and relative abundance of heptoses in the LPS of a given Gram-negative bacterial strain.

Materials:

  • Bacterial cell pellet

  • Lysis buffer (e.g., Tris-EDTA)

  • Proteinase K

  • Hot phenol

  • Dialysis tubing

  • Trifluoroacetic acid (TFA)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) system

Methodology:

  • Cell Lysis and Protein Digestion:

    • Resuspend the bacterial cell pellet in lysis buffer.

    • Add Proteinase K to a final concentration of 200 µg/mL and incubate at 60°C for 2 hours. Causality: This step degrades proteins, including those that may be associated with LPS, ensuring a purer final product.

  • Hot Phenol-Water Extraction:

    • Add an equal volume of pre-heated (68°C) phenol to the cell lysate.

    • Incubate at 68°C for 30 minutes with vigorous vortexing every 5 minutes. Causality: This classic method partitions lipids and LPS into the aqueous phase, while other cellular components are separated into the phenol phase or interphase.

    • Centrifuge at 4,000 x g for 20 minutes.

    • Carefully collect the upper aqueous phase containing the LPS.

  • Purification by Dialysis:

    • Transfer the aqueous phase to dialysis tubing (12-14 kDa MWCO).

    • Dialyze against deionized water for 48-72 hours, with several water changes. Causality: Dialysis removes small molecule contaminants like nucleotides and salts.

    • Lyophilize the dialyzed sample to obtain purified LPS.

  • Acid Hydrolysis for Monosaccharide Release:

    • Resuspend a known amount of lyophilized LPS in 2 M TFA.

    • Incubate at 100°C for 4 hours to hydrolyze the glycosidic bonds and release the constituent monosaccharides. Causality: TFA is a volatile acid that can be easily removed, and these conditions are optimized for the release of heptoses from the LPS core.

    • Evaporate the TFA under a stream of nitrogen.

  • Analysis by HPAE-PAD:

    • Resuspend the hydrolyzed sample in ultrapure water.

    • Inject the sample into an HPAE-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac series).

    • Compare the retention times of the peaks in the sample to those of authentic L-glycero-D-manno-heptose and D-glycero-D-manno-heptose standards. Causality: HPAE-PAD provides high-resolution separation and sensitive detection of underivatized monosaccharides, making it ideal for analyzing LPS composition.

Self-Validation: The inclusion of known standards for both heptose isomers is critical for validating the identity of the peaks observed in the sample. Furthermore, running a parallel sample of a wild-type strain with a known LPS structure can serve as a positive control.

Conclusion and Future Directions

The stereochemical distinction between L-glycero-D-manno-heptose and D-glycero-D-manno-heptose is a cornerstone of LPS biosynthesis and its immunological detection. While D,D-Hep serves as a crucial precursor, it is the epimerized L,D-Hep that is often the final building block of the LPS inner core in many pathogenic bacteria. Both isomers, as ADP-activated intermediates, act as potent intracellular signals of bacterial infection.

This detailed understanding opens up exciting avenues for therapeutic intervention. Inhibitors targeting the enzymes of the heptose biosynthetic pathway, particularly the epimerase HldD which catalyzes the formation of the final L,D-Hep product, are promising candidates for novel antivirulence agents.[5][6] Such compounds would not only disrupt the structural integrity of the bacterial outer membrane, potentially increasing susceptibility to other antibiotics, but could also modulate the host immune response.[9] The continued exploration of these two heptoses will undoubtedly pave the way for new strategies to combat Gram-negative bacterial infections.

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A Researcher's Guide to Bacterial Heptose Isomers: Biosynthesis, Function, and Advanced Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Heptoses, seven-carbon monosaccharides, are crucial components of the bacterial cell envelope, playing significant roles in structural integrity, pathogenesis, and host-pathogen interactions.[1][2][3] Unlike the more common hexoses, heptoses are predominantly found in the microbial world, making their biosynthetic pathways attractive targets for novel antimicrobial therapies.[4] This guide provides a comparative analysis of key heptose isomers in bacteria, delves into their distinct biosynthetic pathways and physiological functions, and offers detailed protocols for their analytical separation and characterization.

The Central Role of Heptose Isomers in Bacterial Physiology

In Gram-negative bacteria, heptoses are fundamental building blocks of the lipopolysaccharide (LPS) inner core, a structure essential for maintaining the stability of the outer membrane.[2][5][6] The most common of these is L-glycero-D-manno-heptose (L,D-heptose).[2][4] Mutants deficient in heptose biosynthesis exhibit a "deep rough" phenotype, characterized by a truncated LPS core, which leads to increased susceptibility to hydrophobic antibiotics and environmental stressors.[5]

In addition to their structural role, heptose isomers are increasingly recognized for their immunomodulatory properties. An intermediate in the biosynthesis of L,D-heptose, ADP-L-glycero-β-D-manno-heptose , has been identified as a pathogen-associated molecular pattern (PAMP) that can trigger the host's innate immune response.[7][8][9] This discovery has opened new avenues for understanding bacterial pathogenesis and developing novel vaccine adjuvants.

Heptoses are not limited to the LPS of Gram-negative bacteria. Various isomers are also found in the capsular polysaccharides (CPS) and S-layer glycoproteins of both Gram-negative and Gram-positive bacteria, contributing to the diversity of bacterial surface structures.[1][10][11] For instance, the human pathogen Campylobacter jejuni utilizes a range of heptose isomers in its CPS, which are critical for its virulence.[10][11]

Biosynthesis of Key Heptose Isomers: A Comparative Overview

The biosynthesis of heptose isomers in bacteria originates from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate . From this precursor, two major pathways diverge to produce the activated nucleotide-sugar precursors required for incorporation into cellular structures.

The ADP-Heptose Pathway in Gram-Negative Bacteria

The canonical pathway in most Gram-negative bacteria, such as Escherichia coli, leads to the synthesis of ADP-L-glycero-β-D-manno-heptose .[5][12] This multi-step enzymatic process is crucial for the formation of the LPS inner core.

The key enzymatic steps are:

  • Isomerization: Sedoheptulose 7-phosphate is converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA.[5][7]

  • Phosphorylation: The bifunctional enzyme HldE then phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP).[7]

  • Dephosphorylation: The phosphatase GmhB removes the phosphate group from the C7 position, producing D-glycero-D-manno-heptose 1-phosphate.[5]

  • Adenylylation: The HldE enzyme, in its second function, transfers an AMP moiety from ATP to D-glycero-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose.[5]

  • Epimerization: Finally, the epimerase HldD (also known as RfaD) converts ADP-D-glycero-β-D-manno-heptose to the final product, ADP-L-glycero-β-D-manno-heptose.[5][13]

Heptose_Biosynthesis S7P Sedoheptulose 7-Phosphate D_D_H7P D-glycero-D-manno-Heptose 7-Phosphate S7P->D_D_H7P GmhA (Isomerase) D_D_H17BP D-glycero-β-D-manno-Heptose 1,7-Bisphosphate D_D_H7P->D_D_H17BP HldE (Kinase) D_D_H1P D-glycero-D-manno-Heptose 1-Phosphate D_D_H17BP->D_D_H1P GmhB (Phosphatase) ADP_D_D_H ADP-D-glycero-β-D-manno-Heptose D_D_H1P->ADP_D_D_H HldE (Adenylyltransferase) ADP_L_D_H ADP-L-glycero-β-D-manno-Heptose ADP_D_D_H->ADP_L_D_H HldD (Epimerase)

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose in Gram-negative bacteria.

The GDP-Heptose Pathway in Campylobacter jejuni

In contrast, the biosynthesis of the diverse heptose isomers found in the capsular polysaccharides of C. jejuni proceeds through a GDP-activated intermediate, GDP-D-glycero-α-D-manno-heptose .[10][11] While the initial steps are similar to the ADP-heptose pathway, subsequent modifications lead to a variety of stereoisomers.

The formation of GDP-D-glycero-α-D-manno-heptose is followed by the action of various enzymes, including dehydratases, epimerases, and reductases, to generate different GDP-activated heptose derivatives.[10] This metabolic plasticity allows C. jejuni to produce a wide array of capsular structures, contributing to its serotype diversity and immune evasion.

Functional Comparison of Key Heptose Isomers

The structural differences between heptose isomers translate into distinct biological roles. The following table summarizes the key functions of two prominent isomers.

Heptose IsomerPrimary LocationKey FunctionsSupporting Evidence
L-glycero-D-manno-heptose LPS inner core of Gram-negative bacteria- Essential for outer membrane integrity and stability.[2] - Provides a barrier against hydrophobic compounds.[5] - Mutants lacking this isomer are often more susceptible to antibiotics.[5]Genetic and biochemical studies of LPS biosynthesis mutants in E. coli and Salmonella.[5]
D-glycero-D-manno-heptose Precursor in L,D-heptose biosynthesis; also found in some bacterial structures- Serves as the epimeric precursor to L,D-heptose.[4] - Can be incorporated into the lipooligosaccharide (LOS) in certain mutants.[13] - A key intermediate in pathways leading to diverse heptose structures in CPS.[10][11]Analysis of rfaD mutants which incorporate the D,D-heptose isomer into their LOS.[13] Characterization of heptose biosynthesis in C. jejuni.[10]

Analytical Workflow for the Separation and Characterization of Heptose Isomers

The structural similarity of heptose isomers presents a significant analytical challenge. A robust workflow combining chromatographic separation with sensitive detection is essential for their accurate identification and quantification.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Characterization Hydrolysis Hydrolysis of Polysaccharides Derivatization Derivatization (Optional) Hydrolysis->Derivatization HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR Nuclear Magnetic Resonance (NMR) HPLC->NMR

Caption: A generalized analytical workflow for the analysis of bacterial heptose isomers.

Experimental Protocol: HPLC-MS Analysis of Bacterial Heptose Isomers

This protocol provides a general framework for the analysis of heptose isomers from bacterial cell lysates or purified polysaccharides. Optimization will be required based on the specific sample matrix and instrumentation.

1. Sample Preparation: Hydrolysis of Polysaccharides

  • Rationale: To analyze the constituent monosaccharides, the glycosidic linkages within polysaccharides (LPS or CPS) must be cleaved.

  • Procedure:

    • Lyophilize bacterial cells or purified polysaccharide samples.

    • Resuspend the sample in 2 M trifluoroacetic acid (TFA).

    • Incubate at 120°C for 2 hours to hydrolyze the glycosidic bonds.

    • Cool the sample and evaporate the TFA under a stream of nitrogen.

    • Resuspend the dried hydrolysate in a suitable solvent (e.g., water or mobile phase) for HPLC analysis.

2. Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is a powerful technique for separating structurally similar molecules like sugar isomers.[14][15][16] The choice of column and mobile phase is critical for achieving optimal resolution.

  • Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Column: A column with an amide-based stationary phase is often effective for separating polar compounds like sugars.[17][18]

    • Mobile Phase: A gradient of acetonitrile and water is typically used. A higher initial concentration of acetonitrile promotes retention of the polar sugars on the stationary phase.[14]

    • Example Gradient:

      • Initial conditions: 80% acetonitrile, 20% water.

      • Linear gradient to 60% acetonitrile over 20 minutes.

      • Hold at 60% acetonitrile for 5 minutes.

      • Return to initial conditions and equilibrate for 10 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

3. Detection and Characterization: Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides high sensitivity and specificity for the detection and identification of eluted compounds based on their mass-to-charge ratio (m/z).[19][20][21]

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[22][23]

  • MS Parameters:

    • Ionization Mode: Negative ion mode is often suitable for underivatized sugars.

    • Scan Range: m/z 100-500.

    • Fragmentation Analysis (MS/MS): For structural confirmation, tandem mass spectrometry can be employed to generate characteristic fragmentation patterns for each isomer.

Comparative Performance of Analytical Techniques

TechniqueAdvantagesDisadvantagesBest Suited For
HPLC with Refractive Index (RI) Detection - Universal detection for carbohydrates. - Relatively inexpensive.- Low sensitivity. - Not compatible with gradient elution.Routine quantification of known, abundant sugars.
HPLC with Evaporative Light Scattering Detection (ELSD) - More sensitive than RI detection.[18] - Compatible with gradient elution.- Requires non-volatile mobile phase additives to be avoided.[18] - Response is not directly proportional to concentration.Analysis of a wide range of sugars where gradient elution is necessary.
HPLC-MS - High sensitivity and selectivity.[22] - Provides molecular weight information. - MS/MS allows for structural elucidation.[19]- More expensive instrumentation. - Potential for ion suppression from the sample matrix.[22]Identification and quantification of low-abundance isomers in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed structural information, including stereochemistry.[24]- Relatively low sensitivity. - Requires larger sample quantities. - Complex data analysis.Definitive structural elucidation of purified isomers.

Conclusion

The study of heptose isomers in bacteria is a rapidly evolving field with significant implications for microbiology, immunology, and drug development. A thorough understanding of their biosynthesis and function, coupled with advanced analytical techniques, is crucial for unraveling their complex roles in bacterial physiology and pathogenesis. The methodologies outlined in this guide provide a solid foundation for researchers to embark on the comparative analysis of these fascinating and important microbial sugars.

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A Senior Application Scientist's Guide to the Detection of L-glycero-L-galacto-Heptose: A Comparative Analysis of Traditional and Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of bacterial pathogenesis and innate immunity, the accurate detection and quantification of specific bacterial metabolites is paramount. Among these, L-glycero-D-manno-heptose and its isomers, such as L-glycero-L-galacto-heptose, have emerged as critical components of the Gram-negative bacterial cell wall and potent signaling molecules that trigger host immune responses. This guide provides an in-depth comparison of established and cutting-edge techniques for the detection of these heptose isomers, with a special focus on the validation of a novel detection strategy for L-glycero-L-galacto-heptose.

The Significance of Heptose Isomers in Gram-Negative Bacteria

Heptoses are seven-carbon sugars that are integral to the structure of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[1][2] The biosynthesis of these sugars, particularly the pathway leading to ADP-L-glycero-β-D-manno-heptose, is a highly conserved process, making it an attractive target for novel antimicrobial therapies.[3] The enzymes in this pathway, such as GmhA, HldE, and GmhB, are essential for the proper assembly of LPS.[3]

Recent discoveries have unveiled a critical role for a key intermediate in this pathway, ADP-heptose, as a pathogen-associated molecular pattern (PAMP).[4] This molecule is detected by the host cytosolic sensor alpha-protein kinase 1 (ALPK1), which in turn activates the TIFA-TRAF6 signaling axis, leading to a robust NF-κB-dependent inflammatory response.[4][5][6] This signaling cascade is a crucial component of the innate immune system's ability to recognize and respond to bacterial invasion.[7]

While much of the research has focused on L-glycero-D-manno-heptose, the presence and biological activities of its isomers, such as L-glycero-L-galacto-heptose, are of growing interest. The subtle stereochemical differences between these isomers can have profound effects on their biological activity and recognition by host proteins. Therefore, the ability to specifically detect and differentiate these isomers is essential for a comprehensive understanding of their roles in health and disease.

Traditional Detection Method: The Cysteine-Sulfuric Acid Colorimetric Assay

A long-standing method for the general detection of heptoses is the colorimetric assay based on the reaction of heptoses with cysteine and sulfuric acid. This method, originally detailed by Dische in 1953, relies on the formation of a characteristic color that can be quantified spectrophotometrically.[5]

Causality Behind Experimental Choices

The cysteine-sulfuric acid reaction is a robust method for detecting heptoses in a variety of samples. The strong sulfuric acid dehydrates the heptose to form a furfural derivative. This derivative then reacts with cysteine to produce a colored product with a specific absorption maximum. The intensity of the color is directly proportional to the concentration of heptose in the sample. While this method is not specific for L-glycero-L-galacto-heptose and will detect other heptose isomers, its simplicity and reliability make it a valuable tool for initial screening and total heptose quantification.

Self-Validating System

The protocol's trustworthiness is enhanced by the inclusion of a standard curve using a known concentration of a heptose standard. This allows for accurate quantification and provides an internal control for the reaction conditions. Furthermore, the specificity of the reaction for heptoses over other sugars like hexoses and pentoses, under the prescribed conditions, adds to its reliability.[5]

Experimental Protocol: Cysteine-Sulfuric Acid Assay

Materials:

  • Sulfuric acid (concentrated)

  • Cysteine hydrochloride solution (3% w/v in water, freshly prepared)

  • Heptose standard solution (e.g., L-glycero-D-manno-heptose, 1 mg/mL)

  • Samples containing unknown concentrations of heptose

  • Spectrophotometer

Procedure:

  • To 1 mL of the sample or standard solution in a glass test tube, add 4.5 mL of a chilled mixture of sulfuric acid and water (5:1 v/v).

  • Mix thoroughly and heat in a boiling water bath for 3 minutes.

  • Cool the tubes to room temperature.

  • Add 0.1 mL of the 3% cysteine hydrochloride solution and mix.

  • Allow the color to develop at room temperature for 1-2 hours.

  • Measure the absorbance at the appropriate wavelength (typically around 510 nm for the pinkish color).

  • Prepare a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the concentration of heptose in the unknown samples by interpolating their absorbance values on the standard curve.

Novel Detection Method: ALPK1-Mediated NF-κB Activation Assay

The discovery of the ALPK1-TIFA signaling pathway as the specific sensor for ADP-heptose opens the door for a highly sensitive and biologically relevant novel detection method.[4][5] This cell-based assay leverages the innate immune response to detect the presence of immunogenic heptose metabolites.

Causality Behind Experimental Choices

This method is based on the principle that the presence of ADP-heptose, the activated form of heptose, will trigger the ALPK1-dependent signaling cascade in host cells, leading to the activation of the transcription factor NF-κB. By using a reporter cell line that expresses a reporter gene (e.g., luciferase or fluorescent protein) under the control of an NF-κB promoter, the presence of the target heptose can be quantified by measuring the reporter signal. This approach offers exceptional sensitivity and provides a functional readout of the heptose's ability to stimulate an immune response. Importantly, studies have shown that both D- and L-isomers of ADP-glycero-β-D-manno-heptose can trigger this pathway.[8] While the specific response to the L-glycero-L-galacto isomer has not been explicitly detailed, the conserved nature of the recognition suggests it is likely to be a potent activator as well.

Self-Validating System

The assay's validity is ensured through the use of appropriate controls. A known potent activator of the pathway, such as synthetic ADP-L-glycero-D-manno-heptose, serves as a positive control. Cells lacking ALPK1 or TIFA can be used as negative controls to confirm the specificity of the response. A dose-response curve with a known standard allows for the quantification of the unknown sample's activity.

Experimental Workflow: ALPK1 Activation Assay

ALPK1_Activation_Workflow cluster_sample_prep Sample Preparation cluster_cell_culture Cell-Based Assay cluster_detection Signal Detection cluster_analysis Data Analysis Sample Bacterial Lysate or Purified Heptose ADP_Conversion Enzymatic Conversion to ADP-Heptose (Optional) Sample->ADP_Conversion If not in ADP form Incubation Incubate Cells with Sample Sample->Incubation ADP_Conversion->Incubation Reporter_Cells NF-κB Reporter Cell Line (e.g., HEK293) Reporter_Cells->Incubation Lysis Cell Lysis Incubation->Lysis Reporter_Assay Measure Reporter (Luciferase/Fluorescence) Lysis->Reporter_Assay Quantification Quantify Signal and Compare to Standard Reporter_Assay->Quantification

Caption: Workflow for the ALPK1-mediated NF-κB activation assay.

Experimental Protocol: ALPK1 Activation Assay

Materials:

  • NF-κB reporter cell line (e.g., HEK-Blue™ IL-1β cells from InvivoGen)

  • Cell culture medium and supplements

  • ADP-L-glycero-D-manno-heptose standard

  • Samples to be tested

  • Luciferase or fluorescence plate reader

  • Reagents for reporter gene assay (e.g., luciferase substrate)

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the heptose standard and the unknown samples. If the samples are not in the ADP-activated form, they may require pre-treatment with the necessary biosynthetic enzymes (HldE) and ATP.

  • Add the standards and samples to the cells and incubate for a period sufficient to induce a robust NF-κB response (typically 6-24 hours).

  • Following incubation, lyse the cells according to the reporter assay manufacturer's instructions.

  • Measure the reporter signal (e.g., luminescence or fluorescence).

  • Generate a standard curve by plotting the signal from the standards against their concentrations.

  • Determine the equivalent concentration of the active heptose in the unknown samples by comparing their signal to the standard curve.

Advanced Analytical Techniques for Isomer-Specific Detection

While the traditional colorimetric method lacks specificity and the novel cell-based assay provides functional information, advanced analytical techniques are required for the precise differentiation and quantification of heptose isomers like L-glycero-L-galacto-heptose and L-glycero-D-manno-heptose.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can distinguish between isomers based on their charge-to-size ratio and electrophoretic mobility.[8][9] By optimizing the buffer system and capillary coating, it is possible to achieve baseline separation of closely related sugar isomers.[10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for separating enantiomers and diastereomers.[11][12] Using a chiral stationary phase, it is possible to resolve different heptose isomers based on their differential interactions with the chiral selector.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established technique for the analysis of monosaccharides.[14][15] After derivatization to increase their volatility, different heptose isomers can be separated by gas chromatography and identified based on their unique mass spectra.[16][17]

Comparison of Detection Methods

FeatureCysteine-Sulfuric Acid AssayALPK1 Activation AssayAdvanced Analytical Techniques (CE, Chiral HPLC, GC-MS)
Specificity Low (detects total heptoses)High (for immunogenic ADP-heptoses)Very High (isomer-specific)
Sensitivity ModerateVery HighHigh to Very High
Quantitative YesSemi-quantitative to QuantitativeYes
Throughput HighHighModerate to High
Complexity LowModerateHigh
Information Provided Total heptose concentrationBiological activity (immunostimulatory potential)Precise identification and quantification of specific isomers

Conclusion

The detection of L-glycero-L-galacto-heptose and its isomers requires a thoughtful selection of analytical methods based on the specific research question. The traditional cysteine-sulfuric acid assay remains a useful tool for rapid, high-throughput screening of total heptose content. The novel ALPK1-mediated NF-κB activation assay offers unparalleled sensitivity and provides crucial information about the biological activity of these molecules as immune signaling agonists. For definitive identification, differentiation, and quantification of specific isomers like L-glycero-L-galacto-heptose, advanced analytical techniques such as capillary electrophoresis, chiral HPLC, and GC-MS are indispensable. By employing a multi-faceted approach that combines these methodologies, researchers can gain a comprehensive understanding of the roles of these fascinating bacterial sugars in health and disease.

References

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  • Shinotsuka Y, Nakajima R, Ogawa K, Takise K, Takeuchi Y, Tanaka H, Sasaki K. Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Org Biomol Chem. 2024;22(13):2544-2548.
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A Senior Application Scientist's Guide to Antibody Specificity for Heptose Structures

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals on the cross-reactivity of antibodies against different heptose structures.

Heptoses, seven-carbon sugars, are rare in eukaryotes but are critical components of the lipopolysaccharide (LPS) inner core in many Gram-negative bacteria.[1][2][3] This makes them attractive targets for diagnostics and therapeutics. However, developing highly specific antibodies against these carbohydrate antigens is fraught with challenges, primarily due to their T-cell-independent immune response, which often leads to lower-affinity IgM antibodies.[4][5][6] A primary concern for any researcher in this field is cross-reactivity: the binding of an antibody to structurally similar, yet distinct, antigens.[7][8]

This guide provides an in-depth comparison of methodologies to assess antibody cross-reactivity against various heptose structures, offering field-proven insights into experimental design and data interpretation.

The Heptose Landscape: More Than One Target

The term "heptose" encompasses a family of isomers and derivatives. In bacteria, the most common forms are L-glycero-D-manno-heptose (L,D-Hep) and D-glycero-D-manno-heptose (D,D-Hep).[9][10] These can be further modified with phosphates or linked in different ways, creating a diverse array of potential epitopes.[11] For example, the inner core of E. coli LPS involves a trisaccharide of L,D-Hep.[9] This structural diversity is the root cause of potential antibody cross-reactivity and necessitates rigorous specificity testing.

The innate immune system recognizes bacterial ADP-heptose, a metabolite in the LPS biosynthesis pathway, via the ALPK1 kinase, triggering an inflammatory response.[12] This highlights the biological significance of heptose structures and the need for tools that can precisely distinguish them.

cluster_pathway Innate Immune Recognition of Bacterial Heptose LPS Bacterial LPS (with Heptose Core) ADP_Hep ADP-Heptose (Metabolite) Cell Host Cell ADP_Hep->Cell Enters Cytosol ALPK1 ALPK1 Kinase TIFA TIFA ALPK1->TIFA Phosphorylates TRAF6 TRAF6 TIFA->TRAF6 Recruits NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Caption: Innate immune signaling pathway activated by ADP-heptose.[12]

Part 1: The Workhorse - Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a foundational technique for screening antibody binding and quantifying cross-reactivity. A competitive ELISA format is particularly powerful for this purpose.

Causality Behind the Method

In a competitive ELISA, a known, immobilized heptose conjugate competes with various free heptose structures (the competitors) in a sample for binding to the antibody. The signal is inversely proportional to the amount of binding the free competitor achieves. A structurally similar heptose that binds the antibody well will cause a significant signal drop, indicating high cross-reactivity. This method allows for the calculation of an IC50 value (the concentration of competitor that inhibits 50% of binding), providing a quantitative measure of cross-reactivity.[13]

Workflow: Competitive ELISA for Heptose Cross-Reactivity

cluster_workflow Competitive ELISA Workflow Start Start Coat Coat Plate: Heptose-Carrier Conjugate Start->Coat Block Block Wells (e.g., BSA) Coat->Block Incubate Incubate: Antibody + Competitor Heptose Block->Incubate Wash1 Wash Plate Incubate->Wash1 Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Secondary Wash2 Wash Plate Secondary->Wash2 Substrate Add Substrate (e.g., TMB) Wash2->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance (e.g., 450nm) Stop->Read End End Read->End

Caption: Step-by-step workflow for a competitive ELISA.

Detailed Protocol: Competitive ELISA
  • Antigen Coating: Coat microtiter plate wells with a solution of a specific heptose-protein conjugate (e.g., L,D-Hep-BSA) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[14]

  • Washing: Wash plates three times with PBS containing 0.05% Tween 20 (PBS-T).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competitive Reaction: In a separate plate, pre-incubate a constant, sub-saturating concentration of the primary anti-heptose antibody with serial dilutions of the competitor heptose structures (e.g., free L,D-Hep, D,D-Hep, phosphorylated heptose).

  • Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat step 2.

  • Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in PBS-T. Incubate for 1-2 hours at room temperature.[14]

  • Washing: Repeat step 2.

  • Detection: Add the enzyme substrate (e.g., TMB). Allow color to develop in the dark.

  • Stopping: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot absorbance versus competitor concentration to determine the IC50 for each heptose structure.

Part 2: The Kinetic Deep Dive - Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering deeper insights than endpoint assays like ELISA.[15] It measures the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₐ) is calculated (Kₐ = kₑ/kₐ). A lower Kₐ value indicates a higher binding affinity.

Causality Behind the Method

SPR detects changes in the refractive index at the surface of a sensor chip.[15] In a typical experiment, a heptose-containing ligand is immobilized on the chip. When the antibody (analyte) is flowed over the surface, binding occurs, increasing the mass on the surface and changing the refractive index. This change is measured in real-time as a response unit (RU). By analyzing the binding and dissociation curves at different antibody concentrations, one can precisely calculate the kinetic parameters for each interaction.[16][17] This allows for a nuanced comparison of how tightly and for how long an antibody binds to different heptose structures.

Workflow: SPR for Heptose Cross-Reactivity Analysis

cluster_workflow Surface Plasmon Resonance (SPR) Workflow Start Start Immobilize Immobilize Ligand (Heptose Conjugate) on Sensor Chip Start->Immobilize Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Analyte (Antibody) at various concentrations Equilibrate->Inject Association Measure Association Phase (Real-time) Inject->Association Dissociation Inject Running Buffer & Measure Dissociation Phase Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Regenerate->Inject Next Concentration or New Ligand Analyze Fit Data to Kinetic Model (Calculate ka, kd, KD) Regenerate->Analyze After All Cycles End End Analyze->End

Caption: General workflow for an SPR-based binding analysis.

Detailed Protocol: SPR Analysis
  • Ligand Immobilization: Immobilize a heptose-protein conjugate onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations. A second flow cell should be prepared as a reference (e.g., with just the carrier protein).

  • System Priming: Prime the SPR system with a filtered and degassed running buffer (e.g., HBS-EP+).

  • Analyte Injection: Prepare serial dilutions of the purified anti-heptose antibody in the running buffer.

  • Binding Cycle: For each concentration, perform a binding cycle:

    • Inject the antibody solution over the reference and ligand flow cells for a set time (e.g., 120-180 seconds) to monitor the association phase.

    • Switch back to flowing only running buffer to monitor the dissociation phase (e.g., 300-600 seconds).

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove the bound antibody and prepare the surface for the next cycle. This step must be optimized to ensure complete removal without damaging the ligand.

  • Data Analysis: After collecting data for a range of concentrations, perform a reference subtraction. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₐ.[18]

  • Comparison: Repeat the entire process for chips immobilized with different heptose structures to directly compare their binding kinetics.

Part 3: The High-Throughput Approach - Glycan Arrays

Glycan arrays are powerful tools for profiling the specificity of carbohydrate-binding antibodies in a high-throughput manner.[19][20] They consist of a library of different carbohydrate structures immobilized on a solid support, allowing for the simultaneous assessment of binding to hundreds of potential antigens.

Causality Behind the Method

The principle is straightforward: an antibody is incubated with the array, and its binding to each specific spot is detected, typically via a fluorescently labeled secondary antibody.[21] The resulting pattern of fluorescent signals provides a detailed "fingerprint" of the antibody's binding profile. This is the most efficient way to screen for off-target binding and discover unexpected cross-reactivities.[20] Variations in glycan density and presentation on the array can further help distinguish between different antibody subpopulations that bind the same antigen.[21]

Workflow: Glycan Array for Specificity Profiling

cluster_workflow Glycan Array Workflow Start Start Fabricate Fabricate Array: Immobilize diverse heptose structures on slide Start->Fabricate Block Block Slide Surface Fabricate->Block Incubate Incubate with Primary Antibody Block->Incubate Wash1 Wash Slide Incubate->Wash1 Secondary Incubate with Fluorescent Secondary Antibody Wash1->Secondary Wash2 Wash Slide Secondary->Wash2 Scan Scan Slide with Microarray Scanner Wash2->Scan Analyze Analyze Data: Quantify spot intensities & compare binding profile Scan->Analyze End End Analyze->End

Caption: High-throughput screening using a glycan array.

Detailed Protocol: Glycan Array Analysis
  • Array Preparation: Utilize a pre-fabricated glycan array or print one by spotting solutions of various heptose-linker conjugates onto a chemically activated glass slide. Include positive and negative controls (e.g., other sugars, carrier proteins).

  • Blocking: Block the array surface to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the array with the anti-heptose antibody at an optimized concentration in a binding buffer.

  • Washing: Wash the array to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody (e.g., Cy3-conjugated anti-mouse IgG).

  • Final Wash: Perform a series of stringent washes to remove unbound secondary antibody.

  • Scanning: Dry the slide and scan it using a microarray laser scanner at the appropriate wavelength.

  • Data Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot. Normalize the data and compare the relative fluorescence units (RFU) for each heptose structure to determine the antibody's specificity profile.

Comparative Data Summary

The table below synthesizes hypothetical but realistic data for a fictional monoclonal antibody, "mAb-7H," raised against L,D-Hep-BSA. This illustrates how data from the three methodologies can be integrated to build a comprehensive cross-reactivity profile.

Heptose StructureCompetitive ELISA (IC50, µM)Surface Plasmon Resonance (KD, µM)Glycan Array (Normalized RFU)Cross-Reactivity Interpretation
L,D-manno-Heptose 151.210,000High (Target Antigen)
D,D-manno-Heptose 250451,500Low to Moderate
L,D-manno-Heptose-7-P 80154,000Moderate
D-glycero-L-gluco-Heptose >1000>200<100Negligible
Glucose >1000No Binding<50None

Interpretation of Results:

  • mAb-7H shows high affinity and specificity for its target antigen, L,D-manno-Heptose, as evidenced by the low IC50 and Kₐ values and the strong signal on the glycan array.

  • It exhibits moderate cross-reactivity with the phosphorylated version (L,D-manno-Heptose-7-P), suggesting the phosphate group partially hinders but does not abolish binding.

  • The antibody has a significantly lower affinity for the D,D-manno-Heptose isomer, indicating that the stereochemistry at the C6 position is crucial for strong recognition.

  • There is no significant binding to other heptose isomers or to glucose, confirming its specificity for the manno-heptose scaffold.

Conclusion and Best Practices

Determining the cross-reactivity of anti-heptose antibodies is not a single experiment but a systematic process. No single technique tells the whole story.

  • Start Broad: Use ELISA as a cost-effective primary screening tool to identify potential cross-reactivities from a list of candidate structures.

  • Go Deep: Employ SPR for lead candidates to gain a precise, quantitative understanding of the binding kinetics. This data is invaluable for predicting in-vivo behavior and for quality control.

  • Profile Comprehensively: Use Glycan Arrays to uncover unexpected off-target binding and to build a complete specificity profile, which is essential for ensuring the safety and efficacy of a diagnostic or therapeutic antibody.[22][23]

By integrating these methodologies, researchers can develop a robust, self-validating system to confidently characterize the specificity of their anti-heptose antibodies, paving the way for more reliable research tools and novel anti-bacterial strategies.

References

  • Rillahan, C. D., & Gildersleeve, J. C. (2012). Multidimensional Glycan Arrays for Enhanced Antibody Profiling. Molecular & Cellular Proteomics, 11(9), 712-724.

  • Li, L., et al. (2021). Heptose-containing bacterial natural products: structures, bioactivities, and biosyntheses. Natural Product Reports, 38(10), 1887-1909.

  • Julio, A. R., et al. (2019). Challenges in Antibody Development against Tn and Sialyl-Tn Antigens. Cancers, 11(11), 1700.

  • Sterner, E., et al. (2016). Serum antibody screening using glycan arrays. Methods in Molecular Biology, 1411, 169-182.

  • Zamyatina, A. (2008). Occurrence, Synthesis and Biosynthesis of Bacterial Heptoses. Current Organic Chemistry, 12(12), 1021-1039.

  • Stenutz, R., Weintraub, A., & Widmalm, G. (2006). The structures of core regions from enterobacterial lipopolysaccharides – an update. FEMS Microbiology Letters, 265(1), 1-12.

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  • Gildersleeve, J. C. (2011). Glycan Arrays: Recent Advances and Future Challenges. Current Opinion in Chemical Biology, 15(4), 515-522.

  • Stenutz, R., et al. (2006). The structures of core regions from enterobacterial lipopolysaccharides–an update. FEMS microbiology letters, 265(1), 1-12.

  • Holst, O., et al. (1991). Structural analysis of the heptose/hexose region of the lipopolysaccharide from Escherichia coli K-12 strain W3100. Carbohydrate research, 215(2), 323-335.

  • Lee, D., et al. (2023). A tailored lectin microarray for rapid glycan profiling of therapeutic monoclonal antibodies. mAbs, 15(1), 2202028.

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A Comparative Structural Analysis of L-glycero-L-galacto-Heptose and Other Biologically Relevant Monosaccharides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed structural comparison of L-glycero-L-galacto-heptose with other key monosaccharides, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced stereochemical differences that define the function of these molecules and present the experimental methodologies used for their characterization.

Introduction to L-glycero-L-galacto-Heptose: A Unique Heptose

Monosaccharides, the fundamental units of carbohydrates, exhibit vast structural diversity that underpins their myriad roles in biology, from energy metabolism to cellular recognition.[1][2] While hexoses like glucose are central to metabolism, heptoses—seven-carbon sugars—play critical roles, particularly in the cell walls of Gram-negative bacteria. L-glycero-L-galacto-heptose is a specific heptose isomer, a component of the lipopolysaccharide (LPS) inner core. Its unique structure is a key determinant in the integrity of the bacterial outer membrane and its interactions with the host immune system. Understanding its structure in comparison to more common monosaccharides is crucial for the development of novel antibacterial agents.

Structural Comparison with Key Monosaccharides

The defining features of a monosaccharide are its carbon chain length, the nature of its carbonyl group (aldehyde or ketone), and the stereochemical arrangement of its hydroxyl groups.[3] These features dictate the monosaccharide's ability to form cyclic structures and its biological activity.[4]

L-glycero-L-galacto-Heptose: A Detailed Look

L-glycero-L-galacto-heptose is an aldoheptose, meaning it has a seven-carbon backbone with an aldehyde group at one end.[5] Its systematic name, L-glycero-L-galacto-heptose, specifies the stereochemistry at each chiral center. The "L-glycero" designation refers to the configuration at C6, while "L-galacto" describes the arrangement of hydroxyl groups at C2, C3, C4, and C5, which mirrors that of L-galactose.

Comparison with Common Aldohexoses

To appreciate the structural uniqueness of L-glycero-L-galacto-heptose, we will compare it with three common aldohexoses: D-glucose, D-galactose, and D-mannose. These sugars are central to eukaryotic and prokaryotic biology.[6][7][8]

Table 1: Structural Comparison of L-glycero-L-galacto-Heptose and Key Aldohexoses

FeatureL-glycero-L-galacto-HeptoseD-GlucoseD-GalactoseD-Mannose
Chemical Formula C₇H₁₄O₇[9]C₆H₁₂O₆C₆H₁₂O₆[7]C₆H₁₂O₆[10]
Classification AldoheptoseAldohexose[11]Aldoheptose[7]Aldohexose[8]
Key Stereochemical Feature L-configuration at C5 and C6D-configuration at C5; C4 epimer of GalactoseD-configuration at C5; C4 epimer of Glucose[12]D-configuration at C5; C2 epimer of Glucose[10]
Cyclic Form (predominant) Pyranose ringPyranose ring[13]Pyranose ring[12]Pyranose ring[8]

The primary distinction lies in the number of carbons and the stereochemistry. While the D-hexoses are epimers of each other, differing in the orientation of a single hydroxyl group, L-glycero-L-galacto-heptose possesses an additional carbon and a fundamentally different stereochemical landscape due to its L-configuration.

Figure 1: Structural relationships of L-glycero-L-galacto-heptose and key hexoses.

Comparison with another Heptose: Sedoheptulose

Sedoheptulose is another biologically important heptose, but it is a ketoheptose, meaning its carbonyl group is a ketone, typically at the C2 position.[14] This fundamental difference in the carbonyl group placement leads to distinct chemical properties and biological roles. Sedoheptulose is a key intermediate in the pentose phosphate pathway and the Calvin cycle in plants.[15]

Table 2: Structural Comparison of L-glycero-L-galacto-Heptose and Sedoheptulose

FeatureL-glycero-L-galacto-HeptoseSedoheptulose
Chemical Formula C₇H₁₄O₇[5]C₇H₁₄O₇[16]
Classification AldoheptoseKetoheptose[14]
Carbonyl Group Position C1 (Aldehyde)C2 (Ketone)
Predominant Cyclic Form Pyranose (6-membered ring)Furanose (5-membered ring)[17]

The difference in carbonyl group position influences the cyclization of the sugar. While aldoheptoses like L-glycero-L-galacto-heptose predominantly form six-membered pyranose rings, ketoheptoses like sedoheptulose tend to form five-membered furanose rings.[17]

Experimental Methodologies for Structural Elucidation

The precise determination of a monosaccharide's structure is paramount to understanding its function. A combination of spectroscopic and crystallographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity and stereochemistry of a molecule in solution.[18] For monosaccharides, 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HSQC, HMBC) NMR experiments are essential for assigning all proton and carbon signals and determining the relative stereochemistry of the hydroxyl groups.[19][20] The coupling constants between protons can reveal their dihedral angles, which helps to define the stereochemistry at each chiral center.[21]

Experimental Protocol: 1D and 2D NMR Analysis of a Heptose

  • Sample Preparation: Dissolve 5-10 mg of the purified monosaccharide in 0.5 mL of deuterium oxide (D₂O). Lyophilize and redissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • ¹H NMR: Acquire a 1D ¹H NMR spectrum. The anomeric proton, being adjacent to the ring oxygen, will typically resonate downfield (δ 4.5-5.5 ppm).[20]

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum. The anomeric carbon will be in the δ 90-110 ppm region.[18]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Starting from the anomeric proton, one can "walk" through the spin system to assign the protons along the carbon backbone.

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. This is particularly useful for confirming all proton assignments within a single monosaccharide residue.[20]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the assignment of the carbon signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the overall structure and identifying linkages in oligosaccharides.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule.[21]

NMR_Workflow Sample Purified Monosaccharide in D2O H1_NMR 1D ¹H NMR Sample->H1_NMR C13_NMR 1D ¹³C NMR Sample->C13_NMR COSY 2D COSY H1_NMR->COSY TOCSY 2D TOCSY COSY->TOCSY HSQC 2D HSQC TOCSY->HSQC Structure Structural Elucidation HSQC->Structure

Figure 2: A generalized workflow for monosaccharide structural elucidation by NMR.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and composition of a molecule.[22] When coupled with fragmentation techniques (MS/MS), it can also yield structural information. For monosaccharides, MS is often used in conjunction with a separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[23][24]

Experimental Protocol: GC-MS Analysis of Monosaccharide Composition

  • Hydrolysis: If the monosaccharide is part of a larger polysaccharide, it must first be hydrolyzed to its constituent monomers using acid (e.g., trifluoroacetic acid).

  • Derivatization: Monosaccharides are not volatile and require derivatization to be analyzed by GC. A common method is to convert them to their alditol acetate or trimethylsilyl (TMS) derivatives. This step is crucial for achieving good chromatographic separation and fragmentation patterns.

  • GC Separation: The derivatized monosaccharides are injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is often used to generate characteristic fragmentation patterns that can be used to identify the specific monosaccharide by comparison to a library of known standards.

X-ray Crystallography

Rationale: X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its crystalline state.[25] It allows for the precise determination of bond lengths, bond angles, and absolute stereochemistry.[26] The primary challenge with this technique is obtaining a high-quality single crystal suitable for diffraction.[25]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified monosaccharide is dissolved in a suitable solvent, and crystals are grown by slow evaporation, vapor diffusion, or cooling. This is often the most challenging and time-consuming step.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[25]

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. From this map, the positions of the atoms can be determined, and the structure is refined to best fit the experimental data.

Conclusion

L-glycero-L-galacto-heptose, with its seven-carbon backbone and unique L-stereochemistry, presents a distinct structural profile compared to the more common D-hexoses and the ketoheptose, sedoheptulose. These structural nuances are not merely academic; they are the basis for the specific biological roles these molecules play. A comprehensive understanding of these structures, achieved through the rigorous application of analytical techniques like NMR, MS, and X-ray crystallography, is fundamental to advancing our knowledge in glycobiology and developing targeted therapeutics.

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A Comparative Guide to Heptose Biosynthesis: From Core Pathways to Species-Specific Adaptations

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biosynthetic pathways of L-glycero-D-manno-heptose and its structural variants across different bacterial species. As crucial components of bacterial cell surface glycoconjugates, such as the lipopolysaccharide (LPS) in Gram-negative bacteria and capsular polysaccharides (CPS), these heptoses play a vital role in maintaining structural integrity and mediating host-pathogen interactions.[1] Understanding the nuances of their biosynthesis is paramount for researchers in microbiology and professionals in drug development seeking novel antibacterial targets.

While a vast diversity of heptose isomers exists, this guide will focus on the canonical and most extensively characterized pathway leading to ADP-L-glycero-β-D-manno-heptose. This will serve as a foundational model to explore divergent and specialized pathways in other species, offering a comprehensive view of the evolutionary adaptations in heptose metabolism.

The Canonical Pathway: ADP-L-glycero-β-D-manno-heptose Synthesis in Gram-Negative Bacteria

In most Gram-negative bacteria, including model organisms like Escherichia coli and pathogens such as Shigella sonnei, the biosynthesis of ADP-L-glycero-β-D-manno-heptose is a cornerstone of inner core LPS assembly.[2][3] The integrity of this pathway is critical; its disruption leads to a "deep rough" phenotype characterized by increased sensitivity to antibiotics and detergents.[1] The synthesis is a multi-step enzymatic cascade starting from the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[3]

The pathway involves four key enzymatic steps catalyzed by proteins whose genes are often scattered throughout the bacterial chromosome.[1]

  • Isomerization: The pathway initiates with the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. This reaction is catalyzed by the phosphoheptose isomerase, GmhA .[4]

  • Phosphorylation & Adenylylation: The subsequent two steps are catalyzed by a bifunctional enzyme, HldE .[5][6] First, its kinase domain phosphorylates D-glycero-D-manno-heptose 7-phosphate at the C-1 position to form D-glycero-D-manno-heptose 1,7-bisphosphate. The adenylyltransferase domain then transfers an AMP moiety from ATP to the C-1 phosphate, yielding ADP-D-glycero-D-manno-heptose 7-phosphate.

  • Dephosphorylation: The phosphatase GmhB specifically removes the phosphate group at the C-7 position, producing ADP-D-glycero-β-D-manno-heptose.[7][8]

  • Epimerization: The final step is the C-6 epimerization of the D-glycero moiety to the L-glycero form, converting ADP-D-glycero-β-D-manno-heptose into the final product, ADP-L-glycero-β-D-manno-heptose . This reaction is carried out by the epimerase HldD (also known as RfaD).[1][9]

ADP-L-glycero-D-manno-heptose_Pathway S7P Sedoheptulose 7-Phosphate D_D_H7P D-glycero-D-manno-Heptose 7-Phosphate S7P->D_D_H7P GmhA D_D_H17BP D-glycero-D-manno-Heptose 1,7-Bisphosphate D_D_H7P->D_D_H17BP HldE (Kinase) ADP_D_D_H ADP-D-glycero-β-D-manno-Heptose D_D_H17BP->ADP_D_D_H HldE (Adenylyltransferase) + GmhB (Phosphatase) ADP_L_D_H ADP-L-glycero-β-D-manno-Heptose ADP_D_D_H->ADP_L_D_H HldD (Epimerase) Comparative_Heptose_Pathways cluster_0 Gram-Negative (E. coli) cluster_1 Gram-Positive (A. thermoaerophilus) S7P_Ecoli Sedoheptulose 7-P DDH7P_Ecoli D,D-Heptose 7-P S7P_Ecoli->DDH7P_Ecoli GmhA DDH17BP_Ecoli D,D-Heptose 1,7-BP DDH7P_Ecoli->DDH17BP_Ecoli HldE (kinase) ADPDDH_Ecoli ADP-D,D-Heptose DDH17BP_Ecoli->ADPDDH_Ecoli GmhB + HldE (transferase) ADPLDH_Ecoli ADP-L,D-Heptose ADPDDH_Ecoli->ADPLDH_Ecoli HldD S7P_Athermo Sedoheptulose 7-P DDH7P_Athermo D,D-Heptose 7-P S7P_Athermo->DDH7P_Athermo GmhA DDH17BP_Athermo D,D-Heptose 1,7-BP DDH7P_Athermo->DDH17BP_Athermo GmhB (kinase) DDH1P_Athermo D,D-Heptose 1-P DDH17BP_Athermo->DDH1P_Athermo GmhC (phosphatase) GDPDDH_Athermo GDP-D,D-Heptose DDH1P_Athermo->GDPDDH_Athermo GmhD (pyrophosphorylase)

Figure 2: Comparison of Gram-negative vs. Gram-positive pathways.
Pathogen-Specific Modifications: The Case of Campylobacter jejuni

Campylobacter jejuni, a leading cause of foodborne illness, showcases remarkable diversity in the heptose moieties of its capsular polysaccharide (CPS), which is a key virulence factor. [10]It is believed that many of these structural variations originate from a common precursor, GDP-D-glycero-α-D-manno-heptose, which is then extensively modified. [10] For instance, in C. jejuni NCTC 11168, the final product is D-glycero-L-gluco-heptose . The biosynthetic pathway for this modification involves a series of unique enzymatic reactions downstream of the initial heptose synthesis:

  • Oxidation: The enzyme Cj1427 oxidizes the precursor at the C-4 position. [10]2. Epimerization: Cj1430 catalyzes a double epimerization at both C-3 and C-5. [10]3. Reduction: Finally, Cj1428 stereospecifically reduces the 4-keto intermediate to produce the final D-glycero-L-gluco-heptose moiety. [10] This highlights how pathogenic bacteria can evolve specialized enzymatic toolkits to modify core metabolic pathways, generating diverse surface structures to aid in immune evasion and survival. [10]

Comparative Summary of Key Biosynthetic Enzymes

EnzymeGene (E. coli)FunctionSpecies Example(s)
GmhA gmhAIsomerization of sedoheptulose 7-PE. coli, A. thermoaerophilus, H. pylori [1][5][11]
HldE rfaEBifunctional: Heptose 7-P kinase & Heptose 1-P adenylyltransferaseE. coli, H. pylori [1][5]
GmhB gmhB (yaeD)D,D-Heptose 1,7-bisphosphate phosphataseE. coli, H. pylori [1][7]
HldD rfaDADP-D,D-heptose epimeraseE. coli, S. flexneri [1][12]
GmhC gmhCD,D-Heptose 1,7-bisphosphate phosphatase (in GDP pathway)A. thermoaerophilus [11]
GmhD gmhDD,D-Heptose 1-P guanylyltransferaseA. thermoaerophilus [11]
Cj1427-1430 cj1427-1430Heptose modification (oxidation, epimerization, reduction)C. jejuni [10]

Experimental Protocols: In Vitro Reconstitution of the E. coli ADP-Heptose Pathway

Validating the function of these biosynthetic pathways relies on the purification of individual enzymes and the reconstitution of the pathway in vitro. This approach allows for the unambiguous characterization of each enzymatic step and the identification of intermediates.

Workflow for Pathway Reconstitution

G start Clone & Overexpress Recombinant Enzymes (GmhA, HldE, GmhB, HldD) purify Purify Enzymes via Chromatography (e.g., Ni-NTA, IEX) start->purify reaction Set up Stepwise In Vitro Reactions purify->reaction analysis Analyze Products by HPAEC-PAD or LC-MS reaction->analysis substrate Start with Sedoheptulose 7-P + ATP substrate->reaction structure Confirm Structure of Final Product via NMR analysis->structure end Pathway Validated structure->end

Figure 3: Experimental workflow for pathway validation.
Step-by-Step Methodology

1. Overexpression and Purification of Enzymes:

  • Rationale: To study the enzymes in isolation, they must be produced in high quantities and purified away from other cellular proteins.

  • Protocol:

    • Clone the genes (gmhA, hldE, gmhB, hldD) from E. coli K-12 into an expression vector (e.g., pET vector with a His-tag).

    • Transform the plasmids into an expression host like E. coli BL21(DE3).

    • Grow cultures to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

    • Harvest cells by centrifugation, lyse them (e.g., by sonication), and clarify the lysate by ultracentrifugation. [1] 5. Purify the His-tagged proteins using a nickel-affinity chromatography column (e.g., HiTrap Chelating). [1] 6. For enzymes that require further purification, use ion-exchange chromatography (e.g., MonoQ) as a subsequent step. [1] 7. Assess purity by SDS-PAGE analysis.

2. In Vitro Enzymatic Reactions and Product Analysis:

  • Rationale: This step reconstitutes the biological pathway in a controlled environment to confirm the function of each enzyme and identify the reaction products.

  • Protocol:

    • Perform the reaction sequentially. Start by incubating the substrate, D-sedoheptulose 7-phosphate, with purified GmhA.

    • To the product of the first reaction, add ATP and the bifunctional HldE enzyme, followed by GmhB.

    • Finally, add the HldD epimerase to the reaction mixture containing the ADP-D-glycero-β-D-manno-heptose intermediate.

    • Incubate reactions at an optimal temperature (e.g., 37°C) in a suitable buffer (e.g., Tris-HCl with MgCl₂).

    • At various time points, stop the reactions (e.g., by boiling or adding acid).

    • Analyze the reaction products using high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD), which is excellent for separating charged sugar-phosphates. [2] 7. For structural confirmation, scale up the reactions and purify the final product for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. [11] This self-validating system confirms not only that each enzyme is active but that it produces the correct substrate for the subsequent enzyme in the chain, thereby verifying the entire biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of heptoses in bacteria is a fascinating example of how a core metabolic pathway can be adapted to serve diverse biological functions. The canonical ADP-L-glycero-β-D-manno-heptose pathway is fundamental to the survival of many Gram-negative bacteria, making its enzymes attractive targets for the development of novel antibiotics or adjuvants that could restore the efficacy of existing drugs. [8][13]Furthermore, the species-specific modifications, such as those seen in A. thermoaerophilus and C. jejuni, underscore the biochemical versatility that enables bacteria to thrive in different environments and interact with hosts in unique ways. Future research focusing on the structural biology of these enzymes and the discovery of specific inhibitors will be crucial in the ongoing battle against pathogenic bacteria.

References

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

  • Creuzenet, C., Blacic, E. H., Varki, A., & Tanner, M. E. (2011). Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. Journal of Biological Chemistry, 286(33), 28936–28944. [Link]

  • Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. PubMed, 11751812. [Link]

  • ResearchGate. (n.d.). The biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose. ResearchGate. [Link]

  • Wang, G., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. PLoS Pathogens, 17(6), e1009654. [Link]

  • Pfannkuch, L., et al. (2019). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. mBio, 10(4), e01357-19. [Link]

  • ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... ResearchGate. [Link]

  • UniProt. (n.d.). gmhA - Phosphoheptose isomerase - Escherichia coli (strain K12). UniProtKB. [Link]

  • DeFrees, S. A., Johnson, T. L., & Raetz, C. R. H. (2010). Structural and kinetic characterization of the LPS biosynthetic enzyme D-alpha,beta-D-heptose-1,7-bisphosphate phosphatase (GmhB) from Escherichia coli. Biochemistry, 49(7), 1465–1475. [Link]

  • Paczosa, M. K., et al. (2022). The ADP-heptose biosynthesis enzyme GmhB is a conserved Gram-negative bacteremia fitness factor. bioRxiv. [Link]

  • Kneidinger, B., Graninger, M., Puchberger, M., Kosma, P., & Messner, P. (2001). Biosynthesis of nucleotide-activated D-glycero-D-manno-heptose. Journal of Biological Chemistry, 276(24), 20935–20944. [Link]

  • Seregina, T. A., & Shatalin, K. Y. (2024). Enzymes of ADP-Heptose Biosynthesis as Targets for the Creation of Broad-Spectrum Antibacterial Drugs. Molecular Biology, 58(Supp. 1), S1-S12. [Link]

  • InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]

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Validating the Role of L-glycero-D-manno-Heptose in Host-Pathogen Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Lipopolysaccharide's Shadow

For decades, lipopolysaccharide (LPS), specifically its lipid A moiety, has been the focal point of research into Gram-negative bacterial pathogenesis and the ensuing host inflammatory response. However, the innate immune system is attuned to a broader symphony of microbial molecules. This guide illuminates a critical, yet historically underappreciated, player: L-glycero-D-manno-heptose (hereafter L,D-heptose). This seven-carbon sugar is a fundamental building block of the inner core of LPS in the majority of Gram-negative bacteria.[1]

Recent discoveries have catapulted a soluble intermediate of the L,D-heptose biosynthetic pathway, ADP-L-glycero-β-D-manno-heptose (ADP-heptose), into the spotlight as a potent pathogen-associated molecular pattern (PAMP).[2][3][4][5] Unlike the membrane-embedded LPS, this cytoplasmic PAMP signals a direct breach of the host cell's integrity, triggering a distinct and robust inflammatory cascade.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the role of L,D-heptose and its metabolites in host-pathogen interactions. We will dissect the biosynthesis pathway, explore the host recognition machinery, and present a comparative analysis of experimental methodologies. Our objective is to equip you with the conceptual understanding and practical protocols necessary to investigate this critical axis of innate immunity. While various stereoisomers of heptose exist, this guide will focus on the L-glycero-D-manno-heptose isomer, which is the most extensively studied in the context of bacterial pathogenesis and immunology.[6][7]

Pillar 1: The Heptose Biosynthesis Pathway - An Achilles' Heel

The pathway responsible for synthesizing ADP-L-glycero-β-D-manno-heptose is exclusive to Gram-negative bacteria, making it an exemplary target for novel antimicrobial strategies. The synthesis initiates from the pentose phosphate pathway intermediate, sedoheptulose-7-phosphate, and proceeds through a series of enzymatic steps catalyzed by proteins such as GmhA, HldE, and GmhB.[1][8][9] The final product, ADP-L-β-D-heptose, is the precursor utilized by heptosyltransferases for inner core LPS assembly.[1][8]

A critical understanding of this pathway is paramount, as genetic disruption of these enzymes leads to a "deep-rough" LPS phenotype. Bacteria with this truncated LPS are often more susceptible to antibiotics and display attenuated virulence in animal models, underscoring the pathway's importance for bacterial survival and pathogenesis.[2]

Heptose Biosynthesis Pathway Figure 1: ADP-L-glycero-D-manno-Heptose Biosynthesis S7P Sedoheptulose-7-Phosphate DHDH7P D-glycero-D-manno-Heptose-7-P S7P->DHDH7P GmhA DHDH17BP D-glycero-D-manno-Heptose-1,7-BP DHDH7P->DHDH17BP HldE (Kinase) DHDH1P D-glycero-D-manno-Heptose-1-P DHDH17BP->DHDH1P GmhB ADPDDH ADP-D-glycero-D-manno-Heptose DHDH1P->ADPDDH HldE (Adenylyltransferase) ADPLDH ADP-L-glycero-D-manno-Heptose ADPDDH->ADPLDH HldD (Epimerase) LPS LPS Inner Core ADPLDH->LPS Heptosyltransferase

Figure 1: Simplified workflow of the ADP-L-glycero-D-manno-Heptose biosynthesis pathway.

Pillar 2: Host Recognition - The ALPK1-TIFA Signaling Axis

While the host immune system has long been known to recognize extracellular LPS via the TLR4 complex, the discovery of an intracellular surveillance system for LPS intermediates has revolutionized our understanding of bacterial detection. ADP-heptose, and to a lesser extent its precursor heptose 1,7-bisphosphate (HBP), are now recognized as key cytosolic PAMPs.[3][10][11]

During infection, these molecules can be delivered into the host cell cytoplasm, where they are directly sensed by the alpha-protein kinase 1 (ALPK1).[3][4][12] Ligand binding activates ALPK1, which then phosphorylates the adaptor protein TIFA (TRAF-interacting protein with a forkhead-associated domain).[13][14] This phosphorylation event triggers the oligomerization of TIFA into a large signaling complex known as the "TIFAsome," which recruits TRAF6, an E3 ubiquitin ligase.[13][15] The subsequent signaling cascade culminates in the robust activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like IL-8.[3][15]

ALPK1-TIFA Signaling Pathway Figure 2: The ALPK1-TIFA Signaling Cascade cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell Cytoplasm ADP_Heptose ADP-Heptose ALPK1 ALPK1 ADP_Heptose->ALPK1 Binds & Activates TIFA TIFA ALPK1->TIFA Phosphorylates (Thr9) TIFAsome TIFAsome (Oligomerization) TIFA->TIFAsome TRAF6 TRAF6 TIFAsome->TRAF6 Recruits NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-8) NFkB->Cytokines Upregulates Transcription

Figure 2: Host recognition of cytosolic ADP-heptose via the ALPK1-TIFA pathway.

Pillar 3: Experimental Validation - A Comparative Methodological Guide

Validating the specific contribution of the heptose pathway to host-pathogen interactions requires a multi-pronged approach. Here, we compare and contrast key experimental workflows.

Part A: Genetic Inactivation of the Heptose Pathway

The cornerstone of validating the role of a specific bacterial component is the creation and characterization of a knockout mutant. This allows for a direct comparison between the wild-type (WT) strain and a mutant incapable of producing the molecule of interest.

Experimental Protocol: Generation of a ΔgmhA Mutant in E. coli using CRISPR/Cas9

This protocol provides a streamlined approach for creating a gene deletion.[16][17]

  • Design & Cloning:

    • Design a guide RNA (gRNA) targeting the gmhA gene.

    • Clone the gRNA sequence into a pCRISPR plasmid.

    • Design and synthesize a double-stranded DNA donor template containing regions of homology flanking the gmhA gene.[16]

  • Transformation:

    • Introduce a plasmid expressing Cas9 and the λ-Red recombinase system (e.g., pCasRed) into the target E. coli strain.[16]

    • Prepare electrocompetent cells from this strain.

    • Co-transform the pCRISPR-gRNA plasmid and the linear donor DNA into the competent cells.[18]

  • Selection & Verification:

    • Plate the transformed cells on selective agar (e.g., containing antibiotics for both plasmids).

    • Screen individual colonies by colony PCR using primers that flank the gmhA gene to identify clones with the desired deletion.

    • Confirm the deletion by Sanger sequencing of the PCR product.

  • Plasmid Curing:

    • Cure the temperature-sensitive pCasRed plasmid by growing the confirmed mutant at a non-permissive temperature (e.g., 37°C).[16]

    • Cure the pCRISPR plasmid if necessary, following an appropriate protocol.

Expected Phenotypic Comparison:

FeatureWild-Type StrainΔgmhA MutantRationale
LPS Profile Complete core-LPSDeep-rough, truncated LPSGmhA is the first committed step; its absence prevents all downstream heptose synthesis.
Antibiotic Sensitivity BaselineIncreased sensitivity to hydrophobic antibiotics (e.g., novobiocin, rifampicin)The truncated LPS compromises outer membrane integrity.[2]
Virulence HighAttenuatedA compromised outer membrane and lack of complete LPS reduces fitness in a host environment.
Part B: In Vitro Validation of Immune Activation

To directly test whether the heptose pathway is responsible for ALPK1-TIFA activation, in vitro cell culture experiments are indispensable.

In Vitro Workflow Figure 3: In Vitro Heptose PAMP Validation Workflow cluster_prep Stimulus Preparation cluster_assay Cell-Based Assay cluster_readout Downstream Readouts WT_lysate Wild-Type (WT) Bacterial Lysate Incubation Incubate with Stimulus WT_lysate->Incubation Mutant_lysate ΔgmhA Mutant Bacterial Lysate Mutant_lysate->Incubation ADP_Hep Purified ADP-Heptose (Positive Control) ADP_Hep->Incubation Host_Cells Host Cells (e.g., HEK293T, Macrophages) Host_Cells->Incubation NFkB_Assay NF-κB Reporter Assay (Luciferase) Incubation->NFkB_Assay ELISA IL-8 ELISA Incubation->ELISA

Figure 3: A typical workflow for the in vitro validation of heptose-mediated immune activation.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of NF-κB transcriptional activation.[19][20][21]

  • Cell Seeding:

    • Seed HEK293T cells engineered to express an NF-κB-driven luciferase reporter gene into a 96-well plate.[19] Allow cells to adhere overnight.

  • Stimulation:

    • Prepare stimuli: lysates from WT and ΔgmhA bacteria (normalized by protein concentration), purified ADP-heptose as a positive control, and a vehicle control.[7]

    • Replace the cell culture medium with medium containing the prepared stimuli.

    • Incubate for 6-24 hours.[20]

  • Lysis and Luminescence Reading:

    • Remove the medium and lyse the cells using a manufacturer-provided lysis buffer.[22]

    • Add a luciferase substrate to each well.

    • Measure the luminescence using a plate-reading luminometer.[19]

  • Data Analysis:

    • Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.[23]

    • Compare the normalized luciferase activity across different treatment groups.

Expected In Vitro Results Comparison:

StimulusExpected NF-κB ActivationRationale
Vehicle Control BaselineEstablishes the background signal.
WT Bacterial Lysate Strong ActivationContains ADP-heptose and other PAMPs that activate NF-κB.
ΔgmhA Mutant Lysate Significantly Reduced ActivationLacks ADP-heptose, demonstrating the pathway's contribution to NF-κB activation.
Purified ADP-Heptose Strong ActivationConfirms that ADP-heptose is sufficient to activate the pathway.[7][11]
WT Lysate + ALPK1-KO Cells No ActivationDemonstrates the dependency of the response on the ALPK1 receptor.[12]
Part C: In Vivo Validation Using Infection Models

The ultimate test of a virulence factor's importance is its role during infection in a living organism. The mouse peritonitis model is a well-established and robust system for this purpose.[24][25][26][27]

Experimental Protocol: Mouse Peritonitis/Sepsis Model

  • Bacterial Preparation:

    • Grow WT and ΔgmhA mutant strains to mid-log phase.

    • Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1x10⁷ CFU/mouse).

  • Infection:

    • Inject the bacterial suspension intraperitoneally (IP) into groups of mice (e.g., C57BL/6).[26][27] Include a saline-only control group.

  • Monitoring & Endpoints:

    • Monitor mice for signs of sickness and survival over a set period (e.g., 72 hours).

    • At specific time points post-infection, euthanize subsets of mice to collect peritoneal lavage fluid and organs (spleen, liver).

  • Analysis:

    • Bacterial Burden: Plate serial dilutions of peritoneal fluid and homogenized organs to determine Colony Forming Units (CFUs).

    • Inflammatory Cells: Perform flow cytometry on peritoneal lavage fluid to quantify immune cell influx (e.g., neutrophils, macrophages).

    • Cytokine Levels: Measure cytokine concentrations (e.g., IL-6, TNF-α) in serum or peritoneal fluid by ELISA.

Expected In Vivo Outcome Comparison:

ParameterWT InfectionΔgmhA Mutant InfectionRationale
Mouse Survival LowerHigherThe mutant is less virulent due to its compromised outer membrane and reduced ability to trigger specific inflammatory pathways.
Bacterial Burden HigherLowerThe mutant is cleared more effectively by the host immune system.
Peritoneal Neutrophils High InfluxReduced InfluxThe absence of heptose-driven signaling leads to a less robust initial inflammatory response.
Pro-inflammatory Cytokines High LevelsLower LevelsDemonstrates the contribution of the heptose pathway to the overall systemic inflammatory response.
Comparative Analysis: L,D-Heptose vs. Other PAMPs

To fully appreciate the role of ADP-heptose, it's crucial to compare its recognition pathway with those of other well-characterized PAMPs.

FeatureADP-HeptoseLPS (Lipid A)Peptidoglycan (PGN)Flagellin
Molecular Nature Nucleotide SugarLipoglycanGlycan polymer with peptide crosslinksProtein
Bacterial Source Gram-negative cytoplasmGram-negative outer membraneGram-positive & Gram-negative cell wallBacterial flagella
Location of Sensing CytosolicExtracellular / EndosomalCytosolic / ExtracellularExtracellular / Cytosolic
Primary Host Receptor(s) ALPK1 [3][12]TLR4/MD-2 NOD1/NOD2 , TLR2TLR5 , NAIP/NLRC4
Key Signaling Adaptor(s) TIFA , TRAF6[13][15]MyD88, TRIFRIPK2MyD88, ASC
Primary Immune Outcome NF-κB activation, pro-inflammatory cytokinesNF-κB & IRF3 activation, pro-inflammatory cytokines, Type I interferonsNF-κB activation, pro-inflammatory cytokinesNF-κB activation, inflammasome activation
Pathophysiological Cue Bacterial invasion of the cytoplasm, virulence factor secretionPresence of extracellular bacteriaCell wall fragments, bacterial division/lysisMotile bacteria
Conclusion and Future Directions

The identification of ADP-heptose as a cytosolic PAMP and the elucidation of the ALPK1-TIFA signaling axis represent a significant advancement in our understanding of innate immunity. The experimental frameworks presented here provide a robust, self-validating system for investigating this pathway's role in any given host-pathogen interaction. By comparing wild-type bacteria to genetically defined heptose-synthesis mutants, researchers can definitively parse the contribution of this PAMP from other microbial signals.

The exclusivity of the heptose biosynthesis pathway to Gram-negative bacteria makes it a highly attractive target for the development of new therapeutics. Future research will likely focus on:

  • Developing specific inhibitors of enzymes like GmhA or HldE as novel antibiotics.

  • Modulating the ALPK1-TIFA axis for therapeutic benefit in inflammatory diseases or as vaccine adjuvants.

  • Investigating the interplay between heptose-mediated signaling and other PAMP recognition pathways during infection.

This guide serves as a foundational resource, empowering researchers to confidently design, execute, and interpret experiments in this exciting and rapidly evolving field.

References

A comprehensive list of all cited sources with titles, publication details, and verifiable URLs.

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  • Garcia-Weber, D., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Cellular and Molecular Life Sciences, 78(1), 17-29. [Link]

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  • InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]

  • Garcia-Weber, D., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Benchmarking Purification Strategies for L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a carbohydrate molecule is not merely a quality metric; it is the foundation upon which reliable experimental data and therapeutic potential are built. L-glycero-L-galacto-Heptose, a seven-carbon monosaccharide, is a crucial component in various biological systems, notably as a building block in the lipopolysaccharide (LPS) core of some bacteria. Its isolation and purification are paramount for studies in immunology, vaccine development, and as a standard in diagnostics.

This guide provides an in-depth comparison of four primary strategies for the purification of L-glycero-L-galacto-Heptose, moving beyond simple protocols to explain the underlying scientific principles and rationale. We will explore Ion-Exchange Chromatography, Size-Exclusion Chromatography, Preparative High-Performance Liquid Chromatography, and Crystallization, offering the experimental data and workflows necessary to make an informed decision for your specific application.

Strategy 1: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge. While L-glycero-L-galacto-Heptose is a neutral sugar, IEC remains a powerful tool, particularly in two scenarios: separating it from charged contaminants (like phosphorylated intermediates or nucleic acids) or by inducing a temporary charge on the sugar itself.

Expertise & Experience: The Causality Behind the Choice

The primary rationale for using IEC is its exceptional resolving power for charged species. If your heptose is in a crude lysate from a bacterial source or a product of enzymatic synthesis, the mixture will be rich in negatively charged molecules like phosphates (from ATP, ADP) and residual DNA. Anion-exchange chromatography is the logical choice to capture these contaminants while allowing the neutral heptose to flow through.

Conversely, to separate the target heptose from other neutral, non-target sugars, one can employ a high-pH mobile phase or a borate buffer. At a pH above 12, the hydroxyl groups of the sugar can deprotonate, imparting a negative charge that allows it to bind to an anion-exchange column[1]. A more common and milder approach involves forming a charged complex with borate, which can then be separated via anion exchange[2].

Experimental Workflow: IEC

IEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Processing Crude_Sample Crude Heptose Solution (e.g., Lysate, Synthesis Rxn) Clarify Centrifuge/Filter (Remove Particulates) Crude_Sample->Clarify Buffer_Ex Buffer Exchange (Into Binding Buffer) Clarify->Buffer_Ex Load Load onto Equilibrated Anion-Exchange Column Buffer_Ex->Load Wash Wash (Elute Unbound Heptose) Load->Wash Elute Elute (Gradient of NaCl or pH) Wash->Elute Collect Collect Fractions Wash->Collect Heptose Fractions (Flow-through) Elute->Collect Contaminant Fractions Desalt Desalt Fractions (e.g., via SEC) Collect->Desalt Pure_Hep Pure L-glycero- L-galacto-Heptose Desalt->Pure_Hep

Caption: Workflow for purifying neutral heptose using anion-exchange chromatography to remove charged contaminants.

Detailed Protocol: Anion-Exchange for Contaminant Removal
  • Column & Buffer Preparation :

    • Select a strong anion-exchange resin, such as a quaternary ammonium (Q) type.

    • Pack the resin into a suitable column and equilibrate with 5-10 column volumes (CVs) of a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) (Binding Buffer).

  • Sample Preparation :

    • Ensure the crude sample containing L-glycero-L-galacto-Heptose is clear and free of particulates by centrifugation or filtration[3].

    • If necessary, perform a buffer exchange into the Binding Buffer using a desalting column.

  • Chromatography :

    • Load the prepared sample onto the equilibrated column at a controlled flow rate.

    • Collect the flow-through fraction; this will contain the neutral heptose.

    • Wash the column with 2-3 CVs of Binding Buffer to recover any remaining unbound heptose, pooling it with the initial flow-through.

    • Elute the bound, charged contaminants by applying a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in Binding Buffer) over 10-20 CVs.

  • Analysis & Downstream Processing :

    • Analyze fractions for the presence of the heptose using an appropriate assay (e.g., HPLC-RID).

    • Pool the heptose-containing fractions. This sample is now depleted of charged contaminants but will have the ionic strength of the binding buffer. A subsequent desalting step (see Strategy 2) is typically required.

Strategy 2: Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius (i.e., their size in solution)[4][5]. This technique is not intended for high-resolution separation of similarly sized molecules but is exceptionally effective for group separations—separating a target molecule from components that are significantly larger or smaller.

Expertise & Experience: The Causality Behind the Choice

SEC is the ideal "polishing" step in a purification workflow. Its primary applications for heptose purification are twofold:

  • Desalting/Buffer Exchange : After a high-salt elution from an IEC step, SEC can efficiently separate the small heptose molecule (MW: 210.18 g/mol ) from even smaller salt ions[4][6][7][8].

  • Protein/Enzyme Removal : When purifying from a cell lysate or an enzymatic reaction, SEC excels at separating the large protein/enzyme molecules from the small heptose product[9][10]. The proteins will be excluded from the resin's pores and elute first in the void volume, while the small heptose can access the pore volume and will elute later.

Because molecules do not bind to the resin, buffer conditions can be tailored to the final application without affecting the separation itself, making it a remarkably versatile and gentle method[4].

Experimental Workflow: SEC

SEC_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Fraction Collection Input_Sample Partially Pure Heptose (with proteins/salts) Concentrate Concentrate Sample (if necessary) Input_Sample->Concentrate Load Load onto Equilibrated SEC Column Concentrate->Load Elute Isocratic Elution (Final Buffer) Load->Elute Collect_Void Collect Void Volume (High MW Contaminants) Elute->Collect_Void Proteins Collect_Hep Collect Heptose Fractions (Intermediate Volume) Elute->Collect_Hep Heptose Collect_Salt Collect Salt Fractions (Total Volume) Elute->Collect_Salt Salts

Caption: SEC workflow for separating heptose from high and low molecular weight contaminants.

Detailed Protocol: Protein Removal via Preparative SEC
  • Column & Buffer Preparation :

    • Select an SEC resin with a fractionation range appropriate for separating small molecules from large proteins. A resin with an exclusion limit around 5 kDa is ideal (e.g., Sephadex™ G-25)[4][9].

    • Pack the column and equilibrate with at least 2 CVs of the desired final buffer (e.g., PBS or water for lyophilization).

  • Sample Preparation :

    • The sample should be concentrated to a small volume, typically 1-4% of the total column volume for high-resolution fractionation[6].

    • Ensure the sample is free of particulates.

  • Chromatography :

    • Load the concentrated sample onto the top of the column.

    • Begin isocratic elution with the equilibration buffer at a constant, moderate flow rate.

    • Monitor the eluate using a UV detector (at 280 nm for protein) and a refractive index detector (for the heptose).

    • Collect fractions. The first peak (at the void volume, ~30% of CV) will be the proteins. The second, broader peak will be the L-glycero-L-galacto-Heptose. A third peak near the total column volume would correspond to any small molecule salts.

  • Analysis :

    • Confirm the identity and purity of the fractions using an appropriate analytical method (e.g., HPLC, Mass Spectrometry).

    • Pool the pure fractions for downstream use.

Strategy 3: Preparative High-Performance Liquid Chromatography (HPLC)

When the highest possible purity is required, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of a target compound[11][12].

Expertise & Experience: The Causality Behind the Choice

Preparative HPLC is typically the final, most resource-intensive step in a purification scheme. It is chosen when you need to separate the target heptose from structurally similar impurities, such as other monosaccharides or stereoisomers, that co-eluted during previous, lower-resolution steps. For neutral sugars, two common HPLC modes are effective:

  • Normal-Phase/HILIC : Using an amino-bonded or HILIC column with a mobile phase of acetonitrile and water, sugars can be separated based on polarity. This is highly effective for resolving different monosaccharides[1].

  • Anion Exchange : As described in Strategy 1, high-performance anion-exchange chromatography (HPAEC) with a strongly basic mobile phase can achieve excellent separation of neutral sugars[1].

The primary trade-off is sample load versus resolution. Higher loads increase throughput but can compromise purity. Method development is often performed at the analytical scale to optimize separation before scaling up to a preparative column[13].

Experimental Workflow: Preparative HPLC

HPLC_Workflow cluster_prep Method Development & Prep cluster_chrom Purification cluster_post Final Processing Analytical_Dev Analytical Method Development Scale_Up Scale-Up to Preparative Column Analytical_Dev->Scale_Up Sample_Prep Prepare & Filter Sample Scale_Up->Sample_Prep Inject Inject Sample Sample_Prep->Inject Gradient Run Gradient Elution Inject->Gradient Detect Detect Peaks (e.g., RID, ELSD) Gradient->Detect Collect Automated Fraction Collection Detect->Collect Analyze Analyze Fraction Purity Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Evaporation/ Lyophilization Pool->Evaporate Final_Product Ultra-Pure Heptose Evaporate->Final_Product

Caption: A typical workflow for high-purity isolation using preparative HPLC.

Detailed Protocol: Preparative HILIC Purification
  • System & Column :

    • Utilize a preparative HPLC system equipped with a high-flow pump, an autosampler or manual injector, a detector suitable for non-UV absorbing compounds (Refractive Index, RI, or Evaporative Light Scattering Detector, ELSD), and a fraction collector[14].

    • Select a preparative-scale amino-propyl or HILIC column.

  • Mobile Phase :

    • Prepare a mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B). All solvents must be HPLC grade.

  • Method Development & Run :

    • Develop an optimal separation gradient on an analytical-scale column first (e.g., a gradient from 85% A to 65% A over 20 minutes).

    • Scale the method to the preparative column, adjusting flow rate and gradient time according to column dimensions.

    • Equilibrate the preparative column with the starting mobile phase conditions.

    • Inject the dissolved and filtered heptose sample.

    • Run the preparative gradient.

  • Collection & Recovery :

    • Program the fraction collector to collect the peak corresponding to L-glycero-L-galacto-Heptose based on retention time.

    • Pool the collected pure fractions.

    • Remove the acetonitrile/water mobile phase via rotary evaporation followed by lyophilization to obtain the pure, solid heptose.

Strategy 4: Crystallization

Crystallization is a powerful purification technique that can yield material of exceptional purity. The principle relies on the slow, controlled formation of a crystal lattice from a supersaturated solution. As the lattice forms, it selectively incorporates the desired molecule, excluding impurities into the surrounding liquid (mother liquor)[15].

Expertise & Experience: The Causality Behind the Choice

For small, highly soluble molecules like monosaccharides, achieving crystallization can be challenging but rewarding. It is often used as the final step to produce a stable, solid, and highly pure product. The key is to carefully control the conditions to move the solution from a soluble state into a metastable supersaturated zone where crystal growth is favored over spontaneous precipitation[16]. For sugars, this is often achieved by using a solvent system where the sugar has limited solubility, such as a mixture of alcohols and water[17]. While it can be a batch process with variable yields, a successful crystallization provides a visually self-validating system of purity.

Experimental Workflow: Crystallization

Cryst_Workflow cluster_prep Solution Preparation cluster_cryst Crystal Growth cluster_post Harvesting Dissolve Dissolve Purified Heptose in Minimum Hot Solvent Create_Super Create Supersaturated Solution (e.g., by cooling or adding anti-solvent) Dissolve->Create_Super Seed Introduce Seed Crystal (Optional) Create_Super->Seed Incubate Slow Incubation (Controlled Cooling/Evaporation) Create_Super->Incubate Seed->Incubate Separate Separate Crystals from Mother Liquor (Filtration) Incubate->Separate Wash Wash Crystals (with cold anti-solvent) Separate->Wash Dry Dry Crystals (under vacuum) Wash->Dry Final_Product High-Purity Crystals Dry->Final_Product

Caption: General workflow for the purification of L-glycero-L-galacto-Heptose by crystallization.

Detailed Protocol: General Monosaccharide Crystallization
  • Preparation of Supersaturated Solution :

    • Start with heptose that is already reasonably pure (>95%).

    • Dissolve the heptose in a minimal amount of a suitable solvent (e.g., water) with gentle heating.

    • Slowly add a miscible "anti-solvent" in which the heptose is less soluble (e.g., ethanol, methanol, or a polyhydric alcohol) until the solution becomes slightly turbid[17]. Gently warm until the solution is clear again. This creates a supersaturated state upon cooling.

  • Nucleation and Growth :

    • Allow the solution to cool slowly and undisturbed at room temperature or in a cold room. Scratching the inside of the glass vessel with a glass rod can sometimes initiate nucleation.

    • If available, adding a tiny seed crystal of the desired compound can promote the growth of larger, more uniform crystals.

  • Harvesting and Drying :

    • Once crystal formation ceases, separate the crystals from the mother liquor by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual mother liquor[18].

    • Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Comparison of Purification Strategies

The optimal purification strategy depends on the initial purity of the sample, the required final purity, the available equipment, and the desired scale.

StrategyPrinciplePrimary Use CasePurity AchievedTypical Yield*Scalability
Ion-Exchange (IEC) Charge SeparationRemoving charged contaminants (phosphates, DNA) from neutral heptose.Moderate-High85-95%Excellent
Size-Exclusion (SEC) Size SeparationDesalting, buffer exchange, removing large proteins/enzymes.Moderate>95%Excellent
Preparative HPLC High-Resolution AdsorptionFinal polishing step; separating from isomers and similar impurities.Very High (>99%)60-85%Limited
Crystallization Solubility & Lattice FormationFinal step to achieve high purity and a stable, solid form.Highest (>99.5%)50-90% (variable)Moderate

*Note: Yields are illustrative and highly dependent on the initial sample purity and specific process optimization. Values are based on typical outcomes for monosaccharide purifications.

Conclusion and Recommendations

There is no single "best" method for purifying L-glycero-L-galacto-Heptose; rather, a multi-step strategy is often the most effective approach.

  • For purification from a crude biological source , a logical workflow would be: 1. Ion-Exchange Chromatography to remove the bulk of charged contaminants, followed by 2. Size-Exclusion Chromatography for desalting and removal of remaining proteins.

  • For achieving analytical-grade or therapeutic-grade purity , a final polishing step using 3. Preparative HPLC is indispensable for removing subtle impurities like stereoisomers.

  • If a stable, crystalline solid is the desired final product, 4. Crystallization can be employed after initial purification by chromatographic methods.

By understanding the fundamental principles behind each technique, researchers can design a robust, efficient, and self-validating purification workflow tailored to their specific starting material and final application, ensuring the integrity and reliability of their scientific endeavors.

References

  • MacLennan, D. H., & Seid, R. C. (1988). HPLC separation and indirect ultraviolet detection of phosphorylated sugars. Plant Physiology, 86(2), 615–618. [Link]

  • Parr, C. W. (1953). The separation of sugars and of sugar phosphates by gradient elution from ion exchange columns. The Biochemical Journal, 56(324th Meeting), xxvii–xxviii. [Link]

  • Jones, J. K. N., & Wall, R. A. (1960). THE SEPARATION OF SUGARS ON ION-EXCHANGE RESINS. Canadian Journal of Chemistry, 38(11), 2290-2294. [Link]

  • Shimadzu Corporation. (n.d.). Methods for Separating Sugars. Shimadzu. [Link]

  • Neuberger, A., & Wilson, B. M. (1969). Separation of sugars by ion-exclusion chromatography on a cation-exchange resin. Carbohydrate Research, 11(1), 39-45. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Sugar Phosphates. SIELC. [Link]

  • Conduct Science. (2019). Ion-exchange Chromatography Protocol. Conduct Science. [Link]

  • Miyake, T., & Ishii, T. (1972). U.S. Patent No. 3,704,168. Washington, DC: U.S.
  • Samyang Corporation. (n.d.). Chromatography Ion Exchange Resin. Samyang Corp. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Keller & Bohacek GmbH & Co. KG. (n.d.). Crystallization. KEBO. [Link]

  • Lundqvist, J. (2024). Fundamentals of size exclusion chromatography. Cytiva. [Link]

  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Protein Expression and Purification Core Facility. [Link]

  • GenScript. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. GenScript. [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Shimadzu. [Link]

  • Virtual Labs IIT Kharagpur. (n.d.). Protein purification by size exclusion chromatography (SEC). Virtual Labs. [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Size Exclusion Chromatography. Bio-Rad. [Link]

  • Alias, A. K. (2015, June 9). Food Crystallization—Conditions Required for Crystallization. YouTube. [Link]

  • NordicSugar. (2016, July 20). Sugar crystallisation. YouTube. [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne Labs. [Link]

  • Gilson. (n.d.). Preparative HPLC. Gilson Learning Hub. [Link]

  • Sartorius. (n.d.). Preparative HPLC Systems – Precise Sample Prep and Purification. Sartorius. [Link]

  • Chayen, N. (2021). A beginner's guide to macromolecular crystallization. The Biochemist, 43(1), 4-9. [Link]

  • National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem Compound Database. [Link]

  • Stanetty, C., & Baxendale, I. R. (2019). Preparative routes to L-glycero-D-manno-heptose (1) and derivatives. ResearchGate. [Link]

  • Bar-Peled, M., et al. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(22), 7545-7554. [Link]

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Safety Operating Guide

Navigating the Disposal of L-glycero-L-galacto-Heptose: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Nature of L-glycero-L-galacto-Heptose

Before proceeding with any disposal method, a thorough understanding of the substance's properties and hazards is paramount. L-glycero-L-galacto-Heptose, with the molecular formula C₇H₁₄O₇, belongs to the family of simple sugars.[1][2][3] Based on the safety data sheets for structurally similar monosaccharides like D-glycero-D-galacto-heptose, it is not classified as a hazardous substance.[4][5][6] This classification is a critical determinant in selecting the appropriate disposal pathway.

Key Safety Considerations:

  • Toxicity: Generally considered non-toxic. However, good laboratory hygiene should always be practiced.[4]

  • Flammability: Not flammable.[6]

  • Reactivity: Stable under normal conditions. Avoid contact with strong oxidizing agents.[5][6]

  • Environmental Impact: Readily biodegradable in the environment.[5]

While L-glycero-L-galacto-Heptose is not deemed hazardous, it is crucial to consult your institution's specific waste management policies and local regulations, as these may have additional requirements.[7][8][9]

Standard Disposal Procedures for L-glycero-L-galacto-Heptose

The non-hazardous nature of L-glycero-L-galacto-Heptose allows for straightforward disposal methods. The choice between solid waste disposal and drain disposal depends on the physical state and quantity of the waste.

Solid Waste Disposal

For L-glycero-L-galacto-Heptose in its solid, powdered form, the recommended disposal method is as non-hazardous solid waste.

Step-by-Step Protocol for Solid Waste Disposal:

  • Containerization: Place the solid L-glycero-L-galacto-Heptose waste into a primary container that is securely sealed.

  • Double Packaging: For added security and to prevent any misidentification by custodial staff, place the primary container inside a larger, durable outer package, such as a cardboard box.[10]

  • Labeling: Clearly label the outer container as "Non-hazardous Laboratory Waste" and specify the contents ("L-glycero-L-galacto-Heptose"). This practice prevents accidental commingling with hazardous waste streams.[10]

  • Disposal: Dispose of the labeled package in the regular solid waste stream, in accordance with your institution's procedures for non-hazardous laboratory materials.[10][11]

Aqueous Solution Disposal

For dilute aqueous solutions of L-glycero-L-galacto-Heptose, drain disposal is a viable and environmentally sound option, given its solubility and biodegradability.

Step-by-Step Protocol for Aqueous Solution Disposal:

  • Dilution: Ensure the solution is sufficiently dilute. While specific concentration limits are not defined for this compound, a general good practice is to work with concentrations typical for laboratory applications.

  • Neutral pH: Verify that the pH of the solution is within the neutral range (typically between 5.5 and 10.5) acceptable for drain disposal by your local water authority.[9][12]

  • Flushing: Pour the solution down the laboratory sink drain, followed by a copious amount of cold water to ensure it is thoroughly flushed through the plumbing system.[9]

  • Record Keeping: Maintain a record of the disposal, including the date, approximate quantity, and concentration, as part of good laboratory practice.

Emergency Procedures: Managing Spills

In the event of an accidental spill of L-glycero-L-galacto-Heptose powder, the following steps should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4][6]

  • Containment: For a solid spill, sweep up the material carefully to avoid generating dust.[4][6]

  • Collection: Place the swept-up material into a suitable, labeled container for disposal as non-hazardous solid waste.[4][5]

  • Cleaning: Clean the spill area with water and a cloth or paper towels.

  • Ventilation: Ensure adequate ventilation in the area of the spill.[5][13]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of L-glycero-L-galacto-Heptose.

DisposalWorkflow start Waste Characterization: L-glycero-L-galacto-Heptose is_spill Is it an accidental spill? start->is_spill is_solid Is the waste in solid form? solid_disposal Follow Solid Waste Disposal Protocol: 1. Securely containerize. 2. Double package. 3. Label as 'Non-hazardous'. 4. Dispose in regular trash. is_solid->solid_disposal Yes solution_disposal Follow Aqueous Solution Disposal Protocol: 1. Ensure dilution. 2. Check for neutral pH. 3. Flush down drain with ample water. is_solid->solution_disposal No (Aqueous Solution) end_solid Safe Disposal Complete solid_disposal->end_solid end_solution Safe Disposal Complete solution_disposal->end_solution is_spill->is_solid No (Routine Disposal) spill_procedure Follow Emergency Spill Procedure: 1. Wear PPE. 2. Contain and collect. 3. Clean the area. is_spill->spill_procedure Yes end_spill Spill Managed & Disposed spill_procedure->end_spill

Caption: Disposal decision workflow for L-glycero-L-galacto-Heptose.

Summary of Disposal Parameters

ParameterSolid L-glycero-L-galacto-HeptoseAqueous L-glycero-L-galacto-Heptose Solution
Disposal Method Non-hazardous solid waste (trash)Drain disposal
Container Securely sealed, double-packagedN/A
Labeling "Non-hazardous Laboratory Waste"N/A
pH Requirement N/A5.5 - 10.5
Key Precaution Avoid dust generationFlush with copious amounts of water

Conclusion: A Commitment to Laboratory Safety

The responsible management of laboratory chemicals is a cornerstone of scientific integrity and safety. While L-glycero-L-galacto-Heptose is not classified as a hazardous substance, adhering to these structured disposal protocols ensures compliance with general laboratory safety standards and minimizes environmental impact. By integrating these practices into your laboratory workflow, you contribute to a safer and more sustainable research environment. Always remember to consult your institution's specific guidelines and local regulations as the ultimate authority on waste disposal procedures.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Properly Managing Chemical Waste in Laboratories - Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
  • Hazardous Waste and Disposal - American Chemical Society.
  • Sigma-Aldrich - G0750 - Safety Data Sheet.
  • Safety Data Sheet - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Appendix A - Disposal of Nonhazardous Laboratory Waste As Regular Trash for Ithaca Campus - Cornell EHS.
  • glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem - NIH.
  • Buy D-Glycero-D-galacto-heptose Industrial Grade from BOC Sciences - ECHEMI.
  • L-Glycero-L-galacto-heptose | 20585-65-3 | MM00723 - Biosynth.
  • L-Glycero-D-mannoheptose SDS, 4305-74-2 Safety Data Sheets - ECHEMI.
  • 20585-65-3 | L-glycero-L-galacto-Heptose - ChemScene.
  • VIII. Disposal Procedures for Non Hazardous Waste - SFA.
  • Non-Hazardous Laboratory Waste - Department of Biology, University of York.
  • In-Lab Disposal Methods: Waste Management Guide - Protect IU - Indiana University.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan - UNC Policies.
  • D-Glycero-D-galacto-heptose - Data Sheet - United States Biological.
  • L-Glycero-D-Manno-Heptose | C7H14O7 | CID 21120522 - PubChem - NIH.

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Operational Guide: Personal Protective Equipment for Handling L-glycero-L-galacto-Heptose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of L-glycero-L-galacto-Heptose in a laboratory environment. As a valued partner in your research, we extend our support beyond the product itself, ensuring you have the procedural knowledge to maintain a safe and efficient workflow. This document is designed for research scientists and drug development professionals, offering field-proven insights grounded in established safety principles.

Core Principle: Risk Assessment Before Action

Effective laboratory safety is not about a rigid set of rules but about a dynamic process of risk assessment. Before handling any chemical, including L-glycero-L-galacto-Heptose, a thorough evaluation of its intrinsic properties and the specific experimental context is paramount. Our protocol is built on this foundation.

Hazard Identification and Characterization

L-glycero-L-galacto-Heptose is a monosaccharide, a type of carbohydrate.[1] Based on currently available data from suppliers and regulatory information, this compound is not classified as hazardous.[2] The primary risk associated with L-glycero-L-galacto-Heptose is not chemical toxicity but its physical form as a fine, white powder.[3] Fine powders can become airborne during handling, posing a risk of mechanical irritation to the eyes and respiratory system.[4][5]

Therefore, the personal protective equipment (PPE) strategy outlined below is designed to mitigate the risks associated with inhaling and contacting fine particulates.

Property Data Source
CAS Number 20585-65-3[1][6]
Molecular Formula C₇H₁₄O₇[1][6][7]
Molecular Weight 210.18 g/mol [6][7]
Appearance White Powder[3]
Hazard Classification Not Classified[2]

PPE Protocol: A Multi-Layered Defense

The selection of PPE should always be considered the final line of defense, implemented after engineering and administrative controls, such as using a chemical fume hood or a designated powder handling enclosure.[4]

Step 1: Eye and Face Protection

The eyes are particularly sensitive to airborne particulates.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

  • Best Practice: For tasks involving weighing or transferring quantities that could generate significant dust, chemical splash goggles are recommended.[8] Goggles provide a complete seal around the eyes, offering superior protection against fine powders.

Step 2: Skin and Body Protection

Protecting the skin and personal clothing from contamination is a cornerstone of good laboratory practice.

  • Laboratory Coat: A standard, long-sleeved lab coat should be worn and kept fully fastened. This prevents the powder from settling on personal clothing.[5]

  • Gloves: Standard disposable laboratory gloves (e.g., nitrile) are required. The primary purpose of gloves in this context is to prevent cross-contamination of the sample and to maintain general laboratory hygiene. Change gloves immediately if they become contaminated.

  • Footwear: Closed-toe shoes are required at all times in the laboratory to protect against spills and dropped objects.[9]

Step 3: Respiratory Protection

Inhalation is the most direct route of exposure for airborne powders. The causality behind respiratory protection is to prevent fine particles from entering the respiratory tract, which can cause irritation.

  • For Small Quantities (<1g) in Ventilated Space: If handling very small amounts in a certified chemical fume hood or other ventilated enclosure, additional respiratory protection may not be necessary.

  • For Open Bench Handling or Larger Quantities: When handling L-glycero-L-galacto-Heptose on an open bench, or when weighing out larger quantities where dust is likely, a NIOSH-approved N95 respirator (or international equivalent) is required. This type of respirator is designed to filter out at least 95% of airborne particles and is the standard for protection against non-toxic powders.[8]

Operational and Disposal Plan

A safe protocol extends from preparation to disposal. Following a systematic workflow minimizes exposure and ensures the integrity of your experiment.

Step-by-Step Handling Workflow
  • Area Preparation: Designate a clean work area. Ideally, this should be within a chemical fume hood or a powder containment hood.

  • Assemble Materials: Before starting, gather the L-glycero-L-galacto-Heptose container, spatulas, weigh boats, and any necessary solvents or vessels.

  • Don PPE: Put on your PPE in the following order: lab coat, respirator (if needed), eye protection, and then gloves. Perform a seal check if you are wearing a tight-fitting respirator.[4]

  • Chemical Handling: Open the container away from your direct breathing zone. Use a spatula to carefully transfer the powder, keeping the container opening low to the weigh boat or vessel to minimize the distance the powder can fall and become airborne. Avoid pouring the powder from a height.

  • Post-Handling: Securely close the primary container. Clean any residual powder from the work surface using a damp wipe; do not dry sweep, as this will aerosolize the dust.

  • Doff PPE: Remove PPE in an order that minimizes contamination: gloves first, followed by the lab coat, eye protection, and finally the respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Waste Disposal Plan

Since L-glycero-L-galacto-Heptose is not classified as a hazardous substance, disposal is typically straightforward.

  • Contaminated Materials: Used weigh boats, gloves, and wipes can usually be disposed of in the regular laboratory solid waste stream.

  • Bulk Quantities: For disposal of unused or expired L-glycero-L-galacto-Heptose, consult your institution's Environmental Health and Safety (EHS) department. Institutional policies vary, and it is crucial to adhere to local guidelines. Never dispose of chemicals down the drain unless explicitly permitted by your EHS office.

PPE Selection Workflow Diagram

To streamline the decision-making process for PPE selection, the following workflow can be used. This diagram illustrates the logical progression from assessing the task to selecting the appropriate level of protection.

PPE_Workflow cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Selection cluster_decision 3. Decision Points start Start: Handling L-glycero-L-galacto-Heptose task_assessment Assess Task: - Quantity of powder? - Location (bench vs. hood)? start->task_assessment hood_check Work in Fume Hood? task_assessment->hood_check base_ppe Standard PPE: - Safety Glasses (Side Shields) - Lab Coat - Nitrile Gloves respirator Add N95 Respirator goggles Upgrade to Goggles respirator->goggles Consider Also hood_check->base_ppe Yes quantity_check Large Quantity or Visible Dust? hood_check->quantity_check No quantity_check->base_ppe No quantity_check->respirator Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Biosynth. (n.d.). L-Glycero-L-galacto-heptose.
  • National Center for Biotechnology Information. (n.d.). glycero-galacto-Heptose. PubChem Compound Database. Retrieved from [Link]

  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • NSP Powder Coating. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-glycero-L-gluco-Heptose. PubChem Compound Database. Retrieved from [Link]

  • Georganics. (n.d.). L-Glycero-D-gluco-heptose - High purity. Retrieved from [Link]

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Retrosynthesis Analysis

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Reactant of Route 1
L-glycero-L-galacto-Heptose
Reactant of Route 2
L-glycero-L-galacto-Heptose

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.